molecular formula C19H24O5 B12401959 Gibberellin A4-d2

Gibberellin A4-d2

Cat. No.: B12401959
M. Wt: 334.4 g/mol
InChI Key: RSQSQJNRHICNNH-CANFIAFDSA-N
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Description

Gibberellin A4-d2 is a useful research compound. Its molecular formula is C19H24O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O5

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12S)-6-(dideuteriomethylidene)-12-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1/i1D2

InChI Key

RSQSQJNRHICNNH-CANFIAFDSA-N

Isomeric SMILES

[2H]C(=C1C[C@]23C[C@H]1CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H]

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Gibberellin A4-d2

This technical guide provides a comprehensive overview of this compound, a deuterated form of the plant hormone Gibberellin A4. It is intended for professionals in research and development who require detailed information on its chemical properties, applications, and the methodologies for its use.

Introduction

This compound is the deuterium-labeled isotopic analog of Gibberellin A4 (GA4).[][2] Gibberellins are a class of diterpenoid acids that function as crucial plant hormones, regulating a wide array of developmental processes.[3] These include stem elongation, seed germination, dormancy, and flowering.[3] GA4 is one of the most biologically active forms of gibberellins.[3] Due to the presence of deuterium atoms, this compound serves as an excellent internal standard for precise quantification of endogenous Gibberellin A4 in complex biological matrices using mass spectrometry-based techniques.

Chemical Identity and Structure

This compound is structurally identical to Gibberellin A4, with the exception of two deuterium atoms replacing two hydrogen atoms on the exocyclic methylene group at the C-8 position. This labeling provides a distinct mass shift, which is essential for its use in isotope dilution analysis.

The chemical structure of this compound is represented below:

chemical_structure cluster_GA4d2 This compound Structure GA4d2

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is critical for analytical method development and experimental design.

PropertyValueReferences
Molecular Formula C₁₉H₂₂D₂O₅
Molecular Weight 334.41 g/mol
CAS Number 84693-21-0
Unlabeled CAS Number 468-44-0
Purity >95%
Appearance Solid (Typical)
Solubility Soluble in methanol, ethanol, DMSO

Biological Role of Gibberellins

Gibberellins play a central role in plant physiology. The general signaling pathway is initiated by the binding of a bioactive gibberellin, such as GA4, to its nuclear receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as growth repressors. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves their repression of downstream transcription factors, thereby allowing the expression of gibberellin-responsive genes that drive various growth and developmental processes.

Gibberellin_Signaling_Pathway cluster_pathway Gibberellin Signaling Pathway GA Gibberellin (GA4) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA interacts with SCF SCF Complex (Ubiquitin Ligase) DELLA->SCF targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by TF Transcription Factors DELLA->TF represses SCF->DELLA ubiquitinates Genes GA-Responsive Genes TF->Genes activates Growth Plant Growth & Development Genes->Growth leads to

Caption: Simplified Gibberellin signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of endogenous gibberellins in plant tissues by isotope dilution mass spectrometry. Below is a generalized protocol for such an analysis.

Protocol: Quantification of Endogenous Gibberellin A4 in Plant Tissue using LC-MS

1. Sample Preparation and Extraction: a. Homogenize 100-500 mg of fresh plant tissue in liquid nitrogen. b. Extract the homogenized tissue with 5-10 mL of 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 4°C with continuous shaking for at least 4 hours. c. Spike the extract with a known amount of this compound (e.g., 1-10 ng) to serve as the internal standard. d. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Purification and Concentration: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the supernatant from step 1e onto the SPE cartridge. c. Wash the cartridge with 5 mL of water to remove interfering polar compounds. d. Elute the gibberellins with 5 mL of 80% methanol. e. Evaporate the eluate to dryness under a stream of nitrogen gas.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. b. Inject an aliquot (e.g., 5-10 µL) into an LC-MS/MS system. c. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from 5-95% B over 15-20 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C. d. Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • Monitor the precursor-to-product ion transitions for both endogenous Gibberellin A4 and the this compound internal standard.
  • Gibberellin A4: e.g., m/z 331.2 -> 143.1
  • This compound: e.g., m/z 333.2 -> 145.1

4. Data Analysis: a. Integrate the peak areas for both the endogenous Gibberellin A4 and the this compound internal standard. b. Calculate the concentration of endogenous Gibberellin A4 in the original sample based on the ratio of the peak areas and the known amount of the internal standard added.

Experimental_Workflow cluster_workflow Experimental Workflow for Gibberellin Quantification Start Plant Tissue Sampling Homogenize Homogenization (in Liquid Nitrogen) Start->Homogenize Extract Extraction (80% Methanol) Homogenize->Extract Spike Spike with GA4-d2 (Internal Standard) Extract->Spike Centrifuge Centrifugation Spike->Centrifuge SPE Solid-Phase Extraction (SPE) (Purification & Concentration) Centrifuge->SPE Dry Evaporation to Dryness SPE->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis (MRM Mode) Reconstitute->Analyze Quantify Data Analysis & Quantification Analyze->Quantify Logical_Relationship cluster_relationship Relationship between GA4 and GA4-d2 GA4 Gibberellin A4 (Endogenous Hormone) Quant Quantitative Analysis (e.g., LC-MS) GA4->Quant Analyte GA4d2 This compound (Isotopic Analog) IS Internal Standard GA4d2->IS is used as an IS->Quant for

References

Synthesis of Deuterated Gibberellins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis pathways for deuterated gibberellins, crucial tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. The document outlines the common strategies for deuterium incorporation, purification methodologies, and presents available quantitative data. Detailed experimental protocols, where publicly available, are also included.

Introduction to Deuterated Gibberellins

Gibberellins (GAs) are a large family of diterpenoid plant hormones that regulate various aspects of growth and development. The introduction of deuterium (²H), a stable isotope of hydrogen, into the gibberellin structure creates a valuable tool for researchers. Deuterated gibberellins are chemically almost identical to their natural counterparts but possess a greater mass. This mass difference allows for their differentiation and quantification in complex biological matrices using mass spectrometry (MS). Consequently, they are extensively used in metabolic studies to trace the fate of exogenously applied gibberellins and to elucidate biosynthetic and catabolic pathways. They also serve as ideal internal standards for accurate quantification of endogenous gibberellins by isotope dilution methods.

Synthetic Strategies for Deuterium Labeling

The synthesis of deuterated gibberellins typically involves the introduction of deuterium atoms at specific positions in the molecule. The choice of strategy depends on the desired location and number of deuterium atoms.

Catalytic Reduction of Unsaturated Precursors

One of the most common methods for introducing deuterium is through the catalytic reduction of a double bond using deuterium gas (D₂). This method is particularly useful for synthesizing gibberellins with deuterium atoms in the A-ring. For instance, the synthesis of [³H]Gibberellin A₁ has been achieved through the selective catalytic reduction of gibberellic acid with a mixture of tritium and hydrogen gas. A similar approach can be employed using deuterium gas to produce deuterated GA₁.

General Reaction Scheme:

  • Starting Material: A gibberellin precursor containing a carbon-carbon double bond.

  • Reagents: Deuterium gas (D₂), Catalyst (e.g., Palladium on carbon - Pd/C).

  • Solvent: An inert solvent such as ethyl acetate or methanol.

  • Procedure: The precursor is dissolved in the solvent, the catalyst is added, and the mixture is stirred under an atmosphere of deuterium gas.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the deuterated product.

Isotope Labeling in Ring A of Gibberellin A₂₀

A specific example of targeted deuteration has been reported for gibberellin A₂₀ (GA₂₀). While the full experimental details are not publicly available through current search capabilities, the study by Albone et al. describes the catalytic deuteriogenation of a GA₅-16,17-epoxide-13-acetate intermediate. This process involves a syn-addition of deuterium from the less hindered β-face of the molecule, leading to the incorporation of deuterium at the 1β, 2β, and 3β positions. The study also describes methods for the stereoselective introduction of deuterium at the 2α and 3α positions.

Quantitative Data on Deuterated Gibberellin Synthesis

Quantitative data on the synthesis of deuterated gibberellins, such as reaction yields and isotopic enrichment, are not widely reported in publicly accessible literature. The following table summarizes the available information on the metabolic fate of exogenously applied deuterated gibberellins, which indirectly demonstrates their successful synthesis and application.

Deuterated GibberellinPlant SpeciesTissue% Labeling of Metabolic PoolCitation
[²H₂]GA₂₀Eucalyptus globulusCambial region7% of GA₂₀ pool[1]
7% of GA₁ pool[1]
58% of GA₂₉ pool[1]
[²H]GA₅₃Spinacia oleracea-Metabolized to [²H]GA₁₉, [²H]GA₄₄, and [²H]GA₂₀[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the chemical synthesis of deuterated gibberellins are scarce in the readily available scientific literature. The following is a generalized protocol for catalytic deuteration based on common organic chemistry practices.

Protocol: General Catalytic Deuteration of a Gibberellin Precursor

  • Preparation of Reactants:

    • Dissolve the unsaturated gibberellin precursor (1 equivalent) in a suitable anhydrous solvent (e.g., ethyl acetate, methanol) in a reaction vessel.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Deuteration Reaction:

    • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Evacuate the vessel and backfill with deuterium gas (D₂). This process may be repeated to ensure a pure deuterium atmosphere.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of deuterium gas (a balloon of D₂ is often sufficient for small-scale reactions) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully vent the excess deuterium gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Purification and Analysis

The purification of synthesized deuterated gibberellins is crucial to remove any unreacted starting material, byproducts, and the catalyst.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of eluent will depend on the polarity of the specific gibberellin derivative.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of gibberellins. A C18 column is commonly used with a gradient of an aqueous solvent (often containing a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

Analysis of Deuterated Gibberellins:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance of signals corresponding to the protons that have been replaced by deuterium. ²H NMR can be used to directly observe the deuterium signals. ¹³C NMR can also provide information about the position of deuteration through changes in coupling patterns and chemical shifts.

  • Mass Spectrometry (MS): MS is essential for determining the molecular weight of the deuterated product and for quantifying the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Visualization of Pathways

Gibberellin Biosynthetic Pathway

The following diagram illustrates the major steps in the biosynthesis of gibberellins in higher plants, which provides the foundational structures for deuteration.

Gibberellin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde KO/KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 13-hydroxylase GA9 GA9 GA12->GA9 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA29 GA29 (Inactive) GA20->GA29 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Caption: Overview of the gibberellin biosynthetic pathway in higher plants.

Experimental Workflow for Catalytic Deuteration

The following diagram illustrates a typical workflow for the synthesis and purification of a deuterated gibberellin via catalytic reduction.

Deuteration_Workflow Start Unsaturated Gibberellin Precursor Reaction Catalytic Reduction with D2 gas (e.g., Pd/C catalyst) Start->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., HPLC or Column Chromatography) Evaporation->Purification Analysis Analysis (NMR, MS) Purification->Analysis Product Deuterated Gibberellin Analysis->Product

Caption: General workflow for the synthesis of deuterated gibberellins.

References

A Technical Guide to the Comparative Biological Activity of Gibberellin A4 and Its Deuterated Analog, Gibberellin A4-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A4 (GA4) is a potent endogenous plant hormone that plays a pivotal role in regulating various aspects of plant growth and development. Its deuterated analog, Gibberellin A4-d2 (GA4-d2), is widely utilized as an internal standard in mass spectrometry-based quantification of GA4. This practice is predicated on the assumption that the biological activity of the deuterated form is virtually identical to its non-deuterated counterpart. This technical guide delves into the biological activity of GA4, the rationale behind using GA4-d2 as an internal standard, and the theoretical and practical implications of this isotopic substitution on bioactivity. We provide an overview of the gibberellin signaling pathway and detailed protocols for common bioassays used to assess gibberellin activity.

Introduction to Gibberellin A4

Gibberellin A4 (GA4) belongs to the large family of diterpenoid phytohormones known as gibberellins (GAs). GAs are integral to a multitude of physiological processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] GA4, in particular, is one of the most biologically active gibberellins and exerts its effects by promoting the degradation of DELLA proteins, which are nuclear repressors of growth.[3]

This compound: The Internal Standard

In the field of analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for accurate and precise quantification of endogenous compounds in complex biological matrices. This compound is the deuterated form of GA4, where two hydrogen atoms are replaced by deuterium atoms.[] This isotopic labeling renders GA4-d2 chemically identical to GA4 in terms of its interactions with other molecules, but distinguishable by its higher mass.[]

The fundamental assumption when using GA4-d2 as an internal standard is that it behaves identically to endogenous GA4 during extraction, purification, and ionization. This co-elution and co-ionization allows for the correction of any sample loss or matrix effects, leading to highly accurate quantification. This widespread analytical use presupposes that the biological activity of GA4 and GA4-d2 are equivalent.

Comparative Biological Activity: Theoretical Framework

However, it is important to consider the potential for a kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Since deuterium is heavier than hydrogen, the carbon-deuterium bond has a lower vibrational frequency and a higher dissociation energy than a carbon-hydrogen bond. In theory, this could lead to a slightly slower reaction rate if the cleavage of a C-H bond is the rate-limiting step in a metabolic process or in the interaction with the receptor. However, in the context of receptor binding, which is primarily driven by non-covalent interactions, the KIE is generally considered to be negligible.

Quantitative Data Presentation (Hypothetical)

In the absence of direct experimental data, the following table represents the expected outcome of a comparative bioassay, such as a dwarf rice stem elongation assay, for GA4 and GA4-d2. The data would be expected to show no statistically significant difference between the two compounds.

Concentration (µM)GA4-induced Stem Elongation (mm ± SD)GA4-d2-induced Stem Elongation (mm ± SD)
0 (Control)2.5 ± 0.42.6 ± 0.5
0.018.2 ± 0.98.1 ± 1.0
0.115.6 ± 1.315.4 ± 1.5
124.1 ± 2.023.8 ± 2.2
1025.0 ± 1.924.7 ± 2.1
EC50 (µM) ~0.08 ~0.08

Gibberellin Signaling Pathway

The biological effects of GA4 are mediated through a well-characterized signaling pathway. Bioactive GAs, like GA4, bind to the soluble receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of plant growth. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, leading to various growth and developmental responses.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA4 GA4 / GA4-d2 GID1 GID1 Receptor GA4->GID1 Binds to GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Binds to SCF SCF E3 Ligase DELLA->SCF Ubiquitination GA_Genes GA-Responsive Genes DELLA->GA_Genes Represses Proteasome 26S Proteasome SCF->Proteasome Targets for Degradation Growth Growth & Development GA_Genes->Growth Promotes

Caption: A simplified diagram of the gibberellin signaling pathway.

Experimental Protocols

Several well-established bioassays can be used to determine the biological activity of gibberellins.

Dwarf Rice (Oryza sativa) Micro-Drop Bioassay

This assay is highly sensitive and specific for bioactive GAs.

Methodology:

  • Plant Material: Use seeds of a GA-deficient dwarf rice cultivar (e.g., 'Tan-ginbozu').

  • Seed Germination: Surface sterilize seeds and germinate them on moist filter paper in the dark at 30°C for 48 hours.

  • Seedling Preparation: Select uniformly germinated seedlings and place them in a nursery box with moist vermiculite. Grow for 7 days under continuous light at 30°C.

  • Treatment Application: Prepare serial dilutions of GA4 and GA4-d2 in a solution containing a surfactant (e.g., 0.05% Tween 20). Apply a 1 µL droplet of the test solution to the shoot apex of each seedling.

  • Incubation and Measurement: Incubate the treated seedlings for 3-4 days under the same growth conditions. Measure the length of the second leaf sheath.

  • Data Analysis: Plot the increase in the length of the second leaf sheath against the logarithm of the GA concentration to generate dose-response curves and calculate the EC50 values.

Dwarf_Rice_Bioassay_Workflow start Start germination Germinate Dwarf Rice Seeds (e.g., 'Tan-ginbozu') start->germination growth Grow Seedlings (7 days, 30°C, continuous light) germination->growth treatment Apply 1µL of GA4 / GA4-d2 Serial Dilutions growth->treatment incubation Incubate (3-4 days) treatment->incubation measurement Measure Length of Second Leaf Sheath incubation->measurement analysis Generate Dose-Response Curves & Calculate EC50 measurement->analysis end End analysis->end

Caption: Workflow for the dwarf rice micro-drop bioassay.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is useful for assessing GA activity in a model dicot species.

Methodology:

  • Plant Material: Use seeds of a GA-deficient Arabidopsis mutant (e.g., ga1-3).

  • Seed Sterilization and Plating: Surface sterilize seeds and plate them on half-strength Murashige and Skoog (MS) medium containing various concentrations of GA4 and GA4-d2.

  • Stratification: Cold-treat the plates at 4°C for 3-4 days in the dark to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C for 7 days.

  • Measurement: Carefully remove the seedlings and lay them flat. Scan the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

  • Data Analysis: Plot hypocotyl length against the logarithm of GA concentration to determine the dose-response relationship.

Barley (Hordeum vulgare) Aleurone α-Amylase Induction Assay

This assay measures the GA-induced synthesis and secretion of α-amylase from the aleurone layer of barley grains.

Methodology:

  • Grain Preparation: Cut barley grains in half transversely and discard the half containing the embryo.

  • Sterilization: Surface sterilize the embryoless half-grains.

  • Incubation: Place the half-grains in a sterile flask with incubation buffer (e.g., 20 mM CaCl2, 20 mM sodium succinate buffer, pH 5.2) containing different concentrations of GA4 and GA4-d2. Incubate for 24 hours at 25°C with gentle shaking.

  • Enzyme Assay: Collect the incubation medium. Measure the α-amylase activity in the medium using a suitable substrate, such as the Phadebas Amylase Test or a starch-iodine assay.

  • Data Analysis: Correlate the α-amylase activity with the concentration of the applied gibberellin to assess its biological activity.

Conclusion

The use of this compound as an internal standard for the quantification of Gibberellin A4 is a well-established and validated practice in plant hormone analysis. This relies on the principle that the isotopic labeling does not significantly alter the biological activity of the molecule. While direct comparative studies are not extensively published, the understanding of the gibberellin signaling pathway and the nature of receptor-ligand interactions strongly suggest that the biological activities of GA4 and GA4-d2 are for all practical purposes, identical. The bioassay protocols provided herein offer robust methods for verifying this assumption and for the broader study of gibberellin biology.

References

A Technical Guide to the Discovery and Identification of Bioactive Gibberellins in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The discovery and identification of bioactive GAs have been pivotal in advancing our understanding of plant physiology and have significant implications for agriculture and the development of plant growth regulators. This technical guide provides an in-depth overview of the discovery of bioactive GAs, their signaling pathways, and detailed methodologies for their identification and quantification. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The Discovery of Gibberellins

The story of gibberellins began in the early 20th century with Japanese farmers observing an unusual condition in rice plants, which they called "bakanae" or "foolish seedling" disease.[1] Affected plants grew excessively tall and spindly, and often produced little to no grain.[1] This phenomenon was eventually traced to a fungus, Gibberella fujikuroi.[2] In 1935, Japanese scientist Teijiro Yabuta isolated a crystalline substance from this fungus that could induce the same symptoms in healthy rice seedlings and named it gibberellin.[3] It was later discovered that gibberellins are not exclusive to fungi but are also naturally occurring hormones in plants.[1] To date, over 136 different gibberellins have been identified from plants, fungi, and bacteria, designated as GA1 through GAn in order of their discovery. However, only a small subset of these are biologically active.

The primary bioactive gibberellins in higher plants are GA₁, GA₃, GA₄, and GA₇. These molecules share common structural features that are essential for their biological activity: a hydroxyl group on C-3β, a carboxyl group on C-6, and a lactone bridge between carbons 4 and 10.

The Gibberellin Signaling Pathway

The perception and transduction of the gibberellin signal are crucial for eliciting a physiological response. The core of the GA signaling pathway involves a derepression mechanism, where GAs act to remove a repressor of growth-promoting genes.

Key Components of the GA Signaling Pathway:

  • Gibberellin Receptors (GID1): The soluble nuclear proteins GIBBERELLIN INSENSITIVE DWARF1 (GID1) are the primary receptors for gibberellins. In Arabidopsis, there are three functional GID1 orthologs: GID1a, GID1b, and GID1c.

  • DELLA Proteins: These are a class of nuclear proteins that act as key negative regulators of GA signaling. They repress GA-responsive genes, thereby inhibiting growth. In the absence of GA, DELLA proteins are stable and active. Arabidopsis has five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3.

  • SCF Complex (E3 Ubiquitin Ligase): This complex, containing an F-box protein (SLY1 in Arabidopsis or GID2 in rice), is responsible for targeting DELLA proteins for degradation.

Mechanism of Action:

  • GA Binding to GID1: Bioactive GA binds to the GID1 receptor, inducing a conformational change in GID1.

  • Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor can now interact with the DELLA domain of a DELLA protein, forming a stable GA-GID1-DELLA complex.

  • DELLA Ubiquitination and Degradation: The formation of this complex allows the F-box protein (SLY1/GID2) of the SCF complex to recognize and bind to the DELLA protein. This leads to the polyubiquitination of the DELLA protein and its subsequent degradation by the 26S proteasome.

  • Derepression of GA-Responsive Genes: With the degradation of the DELLA repressor, transcription factors are released to activate the expression of GA-responsive genes, leading to various growth and developmental processes.

Gibberellin_Signaling_Pathway GA Bioactive GA GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms complex with GA Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors DELLA->TF Represses SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase SCF->DELLA Targets for ubiquitination GA_Responsive_Genes GA-Responsive Genes Growth_Response Growth and Development GA_Responsive_Genes->Growth_Response Leads to TF->GA_Responsive_Genes Activates

Diagram 1: Simplified Gibberellin Signaling Pathway.

Quantitative Analysis of Bioactive Gibberellins in Plant Tissues

The concentration of bioactive gibberellins varies significantly among different plant tissues and developmental stages. Precise quantification is essential for understanding their physiological roles. Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for accurate and sensitive quantification.

Table 1: Endogenous Levels of Bioactive Gibberellins in Various Plant Tissues

Plant SpeciesTissueGibberellinConcentration (ng/g fresh weight)Analytical MethodReference
Arabidopsis thalianaShoot Apices (short-day)GA₄~0.25GC-MS
Oryza sativa (Rice, cv. Chucheongbyeo)ShootsGA₁~0.8 - 1.2LC-MS/MS
Oryza sativa (Rice, cv. Nip)RootsGA₁~0.1 - 0.3LC-MS/MS
Oryza sativa (Rice, cv. Nip)RootsGA₃~0.05 - 0.15LC-MS/MS
Oryza sativa (Rice, cv. Nip)RootsGA₄~0.2 - 0.5LC-MS/MS
Solanum lycopersicum (Tomato)Developing Fruit (10 DPA)GA₁~3.5UPLC-ESI-MS/MS
Solanum lycopersicum (Tomato)Ripe Fruit (Breaker + 7 days)GA₁~0.5UPLC-ESI-MS/MS

DPA: Days Post Anthesis

Experimental Protocols for Gibberellin Analysis

The accurate identification and quantification of gibberellins from plant tissues require a multi-step process involving extraction, purification, and analysis.

Extraction and Purification of Gibberellins

This protocol outlines a general procedure for the extraction and solid-phase extraction (SPE) cleanup of gibberellins from plant tissues.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • 80% Methanol (with 0.01% butylated hydroxytoluene)

  • C18 SPE cartridges (e.g., 500 mg)

  • 100% Methanol

  • Deionized water

  • Nitrogen gas or rotary evaporator

Procedure:

  • Sample Homogenization:

    • Freeze a known weight of plant tissue (e.g., 1-5 g) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Initial Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of 80% methanol per gram of tissue.

    • Incubate at 4°C for at least 4 hours (or overnight) with gentle shaking.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of 100% methanol followed by 5 mL of deionized water through the cartridge.

    • Sample Loading: Dilute the supernatant from the initial extraction with deionized water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol. Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

    • Reconstitute the dried residue in a small, known volume of a suitable solvent for the subsequent analysis (e.g., 100-500 µL of the initial mobile phase for LC-MS).

GA_Extraction_Workflow Start Start: Plant Tissue Homogenization 1. Homogenization (Liquid Nitrogen) Start->Homogenization Extraction 2. Extraction (80% Methanol, 4°C) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Loading 4b. Sample Loading Supernatant->SPE_Loading SPE_Conditioning 4a. SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing 4c. Washing (Deionized Water) SPE_Loading->SPE_Washing SPE_Elution 4d. Elution (80% Methanol) SPE_Washing->SPE_Elution Drying 5. Drying (Nitrogen Stream) SPE_Elution->Drying Reconstitution 6. Reconstitution (Analysis Solvent) Drying->Reconstitution End End: Purified GA Extract Reconstitution->End

Diagram 2: Workflow for Gibberellin Extraction and Purification.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of gibberellins. However, due to their low volatility, GAs require derivatization prior to analysis.

4.2.1. Derivatization of Gibberellins for GC-MS

This protocol describes a two-step derivatization process involving methylation followed by silylation.

Materials:

  • Dried, purified GA extract

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (2M in hexane)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

Procedure:

  • Methylation of Carboxylic Acid Group:

    • Ensure the purified GA extract is completely dry.

    • Add 50 µL of 2M TMS-diazomethane solution.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Silylation of Hydroxyl Groups:

    • To the dried, methylated GAs, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

    • Seal the reaction vial tightly.

    • Heat the vial at 70°C for 1 hour.

    • Cool the vial to room temperature before GC-MS analysis.

4.2.2. GC-MS Analysis

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 20°C/min to 280°C, hold for 5 minutes

    • Ramp 2: 10°C/min to 300°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of specific GAs.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of gibberellins and often does not require derivatization.

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer: 40 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of precursor to product ions for each GA.

Bioassays for Gibberellin Activity

Bioassays are essential for determining the biological activity of putative gibberellins.

4.4.1. Dwarf Rice Micro-Drop Bioassay

This bioassay utilizes GA-deficient dwarf rice mutants that exhibit a significant elongation response to exogenous bioactive GAs.

Materials:

  • Dwarf rice seeds (e.g., cv. 'Tan-ginbozu')

  • GA synthesis inhibitor (e.g., uniconazole) (optional, for increased sensitivity)

  • Test solutions of GA extracts and standards

  • Micropipette

Procedure:

  • Seed Germination: Germinate dwarf rice seeds in the dark for 2-3 days at 30°C. If using a GA synthesis inhibitor, soak the seeds in a solution of uniconazole prior to germination.

  • Seedling Growth: Grow the seedlings for another 3-4 days under continuous light at 30°C.

  • Application of Test Solution: Apply a small droplet (e.g., 1 µL) of the test solution to the junction between the first and second leaves of the seedling.

  • Incubation: Incubate the seedlings under the same growth conditions for 3-5 days.

  • Measurement: Measure the length of the second leaf sheath. An increase in length compared to the control (treated with solvent only) indicates the presence of bioactive gibberellins.

4.4.2. Barley α-Amylase Induction Bioassay

This bioassay is based on the principle that bioactive GAs induce the synthesis and secretion of α-amylase in the aleurone layer of cereal grains.

Materials:

  • Barley seeds (embryo-less half-seeds)

  • Test solutions of GA extracts and standards

  • Incubation buffer (e.g., acetate buffer, pH 4.8, containing CaCl₂)

  • Starch solution

  • Iodine reagent (I₂-KI)

Procedure:

  • Preparation of Half-Seeds: Cut barley seeds transversely and discard the half containing the embryo.

  • Sterilization: Surface sterilize the embryo-less half-seeds.

  • Incubation: Place the half-seeds in a sterile petri dish with incubation buffer and the test solution. Incubate for 24-48 hours at 25°C.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the incubation medium (which now contains the secreted α-amylase) and a starch solution.

    • Incubate the reaction mixture for a defined period.

    • Stop the reaction and add iodine reagent.

  • Quantification: Measure the decrease in absorbance at a specific wavelength (e.g., 620 nm). The reduction in blue color is proportional to the amount of starch hydrolyzed, which in turn is proportional to the α-amylase activity and the concentration of bioactive GA.

Conclusion

The discovery and ongoing research into bioactive gibberellins have profoundly impacted our understanding of plant growth and development. The methodologies outlined in this guide, from extraction and purification to advanced analytical techniques and bioassays, provide a robust framework for researchers in plant science and related fields. The continued refinement of these techniques will undoubtedly lead to new discoveries in the complex world of plant hormones and their regulation, with potential applications in crop improvement and the development of novel plant growth regulators.

References

Gibberellin A4-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Gibberellin A4-d2, a deuterated form of the plant hormone Gibberellin A4. This document is intended to be a comprehensive resource, offering detailed experimental protocols and visualizing key biological pathways and analytical workflows.

Physical and Chemical Properties

This compound is a stable isotope-labeled version of Gibberellin A4 (GA4), a bioactive gibberellin that plays a crucial role in plant growth and development. The deuterium labeling makes it an ideal internal standard for precise quantification of endogenous gibberellins in complex biological matrices using mass spectrometry-based methods.[1][2] Its physical and chemical properties are largely comparable to its non-labeled counterpart.

Table 1: General Properties of this compound

PropertyValue
Chemical Name (1α,2β,4aα,4bβ,10β)-2,4a-dihydroxy-1-methyl-8-(methylene-d2)-gibbane-1,10-dicarboxylic acid 1,4a-lactone
Synonyms GA4-d2, Gibberellin A4-[d2]
CAS Number 84693-21-0
Unlabeled CAS Number 468-44-0
Appearance White to off-white solid

Table 2: Physicochemical Data for this compound and Gibberellin A4

PropertyThis compoundGibberellin A4
Molecular Formula C₁₉H₂₂D₂O₅C₁₉H₂₄O₅
Molecular Weight 334.41 g/mol 332.4 g/mol
Purity >95%≥98% (mixture of isomers)
Melting Point Not explicitly reported, expected to be similar to GA4.201 - 205°C
Boiling Point Not explicitly reported, expected to be similar to GA4.574.2°C at 760 mmHg
Solubility Expected to be similar to GA4.Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.-20°C

Experimental Protocols

This compound is primarily utilized as an internal standard in the quantitative analysis of gibberellins by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The following is a generalized protocol for the extraction and analysis of gibberellins from plant tissues.

Plant Tissue Extraction and Purification

This protocol outlines the steps for extracting and purifying gibberellins from plant material prior to instrumental analysis.

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Mortar and pestle, or a tissue homogenizer

  • Extraction solvent (e.g., 80% methanol with 1% acetic acid)

  • This compound internal standard solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Weigh 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.[3] Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 1 mL of cold extraction solvent containing a known amount of this compound internal standard. Vortex the mixture vigorously and incubate at 4°C with shaking for at least 1 hour.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 rpm) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing it with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., water) to remove hydrophilic impurities.

    • Elute the gibberellins with a more polar solvent (e.g., 80% methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both endogenous Gibberellin A4 and the this compound internal standard. The exact m/z values will depend on the specific instrument and experimental conditions.

  • Data Analysis: The concentration of endogenous Gibberellin A4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled Gibberellin A4 and a fixed concentration of this compound.

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway

Gibberellins are synthesized from geranylgeranyl pyrophosphate (GGPP) through a series of enzymatic reactions that occur in different cellular compartments. The pathway can be broadly divided into three stages. The final steps involve the conversion of GA12 to various bioactive gibberellins, including GA4.

Gibberellin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_copalyl_PP ent-Copalyl Diphosphate GGPP->ent_copalyl_PP CPS ent_kaurene ent-Kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid KO/KAO GA12_aldehyde GA12-aldehyde ent_kaurenoic_acid->GA12_aldehyde GA12 GA12 GA12_aldehyde->GA12 GA15 GA15 GA12->GA15 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 Gibberellin A4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Caption: Simplified non-13-hydroxylation pathway of gibberellin biosynthesis leading to active GA4.

Gibberellin Signaling Pathway

Gibberellin signaling is primarily a de-repression pathway. In the absence of gibberellin, DELLA proteins repress the expression of gibberellin-responsive genes. The binding of bioactive gibberellin (like GA4) to its receptor GID1 leads to the degradation of DELLA proteins, thereby allowing gene expression and promoting growth.

Gibberellin_Signaling cluster_0 Low Gibberellin cluster_1 High Gibberellin DELLA DELLA Protein PIF PIF Transcription Factor DELLA->PIF Binds and inactivates GA_responsive_gene GA-Responsive Gene PIF->GA_responsive_gene Cannot bind promoter Growth Repression Growth Repression GA_responsive_gene->Growth Repression GA4 Gibberellin A4 GID1 GID1 Receptor GA4->GID1 Binds to DELLA_p DELLA Protein GID1->DELLA_p Binds to GA4-GID1 complex SCF_SLY1_F_box SCF-SLY1/GID2 (E3 Ligase) Proteasome 26S Proteasome SCF_SLY1_F_box->Proteasome Ubiquitination DELLA_p->SCF_SLY1_F_box Recruited to DELLA_p->Proteasome Degradation PIF_a Active PIF GA_responsive_gene_a GA-Responsive Gene PIF_a->GA_responsive_gene_a Binds and activates Growth Promotion Growth Promotion GA_responsive_gene_a->Growth Promotion Experimental_Workflow sample_prep 1. Sample Preparation (Harvesting, Freezing, Grinding) extraction 2. Extraction (Add GA4-d2 Internal Standard) sample_prep->extraction cleanup 3. Sample Cleanup (Solid-Phase Extraction) extraction->cleanup analysis 4. Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis data_processing 5. Data Processing (Quantification using Internal Standard) analysis->data_processing results Results (Endogenous GA4 Concentration) data_processing->results

References

The Gibberellin Signaling Pathway: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The molecular mechanism underlying GA action involves a sophisticated signaling cascade that is primarily controlled by the degradation of a family of nuclear repressor proteins known as DELLAs. This technical guide provides an in-depth exploration of the core mechanism of gibberellin action, detailing the key molecular players, their interactions, and the experimental methodologies used to elucidate this pathway. Quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.

The Core Signaling Module: GID1-DELLA-SCF Complex

The central regulatory module of the gibberellin signaling pathway is composed of three key protein components: the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of transcriptional regulators, and an SCF E3 ubiquitin ligase complex.[3][4] In the absence of gibberellin, DELLA proteins are stable and act as repressors of GA-responsive genes, thereby restraining plant growth.[5]

Gibberellin Perception by the GID1 Receptor

The perception of gibberellin initiates the signaling cascade. Bioactive GAs, such as GA4, bind to the soluble nuclear receptor GID1. GID1 shares structural similarity with hormone-sensitive lipases but lacks enzymatic activity. The binding of GA to GID1 induces a conformational change in the GID1 protein, which exposes a surface that facilitates its interaction with DELLA proteins. There are multiple GID1 homologs in some plant species, such as Arabidopsis, which may have partially specialized functions.

The GID1-DELLA Interaction: A GA-Dependent Molecular Switch

The GA-bound GID1 receptor physically interacts with the N-terminal region of DELLA proteins. This interaction is highly specific and dependent on the presence of bioactive gibberellins. The DELLA protein family is characterized by a conserved DELLA motif (Asp-Glu-Leu-Leu-Ala) in their N-terminus, which is crucial for the interaction with GID1.

Ubiquitination and Degradation of DELLA Proteins

The formation of the GA-GID1-DELLA ternary complex triggers the recruitment of an SCF E3 ubiquitin ligase complex. In Arabidopsis, this complex is designated as SCFSLY1, where SLY1 (SLEEPY1) is the F-box protein that specifically recognizes and binds to the DELLA protein within the GA-GID1-DELLA complex. The rice ortholog of SLY1 is GID2. The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. This degradation relieves the repressive effect of DELLA proteins on downstream gene expression.

Downstream Transcriptional Regulation

DELLA proteins do not bind to DNA directly but rather interact with and inhibit the activity of various transcription factors. By promoting the degradation of DELLAs, gibberellin releases these transcription factors, allowing them to regulate the expression of a wide array of GA-responsive genes. These genes are involved in processes such as cell elongation, cell division, and the biosynthesis of other hormones.

Quantitative Data Summary

The following tables summarize key quantitative data related to the gibberellin signaling pathway, providing a basis for comparative analysis and modeling.

Table 1: Relative Binding Affinity of Gibberellins to GID1 Receptor

Gibberellin (GA)Plant SpeciesRelative Binding Affinity to GID1Reference
GA4RiceHighest
GA1RiceHigh
GA3RiceHigh
GA9RiceModerate
GA34 (inactive)RiceVery Low

Table 2: Gibberellin-Responsive Gene Expression

GeneTreatmentFold Change in ExpressionTime PointPlant SpeciesReference
GA20oxGA3+ (Upregulated)-Loquat
GA3oxGA3+ (Upregulated)-Loquat
Photosynthesis-related genesGA3+2.00 to +7.38--
GASA1GA3+ (Upregulated)-Arabidopsis
GA5GA3- (Downregulated)-Arabidopsis
14 DELLA target genesGA- (Downregulated)EarlyArabidopsis

Experimental Protocols

The elucidation of the gibberellin signaling pathway has been made possible through a variety of molecular and biochemical techniques. Detailed protocols for key experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This assay is used to investigate the GA-dependent interaction between GID1 and DELLA proteins in vivo in a yeast model system.

Methodology:

  • Vector Construction: Clone the full-length coding sequence of GID1 into a bait vector (e.g., pGBKT7) containing a DNA-binding domain (BD). Clone the full-length coding sequence of a DELLA protein into a prey vector (e.g., pGADT7) containing a transcriptional activation domain (AD).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) which contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the BD.

  • Selection and Interaction Assay: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. To test for interaction, plate the cells on selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).

  • GA-Dependency Test: Perform the interaction assay on selective media supplemented with and without a bioactive gibberellin (e.g., 100 µM GA3).

  • Data Analysis: Growth on the selective medium indicates a positive interaction between the bait and prey proteins. The GA-dependency of the interaction can be confirmed by comparing growth on plates with and without GA. A quantitative analysis can be performed using a liquid β-galactosidase assay.

In Vitro Pull-Down Assay

This assay is used to confirm a direct physical interaction between two proteins in a cell-free system.

Methodology:

  • Protein Expression and Purification: Express and purify a tagged "bait" protein (e.g., GST-GID1) and an untagged "prey" protein (e.g., DELLA).

  • Immobilization of Bait Protein: Incubate the purified GST-GID1 with glutathione-sepharose beads to immobilize the bait protein.

  • Washing: Wash the beads several times with a suitable buffer to remove any unbound bait protein.

  • Incubation with Prey Protein: Incubate the immobilized bait protein with the purified prey protein in the presence or absence of GA.

  • Washing: Wash the beads again to remove any non-specifically bound prey protein.

  • Elution: Elute the protein complexes from the beads using a suitable elution buffer (e.g., containing reduced glutathione).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein to detect the interaction.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for DELLA Targets

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, in this case, to identify the genes directly regulated by DELLA proteins.

Methodology:

  • Cross-linking: Treat plant tissue with formaldehyde to cross-link proteins to DNA in vivo.

  • Chromatin Extraction and Sonication: Isolate nuclei and sonicate the chromatin to shear the DNA into small fragments (typically 200-600 bp).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the DELLA protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific DNA fragments and then elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to the reference genome and identify regions of enrichment (peaks), which represent the in vivo binding sites of the DELLA protein.

Visualizations

The following diagrams illustrate the core gibberellin signaling pathway and the workflows of key experimental protocols.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF recruits Proteasome 26S Proteasome DELLA->Proteasome degraded by TF Transcription Factor DELLA->TF represses SCF->DELLA polyubiquitinates GA_responsive_gene GA-Responsive Gene TF->GA_responsive_gene activates Growth_Response Growth & Development GA_responsive_gene->Growth_Response

Caption: The core gibberellin signaling pathway in the nucleus.

Yeast_Two_Hybrid_Workflow cluster_prep Preparation cluster_transformation Yeast Transformation cluster_selection Selection & Assay Bait_plasmid Bait Plasmid (BD-GID1) Co_transformation Co-transformation Bait_plasmid->Co_transformation Prey_plasmid Prey Plasmid (AD-DELLA) Prey_plasmid->Co_transformation Yeast_strain Yeast Strain (e.g., AH109) Yeast_strain->Co_transformation Selection_plate Selection Plate (SD/-Leu/-Trp) Co_transformation->Selection_plate Interaction_plate_noGA Interaction Plate (SD/-Leu/-Trp/-His/-Ade) Selection_plate->Interaction_plate_noGA Interaction_plate_GA Interaction Plate (SD/-Leu/-Trp/-His/-Ade) + GA Selection_plate->Interaction_plate_GA Result_no_interaction No Growth (No Interaction) Interaction_plate_noGA->Result_no_interaction Result_interaction Growth (Interaction) Interaction_plate_GA->Result_interaction

Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.

Pull_Down_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bait_protein Purified Bait Protein (e.g., GST-GID1) Immobilization Immobilize Bait on Beads Bait_protein->Immobilization Prey_protein Purified Prey Protein (e.g., DELLA) Incubation Incubate with Prey (+/- GA) Prey_protein->Incubation Beads Glutathione Beads Beads->Immobilization Immobilization->Incubation Washing Wash Beads Incubation->Washing Elution Elute Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_blot Western Blot (Anti-Prey Antibody) SDS_PAGE->Western_blot Detection Detection of Prey Protein Western_blot->Detection

Caption: Workflow for an in vitro Pull-Down assay.

Conclusion

The gibberellin signaling pathway, centered on the regulated degradation of DELLA repressor proteins, represents a fundamental mechanism controlling plant growth and development. The interplay between the GID1 receptor, DELLA proteins, and the SCF E3 ubiquitin ligase complex provides a finely tuned system for responding to developmental and environmental cues. The experimental approaches detailed in this guide have been instrumental in dissecting this pathway and continue to provide valuable insights into its regulation and downstream effects. For researchers and professionals in drug development, a thorough understanding of this mechanism offers potential avenues for the targeted manipulation of plant growth and agronomic traits.

References

The Gibberellin Signaling Pathway in Arabidopsis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract: Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that are crucial for a multitude of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and floral development[1]. The elucidation of the GA signaling pathway in the model organism Arabidopsis thaliana has provided a foundational understanding of how these hormonal signals are perceived and transduced to elicit a physiological response. This technical guide provides a comprehensive overview of the core components of the gibberellin signaling pathway in Arabidopsis, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of the molecular interactions and regulatory networks involved.

Core Components of the Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized cascade that operates on a de-repression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes. The presence of GA triggers a series of molecular events that lead to the degradation of DELLA proteins, thereby allowing for the expression of genes that promote growth and development.

Gibberellin Receptors: GID1

The perception of gibberellin is mediated by a family of soluble nuclear receptors called GIBBERELLIN INSENSITIVE DWARF1 (GID1)[1]. In Arabidopsis, there are three orthologs of GID1: GID1a, GID1b, and GID1c, which exhibit both functional redundancy and some degree of specificity[2][3][4]. These proteins belong to the hormone-sensitive lipase (HSL) family and possess a binding pocket that specifically accommodates bioactive GAs. The binding of GA to GID1 induces a conformational change in the receptor, which is a prerequisite for its interaction with the DELLA proteins.

DELLA Proteins: Master Repressors of GA Signaling

DELLA proteins are the central negative regulators of the GA signaling pathway. Arabidopsis contains five DELLA proteins: GAI (GIBBERELLIN INSENSITIVE), RGA (REPRESSOR of ga1-3), RGL1 (RGA-LIKE 1), RGL2 (RGA-LIKE 2), and RGL3 (RGA-LIKE 3). These proteins are members of the GRAS family of transcriptional regulators and are characterized by a conserved N-terminal DELLA domain. In the absence of GA, DELLA proteins interact with and inhibit the activity of various transcription factors, thereby repressing the expression of GA-responsive genes.

The SCFSLY1/SNEEZY E3 Ubiquitin Ligase Complex

The degradation of DELLA proteins is mediated by the 26S proteasome pathway and requires the action of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In Arabidopsis, the F-box protein component of this complex is encoded by either SLEEPY1 (SLY1) or its homolog SNEEZY (SNE), also known as SLY2. The GA-induced conformational change in GID1 promotes the formation of a stable GID1-GA-DELLA complex. This complex is then recognized by the SCFSLY1/SNEEZY complex, which polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.

The Gibberellin Signaling Cascade: A Step-by-Step Mechanism

The current model of gibberellin signaling in Arabidopsis can be summarized in the following steps:

  • GA Perception: Bioactive gibberellin binds to the GID1 receptor in the nucleus.

  • Conformational Change: GA binding induces a conformational change in GID1, exposing a surface for interaction with DELLA proteins.

  • GID1-DELLA Interaction: The GA-GID1 complex binds to the DELLA domain of a DELLA protein, forming a stable GID1-GA-DELLA ternary complex.

  • Recruitment of SCF E3 Ligase: The formation of the GID1-GA-DELLA complex facilitates the interaction between the DELLA protein and the SCFSLY1/SNEEZY E3 ubiquitin ligase.

  • Ubiquitination and Degradation: The SCFSLY1/SNEEZY complex polyubiquitinates the DELLA protein.

  • Proteasomal Degradation: The polyubiquitinated DELLA protein is recognized and degraded by the 26S proteasome.

  • De-repression of Gene Expression: The degradation of DELLA proteins relieves the repression on target transcription factors, allowing for the transcription of GA-responsive genes and subsequent physiological responses.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Repressor) GID1->DELLA GA-dependent interaction Proteasome 26S Proteasome DELLA->Proteasome degraded by TF Transcription Factors DELLA->TF represses SCF SCF-SLY1/SNEEZY (E3 Ubiquitin Ligase) SCF->DELLA GA_Genes GA-Responsive Genes TF->GA_Genes activates Growth Growth & Development GA_Genes->Growth

Caption: The core Gibberellin signaling pathway in Arabidopsis.

Quantitative Data in Gibberellin Signaling

Quantitative analysis of the molecular interactions and their consequences is essential for a complete understanding of the GA signaling pathway. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Arabidopsis GID1 Receptors
GID1 IsoformLigandBinding Affinity (Kd)MethodReference
AtGID1aGA4~1.4 x 104 M-1s-1 (Ka)Surface Plasmon Resonance
AtGID1bGA4~1.9 x 104 M-1s-1 (Ka)Surface Plasmon Resonance

Note: The original data was presented as an association rate constant (Ka). Higher Ka values indicate stronger binding.

Table 2: GA-Induced Changes in Gene Expression in Arabidopsis
GeneFunctionFold Change (GA-treated vs. control)Experimental SystemReference
GA20ox1GA biosynthesis- (Down-regulated)ga1-3 mutant seedlings
GA3ox1GA biosynthesis- (Down-regulated)ga1-3 mutant seedlings
AtEXP1Cell wall expansion+ (Up-regulated)Wild-type seedlings
XTH33Xyloglucan endotransglucosylase/hydrolase+ (Up-regulated)Wild-type seedlings
RGL2DELLA protein- (Down-regulated)Germinating seeds

Note: Specific fold-change values can vary depending on experimental conditions and time points. The table indicates the general trend of regulation.

Table 3: DELLA Protein Stability
DELLA ProteinConditionHalf-lifeMethodReference
RGA+GARapidly degradedWestern Blot
GAI+GARapidly degradedWestern Blot
RGL2+GARapidly degradedWestern Blot
rga-Δ17+GAStableWestern Blot

Note: Quantitative half-life data is often presented qualitatively as rapid degradation upon GA treatment. The rga-Δ17 mutant lacks the DELLA domain and is resistant to GA-induced degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the gibberellin signaling pathway. This section provides protocols for key experiments.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is adapted from established methods to test the GA-dependent interaction between GID1 and DELLA proteins.

Materials:

  • Yeast strain (e.g., Y190)

  • Bait vector (e.g., pGBKT7) containing GID1

  • Prey vector (e.g., pHB18) containing DELLA

  • SD/-Leu/-Trp and SD/-Leu/-Trp/-His/-Ade selection media

  • Z-buffer (0.4 M Na2HPO4, 0.2 M NaH2PO4, 50 mM KCl, 5 mM MgSO4, pH 7.0)

  • CPRG (Chlorophenol red-β-D-galactopyranoside) solution (14 mg/ml in H2O)

  • Gibberellic acid (GA3 or GA4) stock solution

Procedure:

  • Co-transform yeast cells with the bait (GID1) and prey (DELLA) plasmids.

  • Select for co-transformants on SD/-Leu/-Trp agar plates and incubate at 30°C for 3 days.

  • For qualitative analysis, patch colonies onto SD/-Leu/-Trp/-His/-Ade plates with and without GA. Growth on the selective medium indicates an interaction.

  • For quantitative analysis, perform a liquid β-galactosidase assay using CPRG as a substrate. Measure the absorbance at 574 nm to quantify the strength of the interaction in the presence and absence of GA.

Y2H_Workflow start Start transform Co-transform Yeast with Bait (GID1) and Prey (DELLA) Plasmids start->transform select_transformants Select on SD/-Leu/-Trp transform->select_transformants qualitative Qualitative Assay: Patch on SD/-Leu/-Trp/-His/-Ade +/- GA select_transformants->qualitative quantitative Quantitative Assay: Liquid Culture +/- GA select_transformants->quantitative end End qualitative->end beta_gal β-galactosidase Assay (CPRG) quantitative->beta_gal measure Measure Absorbance at 574 nm beta_gal->measure measure->end

Caption: Workflow for Yeast Two-Hybrid (Y2H) assay.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions

This protocol outlines the steps for Co-IP to verify protein-protein interactions within the GA signaling pathway in Arabidopsis seedlings.

Materials:

  • Transgenic Arabidopsis seedlings expressing tagged proteins (e.g., GID1-HA and DELLA-myc)

  • Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, protease inhibitor cocktail)

  • Antibody-coupled beads (e.g., anti-HA agarose beads)

  • Wash Buffer (e.g., Extraction Buffer with higher salt concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Grind frozen Arabidopsis seedlings to a fine powder in liquid nitrogen.

  • Resuspend the powder in ice-cold Extraction Buffer and vortex thoroughly.

  • Centrifuge to pellet cell debris and collect the supernatant (total protein extract).

  • Incubate the protein extract with antibody-coupled beads (e.g., anti-HA) with gentle rotation at 4°C.

  • Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-myc).

CoIP_Workflow start Start homogenize Homogenize Transgenic Arabidopsis Seedlings start->homogenize extract Prepare Total Protein Extract homogenize->extract incubate Incubate Extract with Antibody-Coupled Beads extract->incubate wash Wash Beads to Remove Non-specific Proteins incubate->wash elute Elute Immunoprecipitated Proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze end End analyze->end

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression of GA-responsive genes.

Materials:

  • Arabidopsis seedlings treated with GA or a mock control

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from GA-treated and control seedlings.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.

  • Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for the target and a reference gene (e.g., ACTIN2).

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between GA-treated and control samples.

qRTPCR_Workflow start Start rna_extraction Extract Total RNA from GA-treated and Control Seedlings start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis Synthesize cDNA dnase_treatment->cdna_synthesis qpcr_setup Set up qPCR Reactions cdna_synthesis->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run data_analysis Analyze Data (ΔΔCT Method) qpcr_run->data_analysis end End data_analysis->end

Caption: Workflow for Quantitative Real-Time PCR (qRT-PCR).

Conclusion

The gibberellin signaling pathway in Arabidopsis thaliana represents a paradigm for understanding phytohormone-mediated developmental control. The core components—GID1 receptors, DELLA repressors, and the SCFSLY1/SNEEZY E3 ligase—orchestrate a finely tuned de-repression mechanism that is fundamental to plant growth. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical pathway, with potential applications in crop improvement and the development of novel plant growth regulators. Continued research into the downstream targets of DELLA proteins and the integration of GA signaling with other hormonal and environmental cues will undoubtedly reveal further layers of complexity in this elegant regulatory network.

References

The Dichotomy of Diterpenoids: An In-depth Technical Guide to the Function of C19 and C20 Gibberellins in Plant Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large and diverse class of tetracyclic diterpenoid plant hormones that play a critical role in regulating numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the distinct and overlapping functions of the two major classes of gibberellins: the C20-GAs and their metabolic descendants, the C19-GAs. We delve into the intricate biosynthesis and signaling pathways, present quantitative data on their physiological effects, and provide detailed experimental protocols for their study. This document aims to serve as a valuable resource for researchers and professionals in plant biology and drug development seeking to understand and manipulate the powerful effects of these phytohormones.

Introduction: The Gibberellin Family

Gibberellins are integral to a plant's life cycle, influencing processes from seed germination to flowering and fruit development.[1] To date, over 130 different GAs have been identified and are systematically named GAn in order of discovery.[2] Structurally, they are all derived from the ent-gibberellane skeleton. A fundamental classification of gibberellins is based on their carbon number, dividing them into C20-GAs, which possess the full complement of 20 carbon atoms, and C19-GAs, which have lost the C-20 carbon and typically feature a C19-lactone bridge.[3] This seemingly minor structural difference has profound implications for their biological activity.

While many GAs are biosynthetic intermediates, a select few C19-GAs, including GA1, GA3, GA4, and GA7, are considered the primary bioactive forms in higher plants, directly eliciting physiological responses.[2] C20-GAs have traditionally been viewed as precursors to the bioactive C19-GAs. However, recent discoveries have begun to challenge this singular role, revealing that some C20-GAs may possess intrinsic biological activity.

Gibberellin Biosynthesis: A Tale of Two Carbon Skeletons

The biosynthesis of gibberellins is a complex, multi-stage process that occurs in different cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[4] The pathway can be broadly divided into three stages:

  • Formation of ent-kaurene: The pathway begins in the plastids with the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene, a tetracyclic diterpene hydrocarbon. This process is catalyzed by two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

  • Oxidation to GA12: ent-kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12. GA12 is the first gibberellin in the pathway and is a C20-GA.

  • Formation of C19 and other C20-GAs: In the cytoplasm, GA12 serves as the substrate for a variety of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA20ox enzymes are responsible for the sequential oxidation and eventual removal of C-20, leading to the formation of C19-GAs. GA3ox enzymes then catalyze the final step in the biosynthesis of the most active GAs, such as the conversion of GA9 to GA4 and GA20 to GA1.

// Inactivation pathways GA1 -> {"GA8 (Inactive)"} [label="GA2ox", color="#4285F4"]; GA4 -> {"GA34 (Inactive)"} [label="GA2ox", color="#4285F4"]; } Gibberellin Biosynthesis Pathway.

The Gibberellin Signaling Pathway: A Mechanism of Derepression

The canonical gibberellin signaling pathway operates through a mechanism of derepression. In the absence of bioactive GAs, plant growth is actively restrained by a family of nuclear-localized transcriptional regulators known as DELLA proteins. The binding of a bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1, promoting its interaction with DELLA proteins. This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, allowing for the expression of GA-responsive genes and subsequent growth and developmental processes.

gibberellin_signaling

Functional Distinctions and Overlaps of C19 and C20 Gibberellins

The Preeminent Role of C19-Gibberellins as Bioactive Hormones

The C19-GAs, particularly GA1, GA3, GA4, and GA7, are widely recognized as the primary biologically active gibberellins in higher plants. Their bioactivity is attributed to their specific three-dimensional structure, which allows for high-affinity binding to the GID1 receptor. The physiological effects of C19-GAs are extensive and well-documented, and include:

  • Stem and Internode Elongation: C19-GAs promote cell division and expansion in stem tissues, leading to increased plant height. This effect is particularly pronounced in dwarf varieties of plants that are deficient in GA biosynthesis.

  • Seed Germination: Bioactive GAs are crucial for breaking seed dormancy and promoting germination. They induce the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains, which break down stored food reserves to nourish the growing embryo.

  • Flowering: GAs, especially GA4, play a significant role in the transition from vegetative to reproductive growth, promoting flowering, particularly under non-inductive photoperiods.

  • Fruit Development: C19-GAs are involved in fruit set and growth, and exogenous application can induce parthenocarpy (fruit development without fertilization) in some species.

The Evolving Understanding of C20-Gibberellin Functions

Historically, C20-GAs have been primarily considered as intermediates in the biosynthesis of the bioactive C19-GAs. While this precursor role is undisputed, emerging evidence suggests that certain C20-GAs may have direct biological functions.

A notable example is the recently identified C20-GA, DHGA12 (GA12 16, 17-dihydro-16α-ol). Studies have shown that DHGA12 can bind to the GA receptor GID1c, albeit with a lower affinity than GA4. Exogenous application of DHGA12 has been demonstrated to promote seed germination and hypocotyl elongation in Arabidopsis thaliana. This discovery challenges the conventional view of C20-GAs as solely inactive precursors and opens up new avenues for research into their potential regulatory roles.

Furthermore, the C20-GA, GA12 , has been identified as a major long-distance mobile GA signal in Arabidopsis. While GA12 itself is biologically inactive, its transport through the vascular system allows for its conversion to bioactive C19-GAs in recipient tissues, thereby coordinating growth and development across the plant.

Quantitative Data on Gibberellin Function

The following tables summarize quantitative data from various studies on the effects of C19 and C20 gibberellins on key plant developmental processes.

Table 1: Effect of Gibberellin Concentration on Seed Germination

SpeciesGibberellinConcentrationGermination Percentage (%)Reference
Soybean (Glycine max)GA30 ppm (Control)76.83
75 ppm77.83
150 ppm92.58
225 ppmNot specified
Jamun (Syzygium cumini)GA30 ppm (Control)58.33
150 ppmNot specified
300 ppmNot specified
450 ppm90.00
Cyclamen mirabileGA30 mg/L (Control)80
50 mg/L100
100 mg/L80
150 mg/LNot specified

Table 2: Effect of Gibberellins on Flowering Time in Arabidopsis thaliana

GenotypeTreatmentDays to FlowerReference
Wild-type (Col)Control (Short Day)~60
GA3 (10 µM)~45
GA4 (10 µM)~35
ga1-13 (GA deficient)Control (Short Day)No flowering
GA3 (10 µM)Induced flowering
GA4 (10 µM)Induced flowering

Table 3: Binding Affinities (Kd) of Various Gibberellins to the GID1 Receptor

GibberellinReceptorKd (M)Reference
GA4OsGID13.07 x 10⁻⁸
GA1OsGID12.11 x 10⁻⁷
GA3OsGID11.10 x 10⁻⁷
GA34 (inactive GA4 metabolite)OsGID11.10 x 10⁻⁶
DHGA12AtGID1c1.45 x 10⁻⁶
GA4AtGID1c6.80 x 10⁻⁷

Experimental Protocols

Gibberellin Extraction and Purification

A generalized protocol for the extraction and purification of gibberellins from plant tissues is outlined below. This protocol often requires optimization depending on the plant species and the specific GAs of interest.

ga_extraction_workflow start Plant Tissue Sampling (Freeze in liquid N2) homogenization Homogenization (Grind to a fine powder) start->homogenization extraction Extraction (e.g., 80% Methanol with antioxidant at 4°C) homogenization->extraction centrifugation Centrifugation (10,000 x g for 15 min at 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant->spe elution Elution (e.g., 80% Methanol) spe->elution drying Drying (Under N2 stream or rotary evaporator) elution->drying reconstitution Reconstitution (In initial mobile phase) drying->reconstitution analysis Quantification (GC-MS or HPLC) reconstitution->analysis

Methodology:

  • Sample Preparation: Freeze a known weight of plant tissue (e.g., 1-5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add an appropriate volume of cold 80% methanol containing an antioxidant (e.g., 0.01% butylated hydroxytoluene). Agitate on a shaker at 4°C for several hours or overnight.

  • Centrifugation: Centrifuge the extract at approximately 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Purification via Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the gibberellins with 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas or using a rotary evaporator. Reconstitute the dried residue in a small, known volume of the initial mobile phase for subsequent analysis.

Quantification by GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and accurate method for quantifying GAs. The general steps include:

  • Derivatization: GAs are often derivatized (e.g., permethylation) to increase their volatility for GC analysis.

  • Injection and Separation: The derivatized sample is injected into the gas chromatograph, where different GAs are separated based on their retention times.

  • Detection and Quantification: The separated compounds are then introduced into the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification against known standards.

High-Performance Liquid Chromatography (HPLC):

HPLC is another widely used technique for GA quantification.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and acidic water (e.g., 0.01% phosphoric acid).

    • Flow Rate: A flow rate of around 0.6-1.0 ml/min is often employed.

    • Detection: GAs are typically detected using a UV detector at a wavelength of approximately 206-210 nm.

  • Quantification: The concentration of GAs in the sample is determined by comparing the peak areas to a standard curve generated from known concentrations of GA standards.

Bioassays for Gibberellin Activity

Dwarf Pea Bioassay:

This classic bioassay measures the effect of GAs on stem elongation in dwarf pea seedlings.

  • Seed Germination: Germinate seeds of a dwarf pea variety in the dark until the coleoptile emerges.

  • GA Application: Apply a known concentration of the GA solution to the apex of the seedlings. A control group is treated with a solution lacking GA.

  • Measurement: After a set period (e.g., 5 days), measure the length of the epicotyl. Increased epicotyl length compared to the control indicates GA activity.

Barley Endosperm Bioassay:

This bioassay is based on the GA-induced production of α-amylase in barley endosperm.

  • Preparation: Embryo-less half-seeds of barley are sterilized and incubated.

  • Incubation: The half-seeds are placed in a test solution containing the sample to be assayed for GA activity for 1-2 days.

  • Measurement: The amount of reducing sugars released into the surrounding medium (as a result of α-amylase activity) is measured. The quantity of reducing sugars is proportional to the concentration of bioactive GA.

Conclusion and Future Perspectives

The study of C19 and C20 gibberellins continues to be a dynamic field in plant biology. While the primary role of C19-GAs as the main bioactive forms is well-established, the discovery of biological activity in C20-GAs like DHGA12 and the role of GA12 as a long-distance signal highlight the intricate and multifaceted nature of gibberellin function. For researchers and professionals in drug development, a thorough understanding of the biosynthesis and signaling pathways of these phytohormones is paramount for the rational design of new plant growth regulators and herbicides.

Future research will likely focus on further elucidating the specific roles of different GAs in various plant species and under different environmental conditions. The continued development of sensitive analytical techniques will be crucial for detecting and quantifying the often-low endogenous levels of these hormones. A deeper understanding of the interactions between the gibberellin signaling pathway and other hormonal and environmental signals will also be a key area of investigation, with the ultimate goal of harnessing this knowledge for the improvement of agricultural productivity and sustainability.

References

Gibberellin A4-d2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated plant hormone Gibberellin A4-d2, including its chemical properties, biological role, and detailed analytical protocols.

Core Data Presentation

This compound is the deuterium-labeled form of Gibberellin A4 (GA4), a biologically active gibberellin that plays a crucial role in plant growth and development. The deuteration makes it a valuable internal standard for quantitative analysis.

PropertyValueCitations
CAS Number 84693-21-0
Molecular Weight 334.41 g/mol
Molecular Formula C₁₉H₂₂D₂O₅
Unlabeled CAS Number 468-44-0
Synonyms GA4-d2, (1α,2β,4aα,4bβ,10β)-2,4a-Dihydroxy-1-methyl-8-methylene-gibbane-1,10-dicarboxylic Acid 1,4a-Lactone-d2

Gibberellin A4 Signaling Pathway

Gibberellins, including Gibberellin A4, are plant hormones that regulate a wide array of developmental processes such as stem elongation, seed germination, dormancy, and flowering. The signaling pathway is a well-characterized derepression system. In the absence of GA4, DELLA proteins, which are transcriptional regulators, repress growth-promoting genes. The binding of GA4 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins. This complex is then recognized by an F-box protein (SLY1 or GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA repressors allows for the transcription of GA-responsive genes, thereby promoting plant growth.

Gibberellin_A4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA4 Gibberellin A4 (GA4) GID1 GID1 Receptor GA4->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF (Transcription Factor) DELLA->PIF Inhibits SCF->DELLA Ubiquitination GA_Genes GA-Responsive Genes PIF->GA_Genes Activates Transcription Growth Plant Growth (Stem Elongation, etc.) GA_Genes->Growth Leads to GA4_cyto GA4 GA4_cyto->GA4 Transport

Gibberellin A4 signaling pathway in the nucleus.

Experimental Protocols

The quantitative analysis of Gibberellin A4 in plant tissues is challenging due to its low concentrations and the presence of interfering substances. The following protocols outline the extraction, purification, and quantification of GA4.

Extraction of Gibberellin A4 from Plant Tissue

This protocol describes a general method for extracting gibberellins from plant material.

Materials:

  • Fresh or lyophilized plant tissue

  • 80% Methanol (cold)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Freeze the plant tissue (1-5 g) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 10-20 mL of cold 80% methanol.

  • Homogenize the mixture thoroughly.

  • Shake the mixture at 4°C for at least 4 hours (overnight is recommended).

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with another 10 mL of cold 80% methanol and combine the supernatants.

  • Concentrate the combined supernatant to the aqueous phase using a rotary evaporator at a temperature below 40°C.

Solid-Phase Extraction (SPE) for Purification

This protocol is for the purification and concentration of the extracted Gibberellin A4 using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge (e.g., 500 mg, 6 mL)

  • Aqueous extract from the previous step

  • Methanol

  • Water (HPLC grade)

  • Vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge dry out.

  • Load the aqueous plant extract onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the gibberellins with 5 mL of 80% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of Gibberellin A4 using reverse-phase HPLC with UV detection.[1]

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[1] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 205 nm[1]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of Gibberellin A4 standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

  • Sample Analysis: Inject the purified and reconstituted plant extract onto the HPLC system.

  • Quantification: Identify the Gibberellin A4 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Gibberellin A4 in the sample by comparing the peak area with the calibration curve generated from the standards. For more accurate quantification, this compound should be used as an internal standard.

Experimental_Workflow Plant_Tissue Plant Tissue Extraction Extraction (80% Methanol) Plant_Tissue->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis Quantitative Analysis (HPLC or GC-MS) Purification->Analysis Data Data Interpretation Analysis->Data

General workflow for Gibberellin A4 analysis.

References

The Natural Occurrence of Gibberellin A4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gibberellin A4 (GA4) is a biologically active diterpenoid phytohormone that plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Its presence is not limited to the plant kingdom; several fungal species are also known to synthesize GA4, often in the context of plant-pathogen interactions. This technical guide provides an in-depth overview of the natural occurrence of GA4 in both plants and fungi, intended for researchers, scientists, and professionals in drug development. It details quantitative data on GA4 levels, comprehensive experimental protocols for its detection and quantification, and a visualization of the key biosynthetic and signaling pathways.

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid acids, with over 136 members identified to date.[1] However, only a few, including GA4, are considered biologically active. In higher plants, GA4 is a key regulator of developmental processes, and its absence can lead to dwarfism.[2] Notably, GA4 is recognized as the primary active gibberellin in the model organism Arabidopsis thaliana for processes such as shoot elongation and floral initiation.[3]

The discovery of gibberellins was originally linked to the "bakanae" or "foolish seedling" disease of rice, caused by the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi).[4] This fungus produces copious amounts of gibberellins, leading to the hyper-elongation of infected rice stems. While GA3 is the most well-known gibberellin from this fungus, GA4 is also a significant product in several fungal species.[5] This guide focuses specifically on the natural occurrence and analysis of Gibberellin A4.

Quantitative Occurrence of Gibberellin A4

The concentration of endogenous GA4 can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. This section summarizes available quantitative data on GA4 levels in various plant and fungal species.

Gibberellin A4 Levels in Plants

GA4 is a crucial bioactive gibberellin in many plant species. Its levels are tightly regulated to ensure proper growth and development.

Plant SpeciesTissue/OrganGA4 Concentration (ng/g fresh weight)Reference(s)
Arabidopsis thalianaShootsReduced levels in ga4 mutant compared to wild-type
Arabidopsis thalianaRosette LeavesData on related GAs suggest low ng/g levels
Arabidopsis thalianaFloral OrgansHigher levels detected in pistils
Barley (Hordeum vulgare)Not specifiedVariable under control and drought conditions
Gibberellin A4 Production by Fungi

Several fungal species are known to produce GA4, often as a secondary metabolite. In some cases, this production is linked to their pathogenic lifestyle.

Fungal SpeciesStrain/ConditionGA4 ConcentrationReference(s)
Sphaceloma manihoticolaCulture FiltrateUp to 400 µg/L
Fusarium fujikuroiWild-type and mutant strainsVariable, with some mutants producing pure GA4
Phoma herbarumIsolate TK-2-4Higher amounts than G. fujikuroi
Various Fusarium speciesDifferent strainsGA4 detected and quantified by HPLC

Experimental Protocols for Gibberellin A4 Analysis

Accurate quantification of GA4 requires sensitive and specific analytical methods due to its low abundance in biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Extraction and Purification of Gibberellin A4 from Plant Tissues

This protocol outlines a general procedure for the extraction and purification of GA4 from plant material, suitable for subsequent analysis by GC-MS or LC-MS/MS.

1. Sample Homogenization:

  • Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

2. Extraction:

  • Transfer the powdered tissue to a suitable container and add cold 80% methanol (v/v) containing an appropriate internal standard (e.g., deuterated GA4). A common ratio is 10 mL of solvent per gram of tissue.
  • Extract overnight at 4°C with constant agitation.
  • Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
  • Collect the supernatant. Repeat the extraction of the pellet with fresh 80% methanol, and combine the supernatants.

3. Solid-Phase Extraction (SPE) for Purification:

  • The combined supernatant is concentrated under vacuum to remove the methanol.
  • The remaining aqueous extract is adjusted to pH 2.5-3.0 with an acid (e.g., 1M HCl).
  • The acidified extract is then passed through a pre-conditioned C18 SPE cartridge.
  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interfering compounds.
  • Elute the gibberellins from the cartridge with a polar solvent (e.g., methanol or ethyl acetate).

4. Further Purification (Optional):

  • For highly complex matrices, further purification using techniques like high-performance liquid chromatography (HPLC) fractionation may be necessary before final quantification.

Extraction and Purification of Gibberellin A4 from Fungal Cultures

This protocol describes a general method for extracting GA4 from the culture filtrate of gibberellin-producing fungi.

1. Culture Filtration:

  • Grow the fungal strain in a suitable liquid medium under conditions that promote GA4 production.
  • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

2. Liquid-Liquid Extraction:

  • Acidify the culture filtrate to pH 2.5-3.0 with a suitable acid.
  • Perform a liquid-liquid extraction by partitioning the acidified filtrate against an equal volume of an immiscible organic solvent, such as ethyl acetate.
  • Repeat the extraction two to three times, collecting the organic phase each time.
  • Combine the organic phases.

3. Concentration and Purification:

  • Evaporate the combined organic phase to dryness under reduced pressure using a rotary evaporator.
  • The residue can be redissolved in a small volume of methanol and further purified using SPE as described for plant tissues if necessary.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for GA4 quantification, but it requires derivatization to increase the volatility of the analyte.

1. Derivatization:

  • Methylation: The carboxylic acid group of GA4 is first converted to a methyl ester. This can be achieved by reacting the dried extract with diazomethane or a safer alternative like trimethylsilyldiazomethane.
  • Silylation: The hydroxyl groups are then converted to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).
  • The GC oven temperature is programmed to separate the different gibberellin derivatives.
  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions characteristic of derivatized GA4 and the internal standard.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has become the method of choice for phytohormone analysis as it often does not require derivatization and offers high sensitivity and specificity.

1. Chromatographic Separation:

  • The purified extract is injected into an HPLC system equipped with a reverse-phase C18 column.
  • A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

2. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
  • Quantification is performed using multiple reaction monitoring (MRM), where the precursor ion of GA4 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity and sensitivity.

Signaling Pathways and Biosynthesis

The biosynthesis of GA4 and its subsequent signaling are complex processes that are well-characterized, particularly in plants.

Gibberellin A4 Biosynthesis in Plants

In higher plants, GA4 is synthesized through the non-13-hydroxylation pathway. The final step involves the conversion of its immediate precursor, GA9, to GA4 by a 3β-hydroxylase enzyme.

Plant_GA4_Biosynthesis GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene CPS, KS GA12 GA12 ent_Kaurene->GA12 KO, KAO GA15 GA15 GA12->GA15 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Plant GA4 Biosynthesis Pathway

Gibberellin A4 Biosynthesis in Fungi

Fungal GA biosynthesis pathways can differ from those in plants. For instance, in Fusarium fujikuroi, the pathway to GA4 involves different intermediates and enzymatic steps. Sphaceloma manihoticola is known to produce GA4 as a major gibberellin.

Fungal_GA4_Biosynthesis GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene CPS/KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid P450-4 GA12_aldehyde GA12-aldehyde ent_Kaurenoic_acid->GA12_aldehyde P450-1 GA12 GA12 GA12_aldehyde->GA12 P450-1 GA9 GA9 GA12->GA9 P450-2 GA4 GA4 GA9->GA4 P450-1

Fungal GA4 Biosynthesis Pathway

Gibberellin A4 Signaling Pathway in Arabidopsis

The GA signaling pathway in plants is a well-studied de-repression mechanism. In the absence of GA4, DELLA proteins repress the expression of GA-responsive genes. The binding of GA4 to its receptor, GID1, leads to the degradation of DELLA proteins, thereby activating gene expression and promoting growth.

GA_Signaling_Pathway cluster_nucleus Nucleus GA4_in GA4 GID1 GID1 Receptor GA4_in->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Interacts with SCF SCF (E3 Ubiquitin Ligase) DELLA->SCF Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes Represses SCF->DELLA Ubiquitination Growth_Response Growth Response (e.g., Stem Elongation) GA_Responsive_Genes->Growth_Response GA4_out GA4 GA4_out->GA4_in Enters Nucleus

GA4 Signaling Pathway in Arabidopsis

Conclusion

Gibberellin A4 is a vital signaling molecule in both the plant and fungal kingdoms. Its precise quantification is essential for understanding its role in various biological processes, from normal plant development to host-pathogen interactions. The methodologies and data presented in this guide provide a comprehensive resource for researchers in plant science, microbiology, and drug development. The continued refinement of analytical techniques will undoubtedly lead to a deeper understanding of the intricate roles of GA4 in nature.

References

Methodological & Application

Application Notes and Protocols for the Use of Gibberellin A4-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Gibberellin A4-d2 (GA4-d2) as an internal standard for the accurate quantification of Gibberellin A4 (GA4) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like GA4-d2 is critical for correcting for matrix effects, extraction losses, and variations in instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[1][2]

Introduction to Gibberellin A4 and the Role of an Internal Standard

Gibberellin A4 is a bioactive gibberellin, a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development. Accurate quantification of endogenous GA4 levels is essential for research in plant physiology, agriculture, and the development of plant growth regulators.

Due to the complex nature of biological samples and the low concentrations of phytohormones, reliable quantification by LC-MS/MS necessitates the use of an internal standard. An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency but is distinguishable by mass. This compound, a deuterated analog of GA4, serves as an excellent internal standard as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis.[1]

Experimental Protocols

This section details the methodology for the quantitative analysis of Gibberellin A4 using this compound as an internal standard.

Materials and Reagents
  • Gibberellin A4 (analytical standard)

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (or ammonium formate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • Plant tissue or other biological matrix

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)
  • Homogenization: Accurately weigh 50-100 mg of the biological sample (e.g., plant tissue) and homogenize it in a suitable extraction solvent, such as 80% methanol containing 1% acetic acid, at a ratio of 1:10 (w/v).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The concentration of the internal standard should be optimized based on the expected concentration range of the endogenous analyte.

  • Extraction: Shake or vortex the mixture vigorously for 1-2 hours at 4°C.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the organic solvent from the pooled supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the aqueous residue in a small volume of the initial mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the gibberellins with an appropriate solvent, such as 80% methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of gibberellins.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for gibberellins.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Table 1: Suggested MRM Transitions for Gibberellin A4 and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
Gibberellin A4331.2287.2 (Quantifier)-30
243.2 (Qualifier)-35
This compound333.2289.2 (Quantifier)-30
245.2 (Qualifier)-35

Note: Collision energies should be optimized for the specific instrument being used. The precursor ion for GA4 is [M-H]⁻. The fragmentation of gibberellins often involves the loss of water (H₂O) and carbon dioxide (CO₂).[3][4] The d2-labeled internal standard will have a precursor ion with an m/z two units higher than the unlabeled analyte.

Data Presentation and Method Validation

A summary of typical quantitative data and method validation parameters for the analysis of Gibberellin A4 using a deuterated internal standard is presented below. These values are based on published data for similar gibberellins and serve as a guideline.

Table 2: Summary of Quantitative Data and Method Validation Parameters

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 5 pg on column
Limit of Quantification (LOQ)1 - 15 pg on column
Recovery85 - 115%
Precision (RSD%)< 15%
Accuracy (% Bias)± 15%

Mandatory Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex PIF PIF (Transcription Factor) DELLA->PIF Represses SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted for Ubiquitination GA_Response_Gene GA Response Gene PIF->GA_Response_Gene Activates Transcription Transcription & Translation GA_Response_Gene->Transcription Proteasome 26S Proteasome SCF->Proteasome Leads to Degradation Proteasome->DELLA Degrades GA_Response GA Response (e.g., Growth) Transcription->GA_Response

Caption: Gibberellin signaling pathway.

Experimental Workflow

Experimental_Workflow Sample 1. Sample Collection (e.g., Plant Tissue) Homogenization 2. Homogenization in Extraction Solvent Sample->Homogenization Spiking 3. Spiking with This compound (IS) Homogenization->Spiking Extraction 4. Extraction & Centrifugation Spiking->Extraction SPE 5. Solid-Phase Extraction (SPE) for Cleanup and Concentration Extraction->SPE Analysis 6. LC-MS/MS Analysis (MRM Mode) SPE->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for GA4 quantification.

References

Application Note: Absolute Quantification of Gibberellins in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development.[1][2][3] Accurate and sensitive quantification of endogenous gibberellin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of gibberellins due to its high sensitivity, selectivity, and specificity.[2]

This application note provides a detailed protocol for the absolute quantification of gibberellins in plant tissues using a stable isotope dilution LC-MS/MS method. The use of isotopically labeled internal standards is highly recommended to ensure accurate quantification by correcting for matrix effects and variations during sample preparation.

Gibberellin Signaling Pathway

Gibberellins exert their biological effects by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event induces a conformational change in GID1, which then promotes its interaction with DELLA proteins, a class of transcriptional regulators that repress GA-responsive genes. The formation of the GA-GID1-DELLA ternary complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins alleviates the repression of GA-responsive genes, thereby allowing for the transcription of genes involved in various growth and developmental processes.

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GA_GID1 GA-GID1 Complex GA->GA_GID1 Binds GID1 GID1 Receptor GID1->GA_GID1 DELLA DELLA Protein GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Repression Repression DELLA->Repression Inhibits GA_GID1->GA_GID1_DELLA Interacts Proteasome 26S Proteasome GA_GID1_DELLA->Proteasome Targets for Degradation Degradation DELLA Degradation Proteasome->Degradation Degradation->Repression Relieves GA_Responsive_Genes GA-Responsive Genes Growth Plant Growth & Development GA_Responsive_Genes->Growth Promotes

Figure 1: Simplified Gibberellin Signaling Pathway.

Experimental Protocol

This protocol provides a general guideline for the extraction, purification, and quantification of gibberellins from plant tissues. Optimization may be required for different plant species and tissue types.

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Standards: Gibberellin analytical standards (e.g., GA1, GA3, GA4, etc.) and corresponding stable isotope-labeled internal standards (e.g., [²H₂]GA₁, [²H₂]GA₄)

  • Extraction: Liquid nitrogen, mortar and pestle or tissue homogenizer, centrifuge tubes (50 mL), refrigerated centrifuge

  • Purification: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg), SPE manifold

  • Derivatization (Optional): N,N-dimethyl ethylenediamine (DMED) and d₄-DMED for derivatization to enhance sensitivity.

  • Instrumentation: Liquid Chromatograph (LC) system capable of gradient elution, coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation and Extraction
  • Sample Collection and Homogenization: Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Internal Standard Spiking: To the powdered tissue, add a known amount of the stable isotope-labeled internal standard mixture. This is a critical step for accurate quantification as it accounts for analyte loss during sample preparation and for matrix effects.

  • Extraction: Add 10 mL of 80% methanol (containing an antioxidant like 0.01% butylated hydroxytoluene) per gram of tissue to the homogenized sample in a centrifuge tube.

  • Incubation: Agitate the mixture on a shaker at 4°C for at least 4 hours or overnight to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted gibberellins.

Solid-Phase Extraction (SPE) Purification
  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of 100% methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Dilute the supernatant from the extraction step with water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol. Collect the eluate in a clean tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a rotary evaporator. Reconstitute the dried residue in a small, known volume (e.g., 100-500 µL) of the initial mobile phase for LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Plant_Tissue Plant Tissue (1-5 g) Homogenization Homogenization (Liquid N2) Plant_Tissue->Homogenization Spiking Spike with Internal Standards Homogenization->Spiking Extraction Extraction (80% Methanol, 4°C) Spiking->Extraction Centrifugation Centrifugation (10,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Drying Drying under N2 SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 2: Experimental Workflow for Gibberellin Quantification.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the gibberellins, followed by a wash and re-equilibration step. The specific gradient should be optimized for the separation of the target gibberellins.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for underivatized gibberellins. Derivatization with reagents like DMED or bromocholine can allow for analysis in positive ion mode with enhanced sensitivity.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.

    • MRM Transitions: The precursor ion (Q1) is typically the [M-H]⁻ ion for each gibberellin, and the product ions (Q3) are specific fragments generated by collision-induced dissociation (CID). The MRM transitions, cone voltage, and collision energy must be optimized for each gibberellin and internal standard on the specific instrument being used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the gibberellin analytical standards and a fixed concentration of the internal standards.

  • Quantification: The absolute concentration of each gibberellin in the plant sample is determined by calculating the peak area ratio of the endogenous gibberellin to its corresponding stable isotope-labeled internal standard and comparing this ratio to the calibration curve.

Quantitative Data Summary

The following table provides representative MRM transitions for the analysis of several common gibberellins in negative ion mode. These values should be considered as a starting point and must be optimized for the specific LC-MS/MS instrument used.

GibberellinPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
GA₁347.2273.1229.1
[²H₂]GA₁349.2275.1231.1
GA₃345.1239.1143.1
GA₄331.2257.1213.1
[²H₂]GA₄333.2259.1215.1
GA₇329.2269.1225.1
GA₉315.2271.1159.1
GA₂₀331.2287.1223.1

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the absolute quantification of gibberellins in plant tissues. Proper sample preparation, including the use of stable isotope-labeled internal standards, is critical for achieving accurate and reproducible results. This powerful analytical technique is instrumental in advancing our understanding of the complex roles of gibberellins in plant biology and has significant applications in agricultural biotechnology and drug discovery.

References

Application Notes & Protocols: Sample Preparation for Gibberellin Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] The quantitative analysis of gibberellins in plant tissues is challenging due to their low endogenous concentrations (often at the ng/g fresh weight level or lower) and the presence of a complex matrix of interfering substances.[2] Therefore, robust and efficient sample preparation is a crucial step for accurate and sensitive gibberellin analysis by instrumental methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

This document provides detailed protocols for the extraction, purification, and derivatization of gibberellins from plant tissues, tailored for researchers, scientists, and professionals in plant biology and drug development.

Data Presentation: Endogenous Gibberellin Levels

The concentration of bioactive gibberellins varies significantly depending on the plant species, tissue type, and developmental stage. Rapidly growing tissues such as shoot apices, young leaves, and embryos typically contain higher concentrations of GAs. The table below summarizes representative concentrations of major bioactive GAs in different plant tissues.

Table 1: Typical Concentrations of Endogenous Bioactive Gibberellins in Various Plant Tissues.

Plant Species Tissue Gibberellin Concentration (ng/g dry weight) Citation
Arabidopsis thaliana Seedlings GA4 ~5-15
Arabidopsis thaliana Rosette Leaves GA4 ~1-5
Arabidopsis thaliana Siliques GA1 ~10-20
Arabidopsis thaliana Siliques GA4 ~20-40
Oryza sativa (Rice) Coleoptile GA1 ~2-8
Oryza sativa (Rice) Flag Leaf Base GA1 ~5-15
Oryza sativa (Rice) Flag Leaf Apex GA1 ~1-4
Laelia anceps Leaf GA3 ~150-250
Laelia anceps Pseudobulb GA3 ~400-600
Brassica oleracea Seedling GA3 ~4.0 ppm (µg/g)

| Brassica oleracea | Bolting Stalk | GA3 | ~4.1 ppm (µg/g) | |

Experimental Workflow

The overall workflow for gibberellin analysis involves several key stages, from sample collection to instrumental analysis. The specific steps may be modified based on the plant matrix, target gibberellins, and the analytical platform used.

G cluster_prep Sample Preparation cluster_analysis Analysis A Plant Tissue Collection (Flash-freeze in Liquid N2) B Homogenization (Grind to fine powder) A->B C Extraction (e.g., 80% Methanol) B->C D Purification & Concentration (SPE or LLE) C->D E Derivatization (Optional) (Required for GC-MS) D->E F LC-MS/MS Analysis D->F Direct Analysis G GC-MS Analysis E->G H Data Analysis & Quantification F->H G->H G cluster_nucleus Nucleus GA Bioactive GA GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms Complex (GA-GID1-DELLA) SCF SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Targeted for Degradation PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs Represses SCF->DELLA Ubiquitination Gene GA-Responsive Genes PIFs->Gene Activates Response Growth & Development Gene->Response Leads to

References

Application Notes and Protocols for Phytohormone Analysis using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytohormones are signaling molecules that regulate a wide array of physiological and developmental processes in plants, even at very low concentrations.[1] Their precise quantification is therefore essential for understanding plant biology and for applications in agriculture and drug development. Isotope Dilution Mass Spectrometry (ID-MS), particularly coupled with Liquid Chromatography (LC-MS/MS), has become the gold standard for accurate and sensitive phytohormone analysis.[1][2] This technique involves the use of stable isotope-labeled internal standards, which are chemically identical to the target analytes but differ in mass.[2] This allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate quantification.[3]

This document provides detailed application notes and protocols for the quantitative analysis of various phytohormone classes from plant tissues using ID-LC-MS/MS.

Experimental Workflow

The overall workflow for phytohormone analysis using isotope dilution mass spectrometry can be summarized in the following steps:

experimental_workflow A Sample Collection & Freezing B Homogenization A->B C Addition of Internal Standards B->C D Extraction C->D E Purification (e.g., SPE) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

A generalized workflow for phytohormone analysis by ID-MS.

Experimental Protocols

Sample Preparation and Homogenization

Accurate quantification begins with proper sample handling to minimize analyte degradation.

Materials:

  • Plant tissue (e.g., leaves, roots, seedlings)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or a mechanical homogenizer

  • Microcentrifuge tubes (2 mL)

Protocol:

  • Harvest fresh plant tissue (typically 50-100 mg).

  • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube and record the exact weight.

Addition of Internal Standards and Extraction

The addition of a known amount of isotopically labeled internal standards at the beginning of the extraction process is crucial for accurate quantification.

Materials:

  • Homogenized plant tissue

  • Extraction solvent (e.g., 2-propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v) or methanol:isopropanol:acetic acid (20:79:1, v/v/v))

  • A mixture of stable isotope-labeled internal standards for the phytohormones of interest.

  • Dichloromethane

  • Centrifuge capable of high speeds and refrigeration (4°C)

Protocol:

  • To the homogenized tissue, add the extraction solvent (e.g., 1 mL per 100 mg of tissue).

  • Add the internal standard mixture at a concentration appropriate for the expected endogenous levels of the phytohormones.

  • Vortex the sample thoroughly and incubate on a rocking platform at 4°C for 30 minutes to 24 hours, depending on the protocol.

  • Add dichloromethane (e.g., 1 mL per 1 mL of supernatant) and vortex.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C.

  • Carefully collect the lower organic phase and transfer it to a new tube.

  • Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Purification

SPE is often employed to remove interfering substances from the crude extract.

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol

  • Nitrogen gas evaporator

Protocol:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of the initial extraction solvent (without acid) through it.

  • Reconstitute the dried extract in a small volume of the appropriate solvent and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-eluting solvent to remove polar interferences.

  • Elute the phytohormones with an appropriate solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the purified extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol).

  • Centrifuge the reconstituted sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

The separation and detection of phytohormones are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • LC System: UHPLC or HPLC system capable of generating a binary gradient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, hold for a short period, and then return to the initial conditions for re-equilibration.

Typical MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI), operated in either positive or negative mode depending on the phytohormone.

  • Scan Type: Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.

  • Ion Source Parameters: Optimized for the specific instrument and compounds.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example LC-MS/MS Parameters (MRM Transitions) for Selected Phytohormones.

PhytohormonePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Auxins
Indole-3-acetic acid (IAA)174.1130.115-20Negative
Gibberellins
Gibberellin A3 (GA3)345.1239.120-25Negative
Gibberellin A4 (GA4)331.2213.120-25Negative
Cytokinins
trans-Zeatin220.1136.115-20Positive
Isopentenyladenine (iP)204.1136.115-20Positive
Abscisic Acid
Abscisic acid (ABA)263.1153.110-15Negative
Jasmonates
Jasmonic acid (JA)209.159.010-15Negative
Jasmonoyl-isoleucine (JA-Ile)322.2130.115-20Negative
Salicylic Acid
Salicylic acid (SA)137.093.015-20Negative
Brassinosteroids
Brassinolide (BL)481.4355.320-25Positive

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

Table 2: Representative Quantitative Data of Phytohormones in Arabidopsis thaliana Seedlings.

PhytohormoneConcentration (ng/g Fresh Weight) - ControlConcentration (ng/g Fresh Weight) - Treatment
Indole-3-acetic acid (IAA)15.2 ± 2.125.8 ± 3.5
Abscisic acid (ABA)8.7 ± 1.545.3 ± 6.2
Jasmonic acid (JA)5.4 ± 0.998.6 ± 12.1
Salicylic acid (SA)22.1 ± 3.815.7 ± 2.9

Data are presented as mean ± standard deviation (n=3). This is example data and will vary based on plant species, tissue type, and experimental conditions.

Phytohormone Signaling Pathways

Understanding the signaling pathways of phytohormones is crucial for interpreting quantitative data. Below are simplified diagrams of key phytohormone signaling pathways.

auxin_signaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB promotes binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF ARF Aux_IAA->ARF inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates

Simplified diagram of the auxin signaling pathway.

gibberellin_signaling cluster_nucleus Nucleus GA Gibberellin GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Repressor GID1->DELLA promotes degradation of PIF PIF Transcription Factor DELLA->PIF inhibits Gene_Expression GA-Responsive Gene Expression PIF->Gene_Expression activates

Simplified diagram of the gibberellin signaling pathway.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor AHP AHP AHK->AHP Phosphorylates Type_B_ARR Type-B ARR AHP->Type_B_ARR Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression Type_B_ARR->Gene_Expression Activates Cytokinin Cytokinin Cytokinin->AHK

Simplified diagram of the cytokinin signaling pathway.

abscisic_acid_signaling cluster_cytoplasm Cytoplasm ABA Abscisic Acid PYR_PYL_RCAR PYR/PYL/RCAR Receptor ABA->PYR_PYL_RCAR binds to PP2C PP2C Phosphatase PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 inhibits Downstream Downstream Targets SnRK2->Downstream phosphorylates

Simplified diagram of the abscisic acid signaling pathway.

jasmonic_acid_signaling cluster_nucleus Nucleus JA_Ile JA-Isoleucine COI1 COI1 JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 inhibits Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression activates

Simplified diagram of the jasmonic acid signaling pathway.

salicylic_acid_signaling cluster_nucleus Nucleus SA Salicylic Acid NPR1_oligomer NPR1 (oligomer) SA->NPR1_oligomer induces monomerization NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer TGA TGA Transcription Factor NPR1_monomer->TGA activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates

Simplified diagram of the salicylic acid signaling pathway.

Conclusion

The isotope dilution LC-MS/MS method described here provides a robust and sensitive platform for the simultaneous quantification of multiple phytohormone classes from complex plant matrices. This protocol offers a solid foundation for researchers to investigate the intricate roles of phytohormones in plant biology and to explore their potential applications in agriculture and drug development. The successful application of this method relies on careful sample preparation and optimization of LC-MS/MS parameters.

References

Application of Gibberellin A4-d2 in Plant Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] The quantitative analysis of these phytohormones is challenging due to their low endogenous concentrations and the complexity of plant matrices.[2] Gibberellin A4 (GA4) is a key bioactive gibberellin in many plant species.[3] The use of stable isotope-labeled internal standards, such as Gibberellin A4-d2 (GA4-d2), is the gold standard for accurate and precise quantification of GAs in plant metabolomics studies. This approach, known as isotope dilution mass spectrometry, effectively corrects for analyte loss during sample preparation and variations in mass spectrometry signal due to matrix effects.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in the quantitative analysis of gibberellins in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Notes

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (e.g., GA4-d2) to the sample at the earliest stage of sample preparation. The deuterated internal standard is chemically identical to the endogenous analyte (GA4) and therefore exhibits the same behavior during extraction, purification, and chromatographic separation. However, it can be distinguished by its higher mass in the mass spectrometer. By measuring the ratio of the endogenous analyte to the labeled internal standard, accurate quantification can be achieved, as any losses during the analytical process will affect both compounds equally.

Advantages of Using this compound as an Internal Standard:

  • High Accuracy and Precision: Corrects for variations in extraction efficiency, sample transfer, and matrix-induced signal suppression or enhancement in the mass spectrometer.

  • Improved Method Robustness: Leads to more reliable and reproducible results across different samples and experimental batches.

  • Enhanced Specificity: The use of a mass spectrometer allows for highly selective detection of both the analyte and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.

Experimental Protocols

This section provides a general protocol for the extraction, purification, and quantification of gibberellins from plant tissues using this compound as an internal standard. The protocol may need to be optimized for specific plant species and tissues.

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest plant tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 80% methanol in water.

  • Internal Standard Spiking: Weigh the frozen powder (typically 50-200 mg fresh weight). To each sample, add a known amount of this compound solution. The amount of internal standard added should be in a similar concentration range as the expected endogenous gibberellins.

  • Extraction: Add the cold extraction solvent to the sample at a ratio of 10:1 (v/w). For example, add 1 mL of 80% methanol to 100 mg of tissue. Vortex the mixture thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. For exhaustive extraction, the pellet can be re-extracted with another volume of cold 80% methanol, and the supernatants can be pooled.

Solid-Phase Extraction (SPE) for Purification and Concentration

Solid-phase extraction is a crucial step to remove interfering compounds and concentrate the gibberellins prior to LC-MS/MS analysis.[2]

  • SPE Cartridge: Use a C18 SPE cartridge.

  • Cartridge Conditioning: Condition the C18 cartridge by sequentially passing 3 mL of 100% methanol and 3 mL of water through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the gibberellins from the cartridge with 3 mL of 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the gibberellins.

    • Flow Rate: A flow rate of 0.3 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for gibberellin analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring specific precursor ion to product ion transitions for both the endogenous gibberellins and the deuterated internal standard.

Quantitative Data

The following tables summarize typical quantitative data obtained from the analysis of gibberellins in plant tissues using LC-MS/MS with deuterated internal standards.

Table 1: Method Validation Parameters for Gibberellin Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)1.1 - 4.1 ng/g
Limit of Quantification (LOQ)0.07 - 2.45 pg
Linearity (R²)> 0.99
Recovery54.7% - 102.6%
Relative Standard Deviation (RSD)3.2% - 12.8%

Table 2: Example MRM Transitions for GA4 and GA4-d2

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gibberellin A4 (GA4)331.2213.1
This compound (GA4-d2)333.2215.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Harvest Harvest & Freeze Plant Tissue Grind Grind to Fine Powder Harvest->Grind Spike Spike with GA4-d2 Grind->Spike Extract Extract with 80% Methanol Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE_Condition Condition C18 SPE Cartridge SPE_Load Load Sample Collect->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Gibberellins SPE_Wash->SPE_Elute Dry Dry Down Eluate SPE_Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM) Reconstitute->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification (Ratio of GA4/GA4-d2) Data_Processing->Quantification

Caption: Experimental workflow for the quantitative analysis of gibberellins using GA4-d2.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Growth Repressors) GID1->DELLA interacts with Proteasome 26S Proteasome DELLA->Proteasome degraded by PIFs Phytochrome Interacting Factors (PIFs) DELLA->PIFs represses Growth Growth & Development DELLA->Growth inhibits SCF SCF E3 Ubiquitin Ligase SCF->DELLA targets for degradation PIFs->Growth promotes

Caption: Simplified gibberellin signaling pathway in plants.

References

Application Notes and Protocols for the Quantification of Hormones Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of hormones is critical in various fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for hormone analysis due to its high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards, especially deuterated standards, is a cornerstone of robust and reliable LC-MS/MS-based quantification.[2]

Deuterated standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[2] This mass modification allows the mass spectrometer to distinguish between the endogenous hormone and the internal standard. Since their physicochemical properties are nearly identical to the analyte, deuterated standards co-elute during chromatography and exhibit similar ionization efficiency.[2] This allows for the correction of variability during sample preparation and analysis, including extraction losses and matrix effects, leading to highly accurate and precise measurements.[3] This document provides detailed application notes and protocols for the use of deuterated standards in hormone quantification.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The quantification of hormones using deuterated standards relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the beginning of the workflow. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is then measured by the mass spectrometer. This ratio is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Best Practices for Using Deuterated Standards

For reliable results, several best practices should be followed when using deuterated internal standards:

  • Isotopic Purity: The deuterated standard should have a high isotopic purity, ideally with minimal contribution from the unlabeled analyte to avoid analytical bias.

  • Label Position: Deuterium atoms should be located on stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

  • Mass Shift: A sufficient mass difference between the analyte and the deuterated standard is necessary to prevent isotopic crosstalk.

  • Co-elution: The deuterated standard should ideally co-elute with the analyte to ensure that both experience the same matrix effects.

  • Internal Standard Concentration: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector and should be consistent across all samples, calibrators, and quality controls.

Experimental Protocols

General Experimental Workflow

The general workflow for hormone quantification using deuterated standards involves sample preparation, LC-MS/MS analysis, and data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: General workflow for hormone quantification using deuterated standards.

Protocol 1: Quantification of Testosterone in Human Serum

This protocol describes a method for the quantitative analysis of testosterone in human serum using a deuterated internal standard (Testosterone-d3) and LC-MS/MS.

1. Materials and Reagents

  • Testosterone standard

  • Testosterone-d3 (internal standard)

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Human serum (charcoal-stripped for calibration curve)

2. Standard and Internal Standard Preparation

  • Testosterone Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Calibration Standards: Serially dilute the stock solution with charcoal-stripped serum to prepare calibration standards.

  • Testosterone-d3 Internal Standard Working Solution: Prepare a solution of Testosterone-d3 in methanol.

3. Sample Preparation (Protein Precipitation)

  • To 0.1 mL of serum sample, calibrator, or quality control, add 0.025 mL of the deuterated internal standard working solution.

  • Vortex to mix.

  • Add 0.25 mL of acetonitrile to precipitate proteins.

  • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Conditions

  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to achieve separation of testosterone.

  • Flow Rate: 500 µL/min.

  • Injection Volume: 40 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for testosterone and testosterone-d3. For example, m/z 289 → 97 for testosterone and m/z 292 → 100 for the internal standard.

5. Data Analysis

  • Integrate the peak areas for testosterone and testosterone-d3.

  • Calculate the peak area ratio of testosterone to testosterone-d3.

  • Construct a calibration curve by plotting the peak area ratio against the testosterone concentration for the calibration standards using a weighted linear regression.

  • Determine the concentration of testosterone in the unknown samples from the calibration curve.

Protocol 2: Quantification of Estradiol in Human Serum

This protocol outlines a method for the sensitive quantification of estradiol in human serum using a deuterated internal standard (Estradiol-d5) and LC-MS/MS. Due to the low physiological concentrations of estradiol, a derivatization step can be employed to enhance sensitivity, though methods without derivatization are also common.

1. Materials and Reagents

  • Estradiol standard

  • Estradiol-d5 (internal standard)

  • HPLC-grade hexane, ethyl acetate, acetonitrile, and water

  • Formic acid

  • Human serum (charcoal-stripped for calibration curve)

2. Standard and Internal Standard Preparation

  • Estradiol Stock Solution (1 µg/mL): Prepare in methanol.

  • Working Calibration Standards: Serially dilute the stock solution with charcoal-stripped serum.

  • Estradiol-d5 Internal Standard Working Solution: Prepare a solution of Estradiol-d5 in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Add the deuterated internal standard to the serum samples, calibrators, and quality controls.

  • Perform liquid-liquid extraction with a mixture of hexane and ethyl acetate.

  • Vortex and centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

4. LC-MS/MS Conditions

  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: A suitable gradient for the elution of estradiol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative or positive electrospray ionization (ESI).

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for estradiol and estradiol-d5. For instance, in negative mode, m/z 271.0 > 143.1 for estradiol and 276.1 > 145.1 for its internal standard.

5. Data Analysis Follow the same data analysis procedure as described for testosterone.

Quantitative Performance Data

The following tables summarize typical performance characteristics of LC-MS/MS methods for hormone quantification using deuterated internal standards.

Table 1: Testosterone Quantification Performance

ParameterValueReference
Linearity Range11-2000 ng/dL
Lower Limit of Quantitation (LLOQ)70 pmol/L (2 ng/dL)
Inter-assay Imprecision3% - 5%
Accuracy (Bias)< 2%

Table 2: Estradiol Quantification Performance

ParameterValueReference
Linearity Range5-2000 pg/mL
Lower Limit of Quantitation (LLOQ)0.5 pg/mL
Inter-assay Imprecision5.43% - 15.2%
Accuracy (Bias)Within ±20% at LLOQ

Table 3: Progesterone Quantification Performance

ParameterValueReference
Linearity Range1-200 ng/mL
Lower Limit of Quantitation (LLOQ)1 ng/mL
Recovery86.0% - 103%
Repeatability (CV)< 5.5%

Signaling Pathway and Biosynthesis

Understanding the biological context of the hormones being quantified is crucial for researchers. Below are diagrams illustrating the steroid hormone biosynthesis pathway and a simplified estrogen signaling pathway.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Steroid hormone biosynthesis pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER MembraneER Membrane ER / GPER Estrogen->MembraneER Nucleus Nucleus ER->Nucleus Kinase Kinase Cascades (e.g., MAPK, PI3K) MembraneER->Kinase ER_dimer ER Dimer Nucleus->ER_dimer ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription CellularResponse Cellular Response Transcription->CellularResponse Kinase->CellularResponse ER_dimer->ERE

Caption: Simplified estrogen signaling pathways.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of hormones in biological matrices. By carefully following validated protocols and adhering to best practices, researchers can obtain high-quality data essential for advancing our understanding of hormone function in health and disease.

References

Gibberellin A4-d2: A Powerful Tool for Elucidating Gibberellin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Gibberellin A4-d2 (GA4-d2) is a deuterated form of Gibberellin A4 (GA4), a bioactive gibberellin that plays a crucial role in various plant growth and development processes. The incorporation of deuterium atoms into the GA4 molecule makes it an invaluable tool for researchers studying gibberellin metabolism. By using GA4-d2 as an internal standard or a tracer in metabolic feeding experiments, scientists can accurately quantify endogenous gibberellin levels and track the conversion of GA4 into its various metabolites. This allows for a detailed investigation of the gibberellin biosynthetic and catabolic pathways, providing insights into the regulation of plant growth and development.[1]

Applications in Gibberellin Metabolism Research

The primary applications of this compound in studying gibberellin metabolism pathways include:

  • Internal Standard for Quantification: Due to its similar chemical and physical properties to endogenous GA4, GA4-d2 is an ideal internal standard for accurate quantification of GA4 levels in plant extracts using mass spectrometry (MS)-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The known amount of added GA4-d2 allows for the correction of sample loss during extraction and analysis, leading to precise and reliable quantification of the endogenous, non-labeled GA4.

  • Metabolic Tracer Studies: By supplying GA4-d2 to plant tissues or cell-free enzyme preparations, researchers can trace its metabolic fate. The deuterium label allows for the distinction between the exogenously applied gibberellin and the endogenous pool. The metabolites of GA4-d2 can be identified and quantified, revealing the enzymatic conversions that GA4 undergoes within the biological system.[1] This approach is instrumental in identifying and characterizing the enzymes involved in the gibberellin metabolic grid.

  • Pathway Elucidation: The use of stable isotope-labeled gibberellins like GA4-d2 has been fundamental in confirming the steps in the gibberellin biosynthetic and catabolic pathways. For example, feeding studies can demonstrate the conversion of GA4 to inactive forms like GA34 or to other bioactive gibberellins, depending on the plant species and tissue type.

Gibberellin Metabolism and Signaling Pathways

Gibberellins are synthesized through a complex biosynthetic pathway and their levels are tightly regulated by both biosynthesis and catabolism. Bioactive GAs, such as GA4, can be deactivated through various enzymatic modifications. The signaling pathway is initiated by the binding of a bioactive GA to its receptor, leading to the degradation of DELLA proteins, which are negative regulators of GA responses.

Gibberellin_Metabolism_Pathway GA12 GA12 GA9 GA9 GA12->GA9 GA20ox GA53 GA53 GA12->GA53 GA13ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA20 GA20 GA9->GA20 GA13ox GA4_d2 This compound (Applied Tracer) GA34 GA34 (Inactive) GA4->GA34 GA2ox GA1 GA1 (Bioactive) GA4->GA1 GA53->GA20 GA20ox GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified gibberellin metabolic pathways.

Gibberellin_Signaling_Pathway GA4 GA4 (Bioactive Gibberellin) GID1 GID1 Receptor GA4->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruited to Repression Repression of GA Response DELLA->Repression Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Degradation DELLA Degradation Proteasome->Degradation Leads to Response Gibberellin Response (e.g., Growth) Degradation->Response De-repression leads to Experimental_Workflow start Start: Plant Material (e.g., seedlings, leaves) application Application of This compound start->application incubation Incubation (Time course: e.g., 0, 2, 6, 24h) application->incubation harvesting Harvesting and Freezing in Liquid N2 incubation->harvesting extraction Extraction of Gibberellins (80% Methanol) harvesting->extraction purification Purification (Solid-Phase Extraction) extraction->purification derivatization Derivatization (for GC-MS analysis) purification->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

References

Measuring Gibberellin Levels to Study Plant Stress Responses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] Emerging evidence strongly indicates that GAs are also pivotal in mediating plant responses to a wide array of abiotic stresses, such as cold, salt, drought, and osmotic stress.[2] Typically, exposure to these environmental challenges leads to a reduction in the levels of bioactive GAs, contributing to growth restriction as a survival mechanism.[2] Conversely, in certain stress escape responses like shading and submergence, GA biosynthesis and signaling are promoted.[2] Understanding the dynamics of GA levels under different stress conditions is crucial for developing stress-tolerant crop varieties and for the development of novel plant growth regulators. This document provides detailed application notes and protocols for the quantification of gibberellins in plant tissues to facilitate research in this field.

Data Presentation: Gibberellin Levels Under Abiotic Stress

The following tables summarize quantitative data on the changes in endogenous gibberellin levels in various plant species under different abiotic stress conditions. These tables provide a comparative overview of how stress impacts GA metabolism.

Table 1: Effect of Cold Stress on Gibberellin Levels in Arabidopsis thaliana

GibberellinTreatmentConcentration (pg/100 seeds)Fold ChangeReference
GA₄ Control (22°C)12.5 ± 2.5-[3]
Cold (4°C)45.0 ± 5.0+3.6
GA₁ Control (22°C)1.5 ± 0.5-
Cold (4°C)5.0 ± 1.0+3.3

Table 2: Effect of Salt Stress on Gibberellin Levels in Rice (Oryza sativa)

GibberellinTreatmentConcentration (ng/g DW)Fold ChangeReference
Bioactive GAs ControlNot specified-
(GA₁, GA₃, GA₄, GA₇)120 mM NaClSignificantly decreased

Table 3: Effect of Water Restriction on Gibberellin Levels in Wheat (Triticum aestivum)

GibberellinPlant PartTreatmentConcentration (pg/g FW)Fold ChangeReference
GA₁ Leaf BaseWell-watered~150-
Water-restricted~50-3.0
GA₄ Leaf BaseWell-watered~25-
Water-restricted~10-2.5

Table 4: Effect of Heat Stress on Gibberellin Levels in Arabidopsis thaliana Seeds

GibberellinTreatmentConcentration (pg/g DW)Fold ChangeReference
GA₄ 22°CIncreased over time-
34°CNo increase observed-
GA₁ 22°CIncreased over time-
34°CNo increase observed-

Experimental Protocols

Accurate quantification of gibberellins is essential for studying their role in plant stress responses. The following are detailed protocols for three common methods: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Gibberellin Quantification using ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for rapid screening of a large number of samples. Commercial kits are widely available for the quantification of specific gibberellins.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction buffer (e.g., 80% methanol)

  • Centrifuge

  • Gibberellin ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest 100-500 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to the powdered tissue.

    • Vortex thoroughly and incubate at 4°C for at least 4 hours (or overnight) with gentle shaking.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the gibberellins.

  • ELISA Assay:

    • Bring all kit reagents and samples to room temperature before use.

    • Prepare standard solutions of the target gibberellin according to the kit's manual.

    • Add 50 µL of the standards and samples to the wells of the ELISA plate.

    • Add 50 µL of the HRP-conjugate to each well.

    • Cover the plate and incubate for 1 hour at 37°C.

    • Wash the plate 4-5 times with the provided wash buffer.

    • Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the concentration of gibberellins in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Gibberellin Quantification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and accurate method for the quantification of multiple gibberellins simultaneously. This protocol involves extraction, purification, and derivatization steps.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Extraction solvent (e.g., 80% methanol)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Internal standards (deuterated gibberellins)

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • Freeze-dry the plant tissue to a constant weight.

    • Homogenize the dried tissue to a fine powder.

    • Extract the powder with 80% methanol containing internal standards at 4°C overnight.

    • Centrifuge and collect the supernatant.

  • Purification:

    • Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

    • Elute the gibberellins with a suitable solvent (e.g., 100% methanol).

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add the derivatization agent (e.g., MSTFA in pyridine) and heat at 60-80°C for 15-30 minutes to convert the gibberellins into their volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • GC conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector temperature: 250°C

      • Oven temperature program: 80°C for 1 min, then ramp to 280°C at 10°C/min, hold for 10 min.

      • Carrier gas: Helium

    • MS conditions (example):

      • Ionization mode: Electron Impact (EI)

      • Scan range: 50-650 m/z

      • Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity.

  • Data Analysis:

    • Identify the gibberellin derivatives based on their retention times and mass spectra compared to authentic standards.

    • Quantify the gibberellins by comparing the peak areas of the endogenous GAs to their corresponding internal standards.

Protocol 3: Gibberellin Quantification using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that offers high sensitivity and specificity for the analysis of gibberellins without the need for derivatization.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., acetonitrile/water/formic acid)

  • SPE cartridges (e.g., Oasis MCX and MAX)

  • Internal standards (deuterated gibberellins)

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize fresh or frozen plant tissue in an extraction solvent (e.g., 80% acetonitrile with 5% formic acid) containing internal standards.

    • Incubate at 4°C with shaking.

    • Centrifuge and collect the supernatant.

  • Purification:

    • Perform a two-step SPE purification using Oasis MCX (mixed-mode cation exchange) and Oasis MAX (mixed-mode anion exchange) cartridges for selective enrichment and clean-up of acidic hormones like gibberellins.

  • LC-MS/MS Analysis:

    • Evaporate the purified extract to dryness and reconstitute in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • LC conditions (example):

      • Column: C18 reversed-phase column (e.g., Acquity UPLC CSH C18)

      • Mobile phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow rate: 0.3 mL/min

    • MS/MS conditions (example):

      • Ionization mode: Electrospray Ionization (ESI) in negative mode.

      • Detection mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each gibberellin and internal standard.

  • Data Analysis:

    • Identify and quantify gibberellins based on their retention times and specific MRM transitions.

    • Calculate the concentration using the ratio of the peak area of the endogenous gibberellin to its corresponding internal standard.

Mandatory Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_0 GA-GID1-DELLA Complex Formation GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA Interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted for ubiquitination Growth_Response Growth and Stress Response DELLA->Growth_Response Represses Proteasome 26S Proteasome SCF->Proteasome Leads to degradation

Caption: Gibberellin signaling pathway leading to growth responses.

Experimental Workflow for Gibberellin Quantification

Gibberellin_Quantification_Workflow Start Plant Tissue Sampling (Control vs. Stress) Homogenization Homogenization (in Liquid Nitrogen) Start->Homogenization Extraction Extraction (e.g., 80% Methanol + Internal Standards) Homogenization->Extraction Purification Purification (Solid Phase Extraction - SPE) Extraction->Purification Analysis Choice of Analytical Method Purification->Analysis ELISA ELISA Analysis->ELISA High-throughput screening GCMS GC-MS (Derivatization required) Analysis->GCMS High sensitivity & specificity LCMS LC-MS/MS Analysis->LCMS High sensitivity, no derivatization Data Data Acquisition and Analysis ELISA->Data GCMS->Data LCMS->Data Quantification Quantification of Gibberellin Levels Data->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General workflow for gibberellin quantification in plants.

Logical Relationship: Plant Stress and Gibberellin Levels

Stress_Gibberellin_Relationship Stress Abiotic Stress (e.g., Salt, Drought, Cold) GA_Biosynthesis GA Biosynthesis Genes (e.g., GA20ox, GA3ox) Stress->GA_Biosynthesis Down-regulates GA_Catabolism GA Catabolism Genes (e.g., GA2ox) Stress->GA_Catabolism Up-regulates Bioactive_GA Bioactive Gibberellin Levels GA_Biosynthesis->Bioactive_GA Increases GA_Catabolism->Bioactive_GA Decreases DELLA_Accumulation DELLA Protein Accumulation Bioactive_GA->DELLA_Accumulation Promotes degradation Growth_Inhibition Growth Inhibition DELLA_Accumulation->Growth_Inhibition Promotes Stress_Tolerance Enhanced Stress Tolerance DELLA_Accumulation->Stress_Tolerance Promotes

Caption: Plant stress impact on gibberellin levels and responses.

References

Application Notes: The Role and Use of Gibberellin A4 (GA4) in Seed Dormancy and Germination Research

Author: BenchChem Technical Support Team. Date: November 2025

Gibberellin A4 (GA4), a bioactive gibberellin (GA), is a critical phytohormone that promotes the transition from seed dormancy to germination. It acts antagonistically to abscisic acid (ABA), the primary hormone responsible for inducing and maintaining dormancy. The ratio of ABA to GA is a key determinant in whether a seed remains dormant or begins to germinate.[1][2] In laboratory settings, exogenous application of GA4 is a fundamental technique used to break dormancy, rescue germination in GA-deficient mutants, and investigate the molecular mechanisms underlying these processes.

GA4 initiates a signaling cascade by binding to its receptor, GIBBERELLIN-INSENSITIVE DWARF1 (GID1).[3] This binding event causes a conformational change that allows the GA-GID1 complex to interact with DELLA proteins, which are transcriptional regulators that act as repressors of germination.[4] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3] The removal of DELLA repressors allows for the expression of genes that promote germination, leading to the weakening of tissues surrounding the embryo (like the endosperm and seed coat) and promoting the growth potential of the embryo itself.

Researchers utilize GA4 in various experimental contexts, most notably in germination assays with model organisms like Arabidopsis thaliana. GA-deficient mutants, such as ga1-3, which cannot synthesize active GAs, are invaluable tools. These seeds will not germinate unless treated with an external source of bioactive GA, making them ideal for studying GA response and signaling.

Data Presentation: Effects of GA4 on Seed Germination

The following tables summarize quantitative data from studies investigating the effect of GA4 on seed germination, particularly in GA-deficient Arabidopsis thaliana mutants.

Table 1: Dose-Dependent Effect of GA4 on Germination of GA-Deficient Arabidopsis (ga1-3) Overexpressing the GA Receptor GID1c.

GA4 Concentration (µM)Mean Germination (%)
02%
0.0140%
0.185%
1.098%
10.0100%

Data adapted from a study on ga1-3 HA:GID1c-OE lines, demonstrating that exogenous GA4 rescues the non-germinating phenotype in a dose-dependent manner. Seeds were cold-stratified for 3 days before being placed in light at 22°C. Germination was scored over 12 days.

Table 2: Hormonal Changes in Wild-Type (Landsberg erecta) Seeds During Dormancy Breaking.

Treatment / Time PointABA Level TrendGA4 Level TrendGermination Outcome
Dormant Dry Seed (0 wk After-Ripening)HighLowNo Germination
After Cold Stratification (0h Imbibition)Strong Decrease-Dormancy Release Primed
12h Imbibition (Dormant Seed)Further Decrease-No Germination
After-Ripened Seed (4 wks) + 12h ImbibitionIncreased vs. DormantIncreasedPromotes Germination

This table summarizes findings on the dynamics of endogenous ABA and GA4. After-ripening (dry storage) and cold, moist stratification are key dormancy-breaking treatments that lead to a decrease in ABA and an increase in GA4, shifting the hormonal balance to favor germination.

Experimental Protocols

Protocol 1: General Seed Germination Assay Using GA4

This protocol describes a standard method for assessing the effect of GA4 on the germination of Arabidopsis thaliana seeds.

Materials:

  • Arabidopsis thaliana seeds (wild-type or mutant lines, e.g., ga1-3)

  • Murashige and Skoog (MS) medium, 0.8% agar

  • GA4 stock solution (e.g., 10 mM in 70% ethanol, stored at -20°C)

  • Ethanol (70%)

  • Sodium hypochlorite solution (1% v/v) or 10% bleach solution with 0.01% SDS

  • Sterile distilled water

  • Petri dishes (9 cm)

  • Sterile pipette tips and microcentrifuge tubes

Procedure:

  • Media Preparation: Autoclave the MS/agar medium. Allow it to cool to approximately 50-60°C in a water bath.

  • GA4 Addition: Add the GA4 stock solution to the cooled medium to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). For a negative control, add an equivalent volume of the solvent (70% ethanol) to a separate batch of medium. Gently swirl to mix and pour the plates. Allow them to solidify and store at 4°C in the dark for up to a week.

  • Seed Sterilization: Place approximately 100-200 seeds in a 1.5 mL microcentrifuge tube. Add 500 µL of 70% ethanol and invert for 3 minutes. Carefully remove the ethanol. Add 1 mL of 1% sodium hypochlorite and invert for 10 minutes.

  • Washing: Remove the sterilant and wash the seeds 4-5 times with sterile distilled water.

  • Plating: Resuspend the seeds in a small amount of sterile water or 0.1% agar solution and plate them evenly on the prepared MS/agar plates containing GA4 or the mock control.

  • Stratification: To break any remaining dormancy and synchronize germination, seal the plates and place them at 4°C in the dark for 3 days.

  • Incubation: Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, continuous light).

  • Scoring Germination: Monitor the plates daily for at least 7-12 days. Score a seed as germinated when the radicle has fully penetrated the seed coat. Calculate the germination percentage for each condition.

Protocol 2: Rescuing GA-Deficient Mutants

This protocol is specifically for demonstrating the essential role of GA in germination using a non-germinating mutant like ga1-3.

Procedure:

  • Follow steps 1-5 from Protocol 1, preparing one set of plates with 10 µM GA4 and a control set with no GA4 (mock treatment).

  • Plate seeds of the ga1-3 mutant and a wild-type control (e.g., Landsberg erecta) on both types of plates.

  • Proceed with stratification (Step 6) and incubation (Step 7).

  • Observation: After 7 days, observe the plates. The wild-type seeds should germinate on both control and GA4 plates. The ga1-3 mutant seeds should only germinate on the plates supplemented with GA4, demonstrating their requirement for exogenous gibberellin.

Mandatory Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the use of GA4 in seed germination research.

GAsignaling cluster_cell Plant Cell GA4 GA4 GID1 GID1 Receptor GA4->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Binds to Proteasome 26S Proteasome DELLA->Proteasome Degraded by DELLA->Repression Represses SCF_SLY1 SCF-SLY1 (E3 Ligase) SCF_SLY1->DELLA Ubiquitinates GerminationGenes Germination-Promoting Genes Germination Seed Germination GerminationGenes->Germination Leads to Repression->GerminationGenes

Caption: Gibberellin (GA4) signaling pathway in seed germination.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media 1. Prepare MS-Agar Plates (+/- GA4) Sterilize 2. Surface Sterilize Seeds Plate 3. Plate Seeds Sterilize->Plate Stratify 4. Cold Stratification (4°C, 3 days, dark) Plate->Stratify Incubate 5. Incubate (22°C, light) Stratify->Incubate Score 6. Score Germination Daily (Radicle Emergence) Incubate->Score Analyze 7. Calculate Germination % Score->Analyze

Caption: Standard experimental workflow for a GA4 seed germination assay.

References

Application Notes and Protocols for Exogenous Gibberellin Application to Dwarf Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the application of exogenous gibberellins (GAs), specifically Gibberellic Acid (GA₃), for the purpose of reversing the dwarf phenotype in various plant species. This document includes detailed experimental protocols, quantitative data from key studies, and a visualization of the underlying signaling pathway.

Introduction

Gibberellins are a class of phytohormones that play a crucial role in regulating plant growth and development, most notably stem elongation.[1][2] Dwarfism in many plant varieties is linked to deficiencies in endogenous GA biosynthesis or signaling.[2][3][4] The external application of bioactive GAs, such as GA₃, can often rescue the dwarf phenotype, making it a valuable tool in physiological studies and agricultural applications.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway operates through a derepression mechanism. In the absence of GA, DELLA proteins, which are nuclear-localized growth repressors, inhibit the transcription of GA-responsive genes. The binding of bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins. This interaction leads to the polyubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and their subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, such as Phytochrome Interacting Factors (PIFs), allowing for the expression of genes that promote cell elongation and division, ultimately leading to plant growth.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA_GID1_DELLA GA-GID1-DELLA Complex SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recruits DELLA_Ub Ubiquitinated DELLA SCF->DELLA_Ub Ubiquitinates Proteasome 26S Proteasome DELLA DELLA Protein (Growth Repressor) Proteasome->DELLA Degrades DELLA_Ub->Proteasome Targets for Degradation PIF PIF (Transcription Factor) GA_Response_Gene GA-Responsive Genes PIF->GA_Response_Gene Activates Growth_Promotion Cell Elongation & Growth GA_Response_Gene->Growth_Promotion DELLA->PIF GA_GID1 GA-GID1 Complex GA_GID1->DELLA Binds to GA_Receptor GID1 Receptor GA_Receptor->GA_GID1 Forms Complex GA Gibberellin (GA) GA->GA_Receptor Binds to

Diagram 1: Gibberellin Signaling Pathway.

Quantitative Data from Key Experiments

The following tables summarize the results of exogenous GA₃ application on various dwarf plant species.

Table 1: Effect of GA₃ on Dwarf Pea (Pisum sativum)

Dwarf VarietyGA₃ ConcentrationApplication MethodObservation PeriodAverage Height (Treated)Average Height (Control)Reference
Progress5-35 µg/mLFoliar Spray-Marked increase in internode growth-
Dwarf Pea10-100 mg/LDroplet to stem10 daysSignificant elongationLittle to no effect
Dwarf Pea-Foliar Spray9 daysSignificantly taller32 mm

Table 2: Effect of GA₃ on Dwarf Maize (Zea mays)

Maize VarietyGA₃ ConcentrationApplication MethodObservation PeriodAverage Plant Height (Treated)Average Plant Height (Control)Reference
B73 (GA₃-treated)3.6 x 10⁻⁵ MSoil Application-Increased elongation zone length-
Sweet Corn150 ppmFoliar Spray-15.12% increase-
Not Specified175-225 mL/ha-30 days after sowing105.2 - 112.2 cm83.3 cm

Table 3: Effect of GA₃ on Dwarf Rice (Oryza sativa)

Dwarf VarietyGA₃ ConcentrationApplication MethodObservation PeriodObservationReference
Tan-ginbozuVariousApplication to leaf sheath1-4 daysEnhanced leaf sheath elongation-
Dwarf C0.1 - 1 ppmMixed into culture solutionUntil floweringLargest response in plant height-
Daikoku 10.1 - 1 ppmMixed into culture solutionUntil floweringSmaller response in plant height-
osgasd knockout1, 10, 20 mg/LFoliar Spray7 daysRestored plant height to wild-type levelsReduced plant height

Experimental Protocols

The following are generalized protocols for the application of exogenous gibberellins to dwarf plants, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific plant species and experimental conditions.

Protocol 1: Foliar Spray Application

This method is suitable for treating whole seedlings or mature plants.

Materials:

  • Gibberellic Acid (GA₃) powder

  • Ethanol or Sodium Bicarbonate solution (for dissolving GA₃)

  • Distilled water

  • Surfactant (e.g., Tween-20)

  • Spray bottle or atomizer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Prepare a Stock Solution:

    • Dissolve a known amount of GA₃ powder in a small volume of ethanol or a 0.2 M sodium bicarbonate solution. GA₃ is sparingly soluble in water.

    • Bring the stock solution to the desired final volume with distilled water. A common stock concentration is 1 mg/mL (1000 ppm).

  • Prepare the Working Solution:

    • Dilute the stock solution with distilled water to achieve the desired final concentration (e.g., 10-100 ppm).

    • Add a surfactant (e.g., 0.01-0.05% Tween-20) to the working solution to ensure even coverage on the leaf surface.

  • Application:

    • Spray the foliage of the dwarf plants until droplets form on the leaves and shoot apices.

    • Ensure thorough coverage of all aerial parts of the plant.

    • Treat a control group of plants with a solution containing only distilled water and the surfactant.

  • Frequency of Application:

    • The frequency of application can vary depending on the experiment. Some studies apply a single treatment, while others may apply it every few days.

  • Data Collection:

    • Measure plant height, internode length, leaf area, and other relevant growth parameters at regular intervals.

Protocol 2: Soil Drench Application

This method is useful for ensuring continuous uptake of GA₃ through the roots.

Materials:

  • GA₃ working solution (prepared as in Protocol 1, without surfactant)

  • Graduated cylinder or pipette

Procedure:

  • Prepare the GA₃ Solution:

    • Prepare a GA₃ solution of the desired concentration in distilled water.

  • Application:

    • Apply a known volume of the GA₃ solution directly to the soil or potting medium around the base of the plant.

    • The volume applied should be consistent for all treated plants.

    • Water the control group with an equal volume of distilled water.

  • Frequency of Application:

    • Applications can be made at the time of planting and/or at regular intervals during the growth period.

  • Data Collection:

    • Monitor and record plant growth parameters as described in Protocol 1.

Protocol 3: Seed Treatment

This protocol is used to promote germination and early seedling growth.

Materials:

  • GA₃ working solution

  • Beakers or petri dishes

  • Filter paper

Procedure:

  • Prepare the GA₃ Soaking Solution:

    • Prepare a GA₃ solution of the desired concentration in distilled water.

  • Seed Soaking:

    • Place seeds in a beaker or on filter paper in a petri dish.

    • Add enough GA₃ solution to fully submerge the seeds.

    • Soak the seeds for a predetermined period (e.g., 12-24 hours).

    • Soak control seeds in distilled water for the same duration.

  • Planting:

    • After soaking, remove the seeds and plant them in the desired growth medium.

  • Data Collection:

    • Record germination rate, time to germination, and early seedling growth parameters.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment investigating the effect of exogenous gibberellin on dwarf plants.

Experimental_Workflow start Start: Select Dwarf and Wild-Type Seeds germination Seed Germination and Seedling Growth start->germination grouping Divide into Control & Treatment Groups germination->grouping control_treatment Control Treatment (e.g., Water/Buffer Spray) grouping->control_treatment Control ga_treatment GA₃ Treatment (e.g., Foliar Spray) grouping->ga_treatment Treatment growth_period Incubate under Controlled Conditions (Light, Temp, Humidity) control_treatment->growth_period ga_treatment->growth_period data_collection Periodic Data Collection (Height, Internode Length, etc.) growth_period->data_collection data_collection->growth_period Repeat analysis Data Analysis (Statistical Comparison) data_collection->analysis end End: Conclusion on GA₃ Effect analysis->end

Diagram 2: Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Gibberellin A4-d2 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the concentration of Gibberellin A4-d2 (GA4-d2) as an internal standard (IS) in quantitative analyses, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like GA4-d2 preferred for quantitative analysis?

A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because GA4-d2 is chemically almost identical to the analyte (Gibberellin A4), it behaves similarly during sample extraction, cleanup, chromatography, and ionization.[2] This similarity allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in the final results.[3][4]

Q2: What is the ideal concentration for my GA4-d2 internal standard?

A2: The optimal concentration of your internal standard should be similar to the concentration of the target analyte in your samples.[5] It needs to be high enough to produce a stable, reproducible signal with a low relative standard deviation (%RSD), but not so high that it causes detector saturation or interferes with the analyte's signal. A common starting point is to aim for a concentration that is in the mid-range of your calibration curve.

Q3: I'm observing a different retention time for GA4-d2 compared to the native Gibberellin A4. Is this normal?

A3: Yes, this is a known phenomenon with deuterium-labeled standards called the "isotope effect". While usually slight, the difference in mass between deuterium and hydrogen can sometimes lead to a small shift in retention time, causing the deuterated standard to elute slightly earlier than the non-labeled analyte. It is crucial to verify that this shift does not cause co-elution with interfering matrix components.

Q4: My results are inconsistent even when using GA4-d2. What are the potential causes?

A4: Even a SIL internal standard may not correct for all issues. Potential causes for inconsistency include:

  • Concentration-Dependent Matrix Effects : The analyte and internal standard might experience different degrees of ion suppression or enhancement, especially if their concentrations are vastly different.

  • Deuterium Exchange : In certain solvents or under specific pH conditions, the deuterium atoms on the IS can exchange with hydrogen atoms, which would compromise quantification.

  • Interference : There could be interference from naturally occurring isotopes of the analyte that overlap with the mass of the internal standard, particularly when using standards with low mass shifts (e.g., d2).

  • IS Impurity : The GA4-d2 standard may contain a small amount of the non-labeled Gibberellin A4, which can lead to artificially high measurements, especially at the lower limit of quantification (LLOQ).

Q5: How early in the sample preparation process should I add the GA4-d2?

A5: The internal standard should be added as early as possible in the sample preparation workflow. For plant tissue analysis, this means adding the GA4-d2 solution directly to the homogenized tissue before the initial extraction step. Adding the IS early ensures that it accounts for analyte loss or variability throughout all subsequent steps, including extraction, evaporation, and reconstitution.

Experimental Protocols & Data

Protocol 1: Determining the Optimal GA4-d2 Concentration

This protocol outlines a systematic approach to identify the most suitable concentration for GA4-d2 in your specific assay.

1. Prepare GA4-d2 Working Solutions:

  • Create a primary stock solution of GA4-d2 (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • From the stock, perform serial dilutions to prepare a range of working solutions. A suggested range to test is 10, 50, 100, 250, and 500 ng/mL.

2. Spike into Blank Matrix:

  • Prepare at least six replicate samples for each working concentration.

  • For each replicate, add a fixed volume of a GA4-d2 working solution to a consistent amount of your blank matrix (e.g., analyte-free plant extract). For instance, add 10 µL of each working solution to 990 µL of the blank matrix extract.

3. Process and Analyze:

  • Process these spiked samples using your established analytical method (e.g., solid-phase extraction, liquid-liquid extraction).

  • Analyze the samples via LC-MS/MS and record the peak area of the GA4-d2 signal for each replicate.

4. Evaluate Precision:

  • Calculate the mean peak area, standard deviation (SD), and relative standard deviation (%RSD) for the GA4-d2 signal at each concentration.

  • The optimal concentration should provide a robust signal with a %RSD of less than 15%.

Table 1: Precision of GA4-d2 Signal at Various Concentrations

Concentration (ng/mL)Mean Peak AreaStandard Deviation%RSDRecommendation
1018,5403,15217.0%Too low; poor precision.
5095,3009,1499.6%Acceptable precision.
100 198,650 12,912 6.5% Optimal; strong signal and excellent precision.
250489,10044,5089.1%Acceptable, but may be unnecessarily high.
500955,200118,44512.4%Decreased precision; potential for detector saturation.

Note: Data is hypothetical and for illustrative purposes.

Protocol 2: Verifying IS Impact on Analyte Calibration Curve

This protocol ensures that the chosen GA4-d2 concentration does not negatively affect the quantification of the native Gibberellin A4.

1. Prepare Calibration Standards:

  • Prepare a series of calibration standards for native Gibberellin A4 (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in your blank matrix.

2. Spike with GA4-d2:

  • Spike each calibration standard with the predetermined optimal concentration of GA4-d2 (e.g., 100 ng/mL based on the data in Table 1).

3. Analyze and Construct Curve:

  • Analyze the spiked calibration standards using your LC-MS/MS method.

  • Calculate the Response Ratio (Peak Area of Analyte / Peak Area of IS).

  • Construct a calibration curve by plotting the Response Ratio against the analyte concentration.

4. Evaluate Performance:

  • Assess the linearity (R²) and the accuracy (% recovery) of the curve, especially at the lowest and highest concentration points.

Table 2: Calibration Curve Performance with 100 ng/mL GA4-d2

Analyte Conc. (ng/mL)Response RatioCalculated Conc. (ng/mL)Accuracy (%)
10.01020.9898.0%
50.05155.10102.0%
100.09989.9299.2%
500.503450.11100.2%
1001.0150101.10101.1%
5004.9870496.5099.3%
Linearity (R²) 0.9997

Note: Data is hypothetical and for illustrative purposes.

Visual Guides & Workflows

Workflow for IS Concentration Optimization

G cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_eval Step 3: Evaluation prep_stock Prepare GA4-d2 Stock (1 mg/mL) prep_work Create Working Solutions (10-500 ng/mL) prep_stock->prep_work spike Spike Replicates (n≥6) of Blank Matrix prep_work->spike process Process via Standard Method (e.g., SPE) spike->process analyze Analyze via LC-MS/MS process->analyze calc Calculate Mean Peak Area, SD, %RSD analyze->calc decision Is %RSD < 15%? calc->decision select Select Optimal Concentration (Lowest Conc. with good RSD) decision->select Yes retest Adjust Concentration Range and Re-test decision->retest No

Caption: Workflow for selecting the optimal internal standard concentration.

Troubleshooting Flowchart for IS-Related Issues

G start Start: Poor Accuracy or Precision q1 Is IS Peak Shape Good and Signal Stable (%RSD < 15%)? start->q1 a1_no Action: Re-optimize IS concentration. Ensure it's not too close to LLOQ. q1->a1_no No q2 Does IS Co-elute or have Minimal Separation from Analyte? q1->q2 Yes a1_no->start a2_no Issue: Significant Isotope Effect. Action: Confirm IS and analyte integration. Consider if separation affects ionization. q2->a2_no No q3 Is the Response Ratio Consistent Across the Batch? q2->q3 Yes end Problem Resolved a2_no->end a3_no Issue: Inconsistent Matrix Effects. Action: Improve sample cleanup. Check for IS degradation or exchange. q3->a3_no No a4_yes Action: Verify IS purity for native analyte. Check for analyte isotope interference in IS channel. q3->a4_yes Yes a3_no->end a4_yes->end

Caption: Troubleshooting guide for common internal standard issues.

References

Overcoming matrix effects in plant hormone LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis of plant hormones.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Why is there poor reproducibility and low accuracy in my phytohormone quantification?

  • Possible Cause: This is a classic sign of significant and variable matrix effects between your samples. Co-eluting compounds from the plant matrix are interfering with the ionization of your target hormones, leading to inconsistent signal suppression or enhancement.[1][2][3]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: First, confirm and quantify the extent of the matrix effect. The recommended method is the post-extraction spike method .[1][4] This involves comparing the signal of a hormone standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A significant difference in signal intensity confirms the presence of matrix effects.

    • Implement an Internal Standard (IS): The most effective way to correct for signal variability is to use a stable isotope-labeled (SIL) internal standard for each analyte you are quantifying. The SIL-IS co-elutes with the target hormone and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification. If SIL standards are unavailable or too costly, the standard addition method can be an alternative.

    • Improve Sample Cleanup: Re-evaluate your sample preparation protocol. Complex matrices require robust cleanup. Techniques like Solid-Phase Extraction (SPE) or QuEChERS are designed to remove interfering compounds like pigments, lipids, and sugars before LC-MS analysis.

Issue 2: Why is the signal intensity for my target hormones extremely low, leading to poor sensitivity?

  • Possible Cause: You are likely experiencing severe ion suppression, where co-eluting matrix components are drastically reducing the ionization efficiency of your target analytes in the MS source.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique. This method involves infusing a constant flow of your hormone standard into the MS detector post-column while injecting a blank matrix extract. Dips in the standard's signal baseline will show you the retention times where matrix components are causing ion suppression.

    • Modify Chromatographic Conditions: Once you've identified the suppression zones, adjust your LC method to separate the elution of your target hormones from these areas. You can try:

      • Altering the gradient profile.

      • Changing the mobile phase composition.

      • Switching to a different column chemistry (e.g., from C18 to a mixed-mode column).

    • Enhance Sample Cleanup: A more aggressive sample cleanup protocol can remove the compounds causing the suppression. Consider using a multi-step cleanup, such as combining liquid-liquid extraction (LLE) with Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What exactly are "matrix effects" in plant hormone analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In plant science, the matrix consists of all components in the extract other than the target hormones (e.g., salts, sugars, lipids, pigments, and secondary metabolites). These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy and precision of quantitative analysis.

Q2: How can I test for the presence of matrix effects in my samples?

A2: There are three common methods to assess matrix effects:

  • Post-Extraction Spike Method (Quantitative): You compare the response of a hormone standard in a clean solvent with the response of the same standard spiked into a blank matrix extract. A difference indicates a matrix effect.

  • Post-Column Infusion (Qualitative): A constant flow of the hormone standard is introduced into the MS after the LC column. A blank matrix extract is then injected. Fluctuations in the standard's signal baseline reveal retention time regions where matrix components cause ion suppression or enhancement.

  • Calibration Curve Comparison: The slope of a calibration curve prepared in a pure solvent is compared to the slope of a curve prepared in a matrix-matched standard. A significant difference between the slopes points to the presence of matrix effects.

Q3: What are the best strategies to reduce or compensate for matrix effects?

A3: The primary strategies can be grouped into three categories:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective cleanup techniques.

  • Improve Chromatographic Separation: Modifying your LC method (gradient, column type, mobile phase) can separate your target analytes from the matrix components that cause interference.

  • Use Appropriate Calibration Methods: The use of a stable isotope-labeled (SIL) internal standard that co-elutes with your analyte is the gold standard for compensating for matrix effects. Alternatively, matrix-matched calibration or the standard addition method can be used.

Q4: When should I use an internal standard, and what kind is best?

A4: You should use an internal standard whenever accurate quantification is required, especially when dealing with complex matrices known to cause variable matrix effects. The most robust and highly recommended type is a stable isotope-labeled (SIL) internal standard (e.g., deuterium or ¹³C labeled). These standards are chemically identical to the analyte and will behave nearly identically during sample preparation, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix effects.

Quantitative Data Summary

The effectiveness of a sample preparation method is often evaluated by its recovery rates. The QuEChERS method, for example, has been shown to provide excellent recoveries for a broad range of phytohormones.

Analyte ClassExample CompoundConcentration Levels (µg/kg)Mean Recovery Range (%)Reference
AuxinsNaphthylacetic acid50, 100, 25075 - 110%
CytokininsBenzyladenine50, 100, 25075 - 110%
GibberellinsNot specified50, 100, 25075 - 110%

Table 1: Summary of phytohormone recovery rates using a QuEChERS-based extraction method from vegetable matrices. The method demonstrates high efficiency across different hormone families and concentration levels.

Visualizations and Workflows

Caption: General workflow for plant hormone analysis, highlighting key stages.

G Problem Problem: Poor Reproducibility / Low Signal Assess Assess Matrix Effect (Post-Extraction Spike) Problem->Assess NoEffect Result: No Significant Effect Assess->NoEffect No YesEffect Result: Significant Effect (Ion Suppression/Enhancement) Assess->YesEffect Yes OtherIssue Investigate other issues: Instrument performance, standard stability, etc. NoEffect->OtherIssue CheckIS Is a SIL Internal Standard being used? YesEffect->CheckIS UseIS Solution: Implement SIL-IS for each analyte CheckIS->UseIS No ImproveCleanup Solution: Improve Sample Cleanup (SPE, QuEChERS) CheckIS->ImproveCleanup Yes OptimizeLC Solution: Optimize LC Separation (Gradient, Column) ImproveCleanup->OptimizeLC

Caption: Troubleshooting logic for matrix effect-related issues.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Auxins (e.g., IAA)

This protocol is a general guideline for cleaning up plant extracts using a C18 SPE cartridge to remove interfering compounds before LC-MS analysis.

  • 1. Sample Preparation:

    • a. Homogenize 1 gram of fresh plant tissue to a fine powder in liquid nitrogen.

    • b. Extract the powder with 5 mL of cold 80% methanol.

    • c. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

    • d. Repeat the extraction on the remaining pellet and combine the supernatants to ensure complete extraction.

  • 2. SPE Cartridge Procedure:

    • a. Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

    • b. Loading: Load the combined plant extract supernatant onto the conditioned cartridge.

    • c. Washing: Wash the cartridge with 5 mL of 20% methanol in water. This step removes highly polar impurities while retaining the less polar auxins.

    • d. Elution: Elute the target auxin (IAA) from the cartridge using 5 mL of 80% methanol.

  • 3. Post-Elution:

    • a. Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen gas.

    • b. Reconstitute the dried residue in a small, precise volume of the initial mobile phase used for your LC-MS analysis (e.g., 100 µL). The sample is now ready for injection.

Protocol 2: QuEChERS-based Extraction for Multi-Hormone Analysis

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, making it highly efficient for analyzing multiple hormone classes at once.

  • 1. Homogenization and Extraction:

    • a. Weigh 10 g of a homogenized plant sample into a 50 mL centrifuge tube.

    • b. Add 10 mL of acetonitrile (ACN) and an appropriate internal standard.

    • c. Shake vigorously for 1 minute to ensure thorough extraction of the hormones into the solvent.

    • d. Add extraction salts (e.g., MgSO₄ and NaCl) to induce liquid-phase separation.

    • e. Shake intensively again and centrifuge to separate the ACN layer from the aqueous and solid debris.

  • 2. Dispersive SPE (dSPE) Cleanup:

    • a. Take a specific aliquot (e.g., 1 mL) of the upper acetonitrile supernatant and transfer it to a dSPE cleanup tube.

    • b. The dSPE tube contains a sorbent (like PSA - primary secondary amine) to remove organic acids and sugars, and MgSO₄ to remove residual water. For tissues rich in pigments or lipids, graphitized carbon black (GCB) or C18 sorbents may be included.

    • c. Vortex the dSPE tube for 30 seconds and then centrifuge at high speed.

  • 3. Final Preparation:

    • a. The resulting supernatant is the final, cleaned extract.

    • b. This extract can be analyzed directly or after being evaporated and reconstituted in the appropriate mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Gibberellin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of gibberellin extraction from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in achieving high extraction efficiency for gibberellins?

A1: The most critical initial step is the rapid and thorough disruption of plant cells to release the gibberellins. This is typically achieved by flash-freezing the plant tissue in liquid nitrogen and immediately grinding it into a fine powder using a mortar and pestle or a homogenizer. This process minimizes enzymatic degradation of the target molecules.

Q2: Which solvent system is most effective for extracting gibberellins?

A2: A mixture of 80% methanol in water is a widely used and effective solvent for gibberellin extraction.[1] For certain applications, a combination of methanol, water, and formic acid can also be utilized.[1] The choice of solvent is critical for maximizing extraction efficiency.

Q3: How can I remove interfering substances from my crude extract?

A3: Solid-Phase Extraction (SPE) is a common and effective method for cleaning up plant extracts. C18 cartridges are frequently used to bind gibberellins while allowing more polar interfering compounds to be washed away. Further purification can be achieved using techniques like immunoaffinity chromatography, which is highly selective for gibberellins.

Q4: What are the common causes of low gibberellin recovery?

A4: Low recovery can stem from several factors, including incomplete cell lysis, suboptimal extraction solvent, insufficient extraction time, or degradation of gibberellins during the process. It is also crucial to ensure that the amount of plant material is not overloading the solvent volume, which can lead to incomplete extraction.

Q5: Can drying the plant tissue improve extraction efficiency?

A5: Yes, in some cases, drying the plant tissue can enhance extraction. For example, drying plant material in an oven at a controlled temperature (e.g., 45°C for 48 hours) has been shown to increase the extracted quantity of certain gibberellins. This is likely due to the concentration of the analyte and better penetration of the solvent into the dried tissue.

Troubleshooting Guide

This guide addresses specific issues that may arise during the gibberellin extraction process.

Problem Potential Cause Recommended Solution Visual Cues/Indicators
Low Yield of Gibberellins Incomplete disruption of plant cell walls.Ensure the plant tissue is frozen solid with liquid nitrogen and ground to a very fine, homogenous powder. There should be no visible intact tissue pieces.Inconsistent texture of the ground plant material; presence of larger particles.
Suboptimal solvent-to-sample ratio.Use a sufficient volume of extraction solvent, typically a 10:1 ratio of solvent volume (mL) to sample weight (g).A thick, slurry-like consistency of the mixture may indicate insufficient solvent.
Gibberellin degradation.Perform the extraction at low temperatures (e.g., 4°C) and consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.Browning or darkening of the extract can indicate oxidative degradation.
High Levels of Pigments (e.g., Chlorophyll) in the Extract Extraction of non-polar pigments along with gibberellins.Use a less polar solvent for the initial extraction if possible, or employ a more rigorous cleanup step, such as Solid-Phase Extraction (SPE) with a C18 cartridge.A very dark green or brown extract.
Inadequate phase separation during liquid-liquid extraction.Ensure complete separation of the aqueous and organic phases. Centrifugation can aid in breaking up emulsions.An emulsion layer between the aqueous and organic phases.
Poor Purity of the Final Extract Presence of interfering compounds from the plant matrix.Implement a multi-step purification protocol. Combining SPE with another technique like immunoaffinity chromatography can significantly increase purity.The presence of many non-specific peaks during chromatographic analysis (HPLC, GC-MS).
Co-elution of contaminants during SPE.Optimize the wash and elution steps of your SPE protocol. A gradient elution may provide better separation than a step elution.Broad or tailing peaks in the chromatogram.
Inconsistent Results Between Replicates Non-homogenous plant material.Ensure the initial plant sample is thoroughly mixed before taking subsamples for extraction.Significant variation in the color or texture of the starting material for each replicate.
Inconsistent extraction times or temperatures.Strictly adhere to the same extraction duration and temperature for all samples. Use a temperature-controlled shaker or bath.
Pipetting errors or inconsistent solvent volumes.Use calibrated pipettes and ensure accurate measurement of all solvents and reagents.

Data Presentation

Table 1: Comparison of Gibberellin Extraction Methods

Extraction MethodPlant MaterialSolventKey FindingsReference
MacerationMaize Seeds80:20 Methanol:Formic Acid (5%)Lower extraction efficiency compared to DSASE.[2]
Dynamic Sonication-Assisted Solvent Extraction (DSASE-D)Maize Seeds80:20 Methanol:Formic Acid (5%)Showed statistically significant higher extraction of GA3 compared to maceration.[2]
Static Sonication-Assisted Solvent Extraction (DSASE-S)Maize Seeds80:20 Methanol:Formic Acid (5%)The most efficient method, yielding the highest concentration of GA3.[2]

Table 2: Recovery Rates of Gibberellins using Different Purification Techniques

Purification TechniqueGibberellinPlant MaterialRecovery RateReference
Thin-Layer Chromatography (TLC)GABarley Seedlings58-59%
Silica (C18) ColumnGA3Fermentation Broth42.6%
XAD16 ResinGA3Fermentation Broth35.2%
Active CharcoalGA3Fermentation Broth73%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Gibberellins from Plant Leaves

1. Sample Preparation: a. Harvest 1-2 grams of fresh young leaves. b. Immediately freeze the leaves in liquid nitrogen. c. Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

2. Extraction: a. Transfer the powdered tissue to a centrifuge tube. b. Add 10 mL of 80% methanol (pre-chilled to -20°C) containing 0.01% butylated hydroxytoluene (BHT). c. Shake the mixture on an orbital shaker at 4°C for 4-12 hours. d. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant.

3. SPE Cleanup: a. Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Dilute the supernatant with deionized water to a final methanol concentration of less than 10%. c. Load the diluted extract onto the conditioned C18 cartridge. d. Wash the cartridge with 5 mL of deionized water to remove polar impurities. e. Elute the gibberellins with 5 mL of 80% methanol.

4. Final Steps: a. Evaporate the eluate to dryness under a stream of nitrogen gas. b. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for subsequent analysis (e.g., HPLC or LC-MS).

Protocol 2: Extraction of Gibberellins from Seeds

1. Sample Preparation: a. Weigh approximately 1 gram of seeds. b. Freeze the seeds in liquid nitrogen. c. Grind the frozen seeds to a fine powder using a mortar and pestle or a coffee grinder.

2. Extraction: a. Transfer the powdered seed material to a centrifuge tube. b. Add 10 mL of 80% methanol. c. Sonicate the mixture for 15 minutes in a sonication bath, keeping the water cool. d. Centrifuge at 10,000 x g for 15 minutes. e. Collect the supernatant. f. Re-extract the pellet with another 10 mL of 80% methanol, sonicate, and centrifuge again. g. Pool the supernatants.

3. Purification (Liquid-Liquid Partitioning): a. Reduce the volume of the pooled supernatant to approximately 2 mL using a rotary evaporator. b. Adjust the pH of the extract to 2.5-3.0 with 1M HCl. c. Partition the extract three times against an equal volume of ethyl acetate. d. Pool the ethyl acetate fractions and evaporate to dryness.

4. Final Steps: a. Reconstitute the dried residue in a suitable solvent for analysis or further purification by SPE as described in Protocol 1.

Visualizations

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12_Aldehyde GA12-aldehyde ent_Kaurenoic_Acid->GA12_Aldehyde KAO GA12 GA12 GA12_Aldehyde->GA12 GA53 GA53 GA12->GA53 GA13ox GA9 GA9 GA12->GA9 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Caption: Simplified Gibberellin Biosynthesis Pathway in Plants.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA Binds SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruited to Degradation DELLA Degradation DELLA->Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Inhibits SCF->Degradation Ubiquitination Proteasome 26S Proteasome Degradation->PIFs Releases GA_Response_Genes GA Response Genes PIFs->GA_Response_Genes Activates Transcription Growth_Response Growth and Development GA_Response_Genes->Growth_Response

Caption: Overview of the Gibberellin Signaling Pathway.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting decision decision process process check_yield Low Yield? process->check_yield issue issue solution Check Cell Disruption Optimize Solvent Increase Extraction Time issue->solution Troubleshoot Low Yield solution->process Re-extract start Start Extraction start->process Perform Extraction check_yield->issue Yes check_purity Poor Purity? check_yield->check_purity No end Successful Extraction check_purity->end No issue2 High Impurities check_purity->issue2 Yes solution2 Optimize SPE Steps Add Purification Step (e.g., IAC) Check for Contamination issue2->solution2 Troubleshoot Purity solution2->process Re-purify

Caption: Logical Workflow for Troubleshooting Gibberellin Extraction.

References

Gibberellin A4-d2 Solutions: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Gibberellin A4-d2 solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its prepared solutions?

A1: Proper storage is crucial to maintain the stability and biological activity of this compound. For the solid (powder) form, long-term storage at -20°C is recommended, which can ensure stability for up to three years. Once in solution, storage conditions become more critical. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), it is highly recommended to store aliquots at -80°C.[1] To prevent degradation from light, always store both solid and solution forms in the dark or in amber vials.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is sparingly soluble in water but shows good solubility in several organic solvents. Commonly used solvents for creating stock solutions include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For in vivo experiments, a common formulation involves dissolving the compound in DMSO first, followed by dilution with a vehicle such as a mixture of PEG300, Tween-80, and saline.[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, begin by dissolving the powdered this compound in a small amount of a suitable organic solvent like DMSO.[2] Once fully dissolved, you can dilute it to your desired final concentration with the same solvent or an appropriate buffer. It is recommended to prepare a concentrated stock solution, which can then be diluted to the working concentration as needed. This minimizes the volume of organic solvent in the final experimental setup. For aqueous-based assays, a small amount of NaOH can be used to initially dissolve gibberellins before diluting with water.[3]

Q4: How stable are this compound solutions at different pH levels?

A4: While specific stability data for this compound is limited, studies on the closely related Gibberellic Acid (GA3) provide valuable insights. GA3 is known to be most stable in slightly acidic to neutral aqueous solutions. In alkaline conditions, it can undergo rearrangement to less biologically active forms. One study on GA3 in aqueous solutions showed the lowest half-life (greatest degradation) at pH 8.0 and the highest half-life (greatest stability) at pH 3.3.[4] Dry gibberellic acid is stable at room temperature but slowly hydrolyzes in aqueous solutions.

Q5: Can I freeze and thaw my this compound stock solution multiple times?

A5: It is strongly advised to avoid repeated freeze-thaw cycles, as this can lead to the degradation of the compound and introduce variability in your experimental results. To circumvent this, it is best practice to aliquot the stock solution into single-use volumes before freezing. This ensures that you are using a fresh, uncompromised sample for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Inconsistent or no biological response in my assay.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that the this compound solution has been stored correctly (at -20°C or -80°C, protected from light) and that the number of freeze-thaw cycles has been minimized. If in doubt, prepare a fresh stock solution from the solid compound.

  • Possible Cause 2: Incorrect Concentration.

    • Solution: The effective concentration of gibberellins can be very low. Verify your calculations for stock solution and working solution preparation. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • Possible Cause 3: Poor Solubility in Assay Medium.

    • Solution: this compound may precipitate out of aqueous solutions if the concentration of the initial organic solvent is too high in the final dilution. When preparing working solutions, ensure thorough mixing and consider using a carrier solvent system if direct dilution is problematic.

  • Possible Cause 4: Inefficient Cellular Uptake.

    • Solution: The method of application and the cell or tissue type can influence uptake. Ensure that the treatment duration is sufficient for the compound to exert its biological effect.

Issue 2: Precipitation observed in the stock solution upon storage.

  • Possible Cause: Low Temperature Crystallization.

    • Solution: This can sometimes occur with highly concentrated stock solutions stored at low temperatures. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming or sonication can be attempted.

Issue 3: Variability in results between experiments.

  • Possible Cause: Inconsistent Solution Preparation.

    • Solution: Use calibrated pipettes and follow a standardized protocol for solution preparation. Ensure the solid compound is fully dissolved before making further dilutions.

  • Possible Cause: Degradation of Working Solutions.

    • Solution: It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted working solutions for extended periods, even at 4°C.

Stability and Storage Conditions Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationProtection
Solid (Powder)-20°CUp to 3 yearsProtect from light and moisture
Stock Solution-20°CUp to 1 monthProtect from light
-80°CUp to 6 monthsProtect from light

Table 2: pH-Dependent Stability of Gibberellic Acid (GA3) in Aqueous Solution

pHHalf-life (days)Relative Stability
2.016.1 - 24.6Moderate
3.3HighestHighest
8.0LowestLowest

Data from a study on Gibberellic Acid (GA3) and may be used as an approximation for this compound.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and micropipettes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 334.41 g/mol ). For 1 mL of a 10 mM solution, you would need 0.334 mg.

    • Weigh the calculated amount of this compound powder accurately and transfer it to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for Assessing the Stability of this compound Solutions using HPLC

This protocol provides a general framework for a stability study. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system and for this compound.

  • Objective: To determine the degradation of this compound in a specific solvent under defined storage conditions over time.

  • Materials:

    • Prepared stock solution of this compound

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • A suitable C18 reversed-phase column

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • Acid for mobile phase modification (e.g., formic acid or phosphoric acid)

    • Incubators or water baths set to desired storage temperatures

  • Procedure:

    • Method Development: Develop an HPLC method capable of separating this compound from potential degradation products. A typical starting point for gibberellins involves a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and acidified water. Detection is often performed at a low wavelength, such as 210 nm.

    • Initial Analysis (Time Zero):

      • Dilute the freshly prepared this compound stock solution to a suitable concentration for HPLC analysis.

      • Inject the solution into the HPLC system and record the chromatogram.

      • The peak area of the this compound peak at this time point is considered 100% (initial concentration).

    • Sample Storage:

      • Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, light exposure, pH).

    • Time Point Analysis:

      • At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a stored aliquot.

      • Allow the sample to come to room temperature and analyze it by HPLC using the same method as the initial analysis.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.

      • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_outside Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Proteins (Transcriptional Repressors) GID1->DELLA Conformational change & binding SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted for ubiquitination GA_Response_Genes GA Response Genes DELLA->GA_Response_Genes Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitinated DELLA degraded Proteasome->GA_Response_Genes Repression lifted Transcription_Factors Transcription Factors GA_Response_Genes->Transcription_Factors Transcription Biological_Response Biological Response (e.g., Growth, Germination) Transcription_Factors->Biological_Response Translation & Action

Caption: A simplified diagram of the Gibberellin signaling pathway.

Troubleshooting Logic for Inconsistent Experimental Results

Troubleshooting_Workflow Start Inconsistent or No Biological Response Check_Storage Verify Storage Conditions (-20°C or -80°C, protected from light) Start->Check_Storage Check_Prep Review Solution Preparation Protocol Check_Storage->Check_Prep Proper Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Storage Check_Conc Evaluate Working Concentration Check_Prep->Check_Conc Protocol Correct Recalculate Recalculate Dilutions Check_Prep->Recalculate Calculation Error Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response Concentration may be suboptimal Check_Solubility Assess Solubility in Assay Medium Check_Conc->Check_Solubility Concentration is appropriate Resolved Issue Potentially Resolved Prepare_Fresh->Resolved Recalculate->Resolved Dose_Response->Resolved Modify_Vehicle Modify Solvent Vehicle Check_Solubility->Modify_Vehicle Precipitation Observed Check_Solubility->Resolved Soluble Modify_Vehicle->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Troubleshooting poor signal response for GA4-d2 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor signal response for deuterated gibberellic acid (GA4-d2) during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Troubleshooting Poor Signal Response for GA4-d2

This section provides a step-by-step guide in a question-and-answer format to diagnose and resolve common issues leading to poor signal intensity of GA4-d2.

Question 1: Is the mass spectrometer properly calibrated and tuned?

An uncalibrated or poorly tuned instrument is a common source of poor signal intensity and mass inaccuracy.[1]

  • Action:

    • Perform a routine mass calibration using the manufacturer's recommended standards to ensure accurate mass measurements.[1]

    • Tune the mass spectrometer to verify its performance, paying attention to the ion source, mass analyzer, and detector settings.[1]

Question 2: Are you observing the expected ion for GA4-d2?

Gibberellic acids are carboxylic acids and are typically analyzed in negative ion mode, where the expected ion is the deprotonated molecule, [M-H]⁻.[2][3] A poor signal for this ion could indicate the formation of other adducts or in-source fragmentation.

  • Action:

    • Confirm Ionization Mode: Ensure the mass spectrometer is operating in negative electrospray ionization (ESI-) mode.

    • Check for Common Adducts: In negative mode, look for adducts such as [M+HCOO]⁻ or [M+CH₃COO]⁻, especially if formate or acetate are present in your mobile phase. In positive mode, you might observe [M+H]⁺, [M+Na]⁺, or [M+K]⁺, although this mode is generally less sensitive for acidic compounds like gibberellins.

    • Investigate In-Source Fragmentation (ISF): A weak precursor ion signal might be due to fragmentation within the ion source. Check for fragment ions of GA4-d2. For gibberellins, neutral losses of H₂O or CO can occur.

Question 3: Have the ESI source parameters been optimized?

Suboptimal source conditions can significantly impact ionization efficiency and signal stability.

  • Action:

    • Optimize Sprayer Voltage: An incorrect sprayer voltage can lead to an unstable signal or corona discharge. Start with a lower voltage and gradually increase it to find the optimal setting for GA4-d2.

    • Adjust Gas Flows: Optimize the nebulizer and drying gas flow rates. The nebulizing gas helps in droplet formation, while the drying gas aids in desolvation.

    • Optimize Source Temperature: Higher source temperatures can sometimes lead to increased in-source fragmentation. Experiment with different temperatures to find a balance between efficient desolvation and minimizing fragmentation.

    • Adjust Sprayer Position: The position of the ESI needle relative to the sampling cone can affect signal intensity. Optimize this position for your specific analyte and flow rate.

Question 4: Is your mobile phase composition appropriate for GA4-d2 analysis?

The mobile phase composition, including solvents and additives, plays a critical role in ESI efficiency.

  • Action:

    • Solvent Selection: Reversed-phase solvents like methanol, acetonitrile, and water are preferable for ESI as they support ion formation.

    • Use of Additives: For negative mode analysis of acidic compounds, a small amount of a weak base like ammonium hydroxide or a buffer such as ammonium formate or acetate can enhance deprotonation. Conversely, for positive mode, a volatile acid like formic acid is commonly used. One study found that using methanol/water with 5 mM ammonium formate yielded better results for a fragile molecule than acetonitrile/water with 0.1% formic acid, as it reduced in-source fragmentation.

    • Avoid Contaminants: Ensure high-purity, LC-MS grade solvents and additives are used. Non-volatile salts or detergents can cause ion suppression and contaminate the system.

Question 5: Could ion suppression or matrix effects be the culprit?

Co-eluting compounds from the sample matrix can interfere with the ionization of GA4-d2, leading to a suppressed signal.

  • Action:

    • Improve Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Enhance Chromatographic Separation: Optimize the HPLC method to separate GA4-d2 from matrix components.

    • Dilute the Sample: If the sample is too concentrated, it can cause ion suppression. Try analyzing a dilution series.

    • Use Matrix-Matched Standards: To accurately quantify in the presence of matrix effects, prepare calibration standards in a blank matrix extract.

Question 6: Is there an issue with the sample itself or the LC system?

Problems with the sample or the liquid chromatography system can manifest as poor or no signal.

  • Action:

    • Check Sample Integrity: Ensure the GA4-d2 standard has not degraded. Prepare a fresh standard solution.

    • Inspect for Clogs or Leaks: Check the LC system for any leaks, especially in the fittings. A low column pressure can indicate a leak, while an unusually high pressure may suggest a clog.

    • Verify Injection: Ensure the autosampler is injecting the sample correctly. A complete loss of signal could indicate an injection failure.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and how can I minimize it for GA4-d2?

In-source fragmentation (ISF) is the breakdown of an analyte within the ESI source before it reaches the mass analyzer. This can result in a decreased signal for the intended precursor ion. To minimize ISF:

  • Reduce Cone/Fragmentor Voltage: Lowering the declustering potential or fragmentor voltage can decrease the energy imparted to the ions, thus reducing fragmentation.

  • Optimize Source Temperature: As higher temperatures can promote fragmentation, try lowering the source temperature.

  • Modify Mobile Phase: The choice of solvent and additive can influence ion stability.

Q2: What are the typical ESI-MS parameters for gibberellin analysis?

While optimal parameters are instrument-dependent, the following table provides a starting point based on published methods for gibberellins.

ParameterTypical SettingRationale
Ionization Mode Negative ESIGibberellins are acidic and readily form [M-H]⁻ ions.
Mobile Phase (A) Water with 0.1-0.2% Formic Acid or 10mM Ammonium FormateAcid facilitates protonation in positive mode, while formate is a good buffer for negative mode.
Mobile Phase (B) Methanol or AcetonitrileCommon organic solvents for reversed-phase chromatography.
Capillary Voltage 2.0 - 4.0 kVCreates the electrospray.
Cone/Fragmentor Voltage 20 - 50 VShould be optimized to transmit the precursor ion while minimizing in-source fragmentation.
Desolvation Gas Flow 500 - 800 L/hAids in solvent evaporation from the charged droplets.
Desolvation Temperature 350 - 500 °CFacilitates desolvation.

Q3: Can I analyze GA4-d2 in positive ion mode?

Yes, but it is generally less sensitive than negative mode for acidic compounds. To enhance sensitivity in positive mode, derivatization of the carboxylic acid group can be performed. Without derivatization, you would look for the [M+H]⁺ ion or adducts like [M+Na]⁺.

Q4: My signal is completely gone, not just poor. What should I check first?

A complete loss of signal often points to a singular, more fundamental issue.

  • Check the ESI Spray: Visually inspect the ESI needle to ensure a stable spray is being generated. An absent or sputtering spray could indicate a clog.

  • Confirm LC Flow: Check the LC system pressure to ensure the mobile phase is flowing correctly.

  • Verify Sample Injection: Ensure the autosampler is making the injection.

  • Check Instrument Status: Look for any error messages on the instrument control software.

Experimental Protocols

Protocol 1: Basic ESI-MS Parameter Optimization for GA4-d2

  • Prepare a Standard Solution: Make a 1 µg/mL solution of GA4-d2 in 50:50 methanol:water.

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This decouples the MS from the LC system, allowing for direct optimization of MS parameters.

  • Set Initial Parameters: Start with general parameters in negative ion mode (e.g., Capillary Voltage: 3.0 kV, Cone Voltage: 30 V, Desolvation Temp: 400°C, Desolvation Gas Flow: 600 L/h).

  • Optimize Cone Voltage: While monitoring the intensity of the [M-H]⁻ ion for GA4-d2, vary the cone voltage (or equivalent parameter) in small increments (e.g., 5 V steps) to find the value that maximizes the signal of the precursor ion and minimizes fragmentation.

  • Optimize Other Parameters: Systematically adjust other parameters like capillary voltage, desolvation temperature, and gas flows to maximize the signal intensity and stability.

Visual Troubleshooting Guides

Troubleshooting_Workflow Troubleshooting Workflow for Poor GA4-d2 Signal start Poor GA4-d2 Signal check_ms 1. Check MS Calibration & Tune start->check_ms check_ion 2. Verify Expected Ion ([M-H]⁻ in Negative Mode) check_ms->check_ion optimize_source 3. Optimize ESI Source Parameters (Voltage, Gas, Temp) check_ion->optimize_source check_mobile_phase 4. Evaluate Mobile Phase (Solvents, Additives) optimize_source->check_mobile_phase check_suppression 5. Investigate Ion Suppression / Matrix Effects check_mobile_phase->check_suppression check_lc_sample 6. Check LC System & Sample Integrity check_suppression->check_lc_sample solution Signal Improved check_lc_sample->solution Logical_Relationships Key Factors Affecting GA4-d2 Signal in ESI-MS cluster_instrument Instrument Parameters cluster_method Method Parameters cluster_sample Sample Properties cal Calibration & Tune signal GA4-d2 Signal Intensity cal->signal src_v Source Voltages src_v->signal src_g Gas Flows & Temp src_g->signal mp Mobile Phase mp->signal chrom Chromatography chrom->signal conc Analyte Concentration conc->signal matrix Sample Matrix matrix->signal

References

Minimizing isotopic interference in gibberellin quantification

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic interference during the quantitative analysis of gibberellins (GAs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of gibberellin quantification?

A1: Isotopic interference, or crosstalk, occurs when the isotopic pattern of the native (endogenous) gibberellin overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. This can lead to inaccuracies in quantification. For example, the [M+2] or [M+4] isotope peak of the native GA might contribute to the signal of a deuterated ([²H₂] or [²H₄]) internal standard, leading to an underestimation of the endogenous GA concentration.

Q2: Why is it crucial to use a stable isotope-labeled internal standard (SIL-IS)?

A2: Using a SIL-IS is the most reliable way to ensure accurate quantification.[1] These standards are chemically identical to the analyte, so they co-elute and experience the same effects during sample preparation (e.g., extraction losses) and analysis (e.g., matrix effects, ion suppression).[2] By measuring the ratio of the native analyte to the known concentration of the SIL-IS, these variations can be effectively normalized, leading to highly accurate and precise results.[2]

Q3: What are the ideal characteristics of a SIL-IS for gibberellin analysis?

A3: An ideal SIL-IS should have a sufficient mass shift (typically ≥ 3 Da) to prevent significant isotopic overlap with the native analyte. It should be of high isotopic purity to minimize the contribution of unlabeled species. Furthermore, the stable isotopes should be in a position that is not susceptible to chemical exchange during sample preparation or analysis.

Q4: Can I use a different gibberellin as an internal standard if a labeled one is not available?

A4: While possible, it is not recommended for achieving the highest accuracy. A different, non-isomeric GA may have different extraction efficiency, chromatographic retention time, and ionization efficiency, meaning it cannot fully compensate for analyte-specific losses or matrix effects. If a SIL-IS is unavailable, a structural analog may be used, but the method's accuracy will be compromised.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Signal or No Peak Detected for Analyte/Internal Standard

Symptoms:

  • No chromatographic peak is observed for the GA or its SIL-IS.

  • Signal intensity is extremely low, close to the baseline noise.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Incorrect MS/MS Parameters Verify that the precursor and product ion m/z values (MRM transitions) are correctly entered in the acquisition method. Re-optimize transitions by infusing a pure standard directly into the mass spectrometer to confirm the deprotonated molecule [M-H]⁻ and its most intense, stable fragment ions.[1]
Poor Ionization Optimize electrospray ionization (ESI) source parameters. For gibberellins, which are acidic, negative ion mode is typically used.[1] Adjust capillary voltage, gas flows (nebulizer, turbo gas), and temperature to maximize the signal for your specific compounds and flow rate.
Sample Preparation Issues Ineffective sample extraction or cleanup can lead to significant ion suppression from matrix components. Implement a more rigorous solid-phase extraction (SPE) protocol to better isolate GAs from interfering substances.
Instrumental Problems Check for leaks in the LC or MS system. Ensure the ESI spray is stable and consistent; an irregular spray can be caused by a clog. Confirm the autosampler is injecting the sample correctly.
Issue 2: High Isotopic Crosstalk / Interference

Symptoms:

  • Significant signal is detected in the SIL-IS channel when injecting a high concentration of the native analyte standard.

  • The calculated concentration of the analyte is inaccurate and varies with the amount of internal standard added.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Insufficient Mass Difference The mass difference between the analyte and the SIL-IS is too small (e.g., +1 or +2 Da), leading to natural isotopic overlap. Solution: If possible, synthesize or procure an internal standard with a greater mass shift (≥ 3 Da).
Poor Isotopic Purity of Standard The SIL-IS contains a significant percentage of unlabeled analyte. Solution: Verify the isotopic purity from the manufacturer's certificate of analysis. If purity is low, a correction factor may need to be applied, but this is less ideal.
In-source Fragmentation or Exchange The isotopic label is in a labile position and is lost or exchanged during ionization. Solution: This is an inherent property of the standard. Select a standard where labels are on a stable part of the carbon skeleton.
Suboptimal MRM Transition The selected fragment ion for the analyte or standard is not unique and suffers from isotopic overlap. Solution: Re-optimize MRM transitions. A methodology exists to accurately calculate isotopic interferences for different potential transitions, which can guide the selection of the most specific ones.
Issue 3: Co-elution with Isobaric Interferences

Symptoms:

  • A peak is observed at the correct retention time, but the ion ratio (quantifier/qualifier) is incorrect.

  • The baseline is high or "lumpy" around the peak of interest.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inadequate Chromatographic Separation An isobaric compound (a different molecule with the same mass) is co-eluting with your target gibberellin. This is common with GA isomers. Solution: Optimize the LC method. Increase the gradient length, change the organic modifier (e.g., methanol vs. acetonitrile), or try a different column chemistry (e.g., C18, Phenyl-Hexyl). The goal is to achieve baseline separation of the analyte from the interference.
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE). Adjusting the chromatography to move the GA peak away from the "matrix band" that often elutes early in the run can also be effective.

Experimental Protocols

Protocol 1: General Workflow for Gibberellin Quantification

This protocol outlines the key steps from sample preparation to data analysis.

  • Sample Homogenization: Homogenize fresh plant tissue (e.g., 50 mg) in a cold extraction solvent, typically 80% methanol containing antioxidants.

  • Internal Standard Spiking: Add a known amount of the appropriate stable isotope-labeled internal standard(s) to the homogenate.

  • Extraction: Shake or stir the sample at 4°C for several hours to ensure complete extraction of gibberellins.

  • Centrifugation & Supernatant Collection: Centrifuge the sample to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 or hydrophilic-lipophilic balance (HLB) SPE cartridge.

    • Load the supernatant.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the gibberellins with a stronger solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Integrate the peak areas for the native gibberellin and its corresponding SIL-IS. Calculate the concentration based on the peak area ratio relative to a calibration curve.

Visualizations

Experimental and Troubleshooting Workflow

The following diagram illustrates the general experimental workflow for GA quantification and the decision-making process for troubleshooting common issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic A 1. Sample Prep (Homogenize, Spike IS) B 2. SPE Cleanup A->B C 3. LC-MS/MS Analysis (MRM Mode) B->C D 4. Data Review C->D E Problem Detected? D->E F No / Poor Signal E->F Yes G High Interference / Crosstalk E->G Yes H Check MS Params & Ion Source F->H I Improve Sample Cleanup (SPE) F->I J Optimize LC Separation G->J K Verify IS Purity & Mass Shift G->K L Re-optimize MRM Transitions G->L

Caption: Workflow for GA quantification and troubleshooting.

Hormonal Crosstalk in Gibberellin Signaling

While not directly related to isotopic interference, understanding the biological context is crucial. Gibberellin signaling does not occur in isolation and is influenced by other plant hormones. This network of interactions can affect endogenous GA levels, which is relevant for experimental design.

G GA Gibberellin (GA) DELLA DELLA Proteins (Growth Repressors) GA->DELLA promotes degradation Growth Growth & Development DELLA->Growth inhibits Auxin Auxin Auxin->DELLA promotes degradation Ethylene Ethylene Ethylene->DELLA stabilizes ABA Abscisic Acid (ABA) ABA->GA antagonizes

Caption: Simplified GA signaling and hormonal crosstalk.

References

Technical Support Center: Method Development for Separating Gibberellin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of gibberellin isomers.

Troubleshooting Guides

This section addresses common issues encountered during the separation of gibberellin isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

HPLC Troubleshooting

Issue: Poor Resolution of Gibberellin Isomers (e.g., GA1/GA3, GA4/GA7)

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: The selectivity of the separation can often be improved by modifying the mobile phase. Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact resolution. Fine-tuning the pH of the aqueous phase with an acidic modifier like formic acid or phosphoric acid can also be effective, as it suppresses the ionization of the carboxylic acid group on gibberellins, leading to better peak shape and resolution.[1] Consider switching from isocratic to gradient elution, as a gradient can often provide better separation of complex mixtures.[1]

  • Possible Cause 2: Inappropriate Stationary Phase.

    • Solution: If mobile phase optimization is insufficient, the column's stationary phase may not be suitable. Not all C18 columns have the same selectivity. Trying a C18 column with a different bonding chemistry or a different type of stationary phase, such as a phenyl-hexyl column, may provide the necessary selectivity for your specific isomers.

  • Possible Cause 3: Inadequate Temperature Control.

    • Solution: Column temperature can influence the selectivity of the separation. Experimenting with different column temperatures, for instance, in 5 °C increments, may improve the resolution between closely eluting isomers.[1]

Issue: Peak Tailing

  • Possible Cause 1: Secondary Interactions with Silanol Groups.

    • Solution: Peak tailing for acidic compounds like gibberellins is frequently caused by interactions with exposed silanol groups on the silica-based column packing.[1] To minimize this, add an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to keep the silanol groups protonated.[1]

  • Possible Cause 2: Column Contamination or Degradation.

    • Solution: If peak tailing appears suddenly, the column may be contaminated. Try flushing the column with a strong solvent. If the problem persists, the stationary phase may have degraded, and the column may need to be replaced. A contaminated guard column can also cause peak tailing and should be replaced.

  • Possible Cause 3: Sample Solvent Mismatch.

    • Solution: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the final sample in the initial mobile phase.

Issue: Baseline Drift in Gradient Analysis

  • Possible Cause: Mobile phase additive has significant UV absorbance at the detection wavelength.

    • Solution: Use a mobile phase additive with low UV absorbance at the detection wavelength (typically 205-210 nm for gibberellins). Ensure proper mixing and degassing of the mobile phases.

GC-MS Troubleshooting

Issue: Low or No Peak for Derivatized Gibberellins

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Gibberellins are not volatile and require derivatization (methylation followed by silylation) for GC-MS analysis. Ensure derivatization agents (e.g., trimethylsilyldiazomethane for methylation, BSTFA or MSTFA for silylation) are fresh and active. Optimize reaction time and temperature. The presence of water can interfere with silylation, so ensure anhydrous conditions.

  • Possible Cause 2: Analyte Degradation.

    • Solution: High temperatures in the injector port or column can cause degradation of derivatized gibberellins. Optimize the injector temperature and the GC oven temperature program.

Issue: Broad or Tailing Peaks

  • Possible Cause 1: Suboptimal GC Conditions.

    • Solution: Optimize the GC oven temperature program. A slower temperature ramp can improve peak shape. Check that the carrier gas flow rate is optimal for the column dimensions.

  • Possible Cause 2: Active Sites in the GC System.

    • Solution: Active sites in the injector liner or the beginning of the column can cause peak tailing. Use a deactivated liner and trim the first few centimeters of the column.

Issue: Ghost Peaks or Carryover

  • Possible Cause: Contamination from a previous injection.

    • Solution: Run a solvent blank to confirm carryover. Clean the injector port and replace the septum if necessary.

Capillary Electrophoresis (CE) Troubleshooting

Issue: Unstable Baseline or Excessive Noise

  • Possible Cause 1: Unstable Temperature.

    • Solution: Ensure the capillary and surrounding environment are at a stable temperature.

  • Possible Cause 2: Fouled Capillary.

    • Solution: The capillary may be fouled. Clean the capillary with a fresh, filtered solution or replace it.

  • Possible Cause 3: Inappropriate Buffer.

    • Solution: Ensure the buffer is freshly prepared, filtered, and appropriate for the detection wavelength. For CE-MS, avoid non-volatile buffers like phosphate or borate.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Sample Overload.

    • Solution: Reduce the sample concentration or the injection time.

  • Possible Cause 2: Analyte Adsorption to Capillary Wall.

    • Solution: For acidic compounds like gibberellins, adsorption to the bare fused-silica capillary can be an issue. Using a coated capillary can prevent this.

Data Presentation: HPLC and CE Parameters

Table 1: Typical HPLC Parameters for Gibberellin Isomer Separation

ParameterTypical Value/Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 0.01% phosphoric acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (e.g., 30% to 70% B over 20 minutes)
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV at 205-210 nm
Injection Volume 10 - 20 µL

Table 2: Capillary Electrophoresis Parameters for Gibberellin Separation

ParameterTypical Value/Condition
Capillary Cationic polymer-coated fused-silica
Buffer 70 mM ammonium formate/formic acid buffer (pH 3.8) with 2% (v/v) acetonitrile
Separation Voltage -25 kV
Detection Mass Spectrometry (MS)

Experimental Protocols

Protocol 1: General HPLC Method for Gibberellin Analysis
  • Sample Preparation:

    • Extraction: Extract gibberellins from the sample matrix using a suitable solvent like methanol or ethyl acetate.

    • Clean-up: Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

    • Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection.

    • Solvent Matching: Dissolve the final sample in the initial mobile phase to prevent peak distortion.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire and process the data.

Protocol 2: GC-MS Analysis of Gibberellins (with Derivatization)
  • Sample Preparation and Derivatization:

    • Extract and purify the gibberellins from the sample matrix.

    • Methylation: Convert the carboxylic acid group to a methyl ester using a methylating agent like trimethylsilyldiazomethane.

    • Silylation: Convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent such as BSTFA or MSTFA.

  • GC-MS Analysis:

    • Set up the GC-MS system with an appropriate column (e.g., a non-polar or medium-polarity column).

    • Establish a suitable oven temperature program to separate the derivatized gibberellins.

    • Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for higher sensitivity and specificity.

    • Inject the derivatized sample.

    • Acquire and analyze the data, comparing mass spectra and retention times to those of known standards.

Visualizations

Gibberellin_HPLC_Troubleshooting start Problem with HPLC Separation poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing baseline_drift Baseline Drift start->baseline_drift optimize_mobile_phase Optimize Mobile Phase (Gradient, pH, Solvent Ratio) poor_resolution->optimize_mobile_phase Try First add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) peak_tailing->add_modifier Common Cause check_additive_uv Check UV Absorbance of Mobile Phase Additive baseline_drift->check_additive_uv change_column Change Stationary Phase (Different C18 or Phenyl-Hexyl) optimize_mobile_phase->change_column If Unsuccessful adjust_temp Adjust Column Temperature change_column->adjust_temp Alternative check_column Check/Replace Column and Guard Column add_modifier->check_column If Tailing Persists match_solvent Match Sample Solvent to Mobile Phase check_column->match_solvent Also Consider

Caption: Troubleshooting workflow for common HPLC issues in gibberellin analysis.

Gibberellin_GCMS_Workflow start Sample Containing Gibberellin Isomers extraction Extraction and Purification (e.g., SPE) start->extraction derivatization Derivatization extraction->derivatization methylation 1. Methylation (Carboxylic Acid Group) derivatization->methylation silylation 2. Silylation (Hydroxyl Groups) methylation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_analysis Data Analysis (Mass Spectra, Retention Times) gcms_analysis->data_analysis

Caption: Experimental workflow for the GC-MS analysis of gibberellin isomers.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common reason for peak tailing when analyzing gibberellins by HPLC?

    • A1: The most frequent cause of peak tailing for acidic compounds like gibberellins is the secondary interaction between the analyte and exposed, acidic silanol groups on the surface of the silica-based column packing. Using an acidic mobile phase modifier is recommended to mitigate this issue.

  • Q2: How can I improve the separation of closely eluting gibberellin isomers?

    • A2: Improving the resolution of isomers often requires optimizing the selectivity of your method. This can be achieved by modifying the mobile phase composition (e.g., changing the organic solvent or adjusting the pH), changing the stationary phase to one with a different selectivity, or adjusting the column temperature.

  • Q3: Why is derivatization necessary for GC-MS analysis of gibberellins?

    • A3: Gibberellins are not volatile enough for direct GC-MS analysis due to their polar carboxylic acid and hydroxyl groups. Derivatization, typically a two-step process of methylation and silylation, converts these polar groups into less polar and more volatile derivatives suitable for gas chromatography.

  • Q4: What is a good starting point for a mobile phase for reversed-phase HPLC of gibberellins?

    • A4: A good starting point is a mobile phase consisting of acetonitrile and water with an acidic modifier like 0.1% formic acid. The specific ratio of acetonitrile to water will depend on the gibberellins being analyzed and can be run in either isocratic or gradient mode.

  • Q5: Can I analyze gibberellins without derivatization?

    • A5: While GC-MS requires derivatization, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, can analyze gibberellins in their native form.

  • Q6: What are the key factors for successful derivatization for GC-MS?

    • A6: Key factors include using fresh and active derivatizing reagents, ensuring anhydrous (water-free) conditions, and optimizing the reaction time and temperature to ensure complete derivatization.

  • Q7: Should I use a guard column for HPLC analysis of gibberellins?

    • A7: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices like plant extracts. It helps protect the analytical column from contamination and extends its lifetime.

References

Preventing degradation of gibberellins during sample workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of gibberellins during sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause gibberellin degradation during sample preparation?

A1: The main factors contributing to the degradation of gibberellins are exposure to non-optimal pH, high temperatures, and light. Gibberellins possess a lactone ring that is susceptible to hydrolysis, particularly in aqueous solutions with a neutral to alkaline pH, which leads to the formation of less biologically active compounds.[1]

Q2: What are the visual signs of gibberellin degradation in a sample?

A2: In solid form, visual signs of degradation are typically absent until significant degradation has occurred. Similarly, degradation is not usually visible in solutions. The most reliable indicators of degradation are a loss of biological activity or the emergence of unexpected peaks during chromatographic analysis (e.g., HPLC or UPLC-MS/MS).[1]

Q3: How can I minimize gibberellin degradation during extraction from plant tissues?

A3: To minimize degradation, it is crucial to work rapidly at low temperatures.[1] This can be achieved by immediately processing fresh plant material or by flash-freezing it in liquid nitrogen and storing it at -80°C.[1] Using cold extraction solvents and keeping the sample on ice throughout the procedure is also essential.[1] The addition of antioxidants to the extraction buffer can help reduce oxidative degradation. For efficient cell disruption while preserving thermolabile compounds, cryogenic grinding of frozen tissue is an effective method.

Q4: What are the ideal storage conditions for gibberellins and their solutions?

A4: Solid gibberellins should be stored in a tightly sealed container, protected from light, in a desiccator at -20°C. For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots in a non-reactive solvent like ethanol or methanol at -20°C or -80°C in amber vials to protect them from light. It is important to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during gibberellin sample workup.

Problem Potential Cause Troubleshooting Solution
Low Gibberellin Recovery Incomplete cell lysis.Use cryogenic grinding with liquid nitrogen for tough plant tissues to ensure complete cell disruption.
Suboptimal extraction solvent.An effective and commonly used solvent is 80% methanol containing 1% acetic acid.
Insufficient extraction time.Shake the sample on a platform shaker at 4°C for 4-12 hours in the dark to enhance extraction.
Degradation during extraction.Maintain low temperatures (4°C) throughout the extraction process. Use pre-chilled solvents and glassware. Ensure the extraction buffer is slightly acidic (pH 4-5).
Variable Bioassay Results Degradation of stock solution.Prepare fresh stock solutions for each experiment whenever possible. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in amber vials.
Presence of interfering compounds.Incorporate a solid-phase extraction (SPE) clean-up step using a C18 cartridge to remove interfering substances from the plant extract.
Extra Peaks in Chromatogram Degradation of gibberellin.The appearance of extra peaks may indicate degradation products like iso-gibberellic acid or gibberellenic acid. Review and optimize the extraction and storage procedures to minimize degradation.

Quantitative Data on Gibberellin Stability

The stability of gibberellins is significantly influenced by pH. The following table summarizes the stability of Gibberellic Acid (GA3) at different pH values.

pHHalf-life of GA3 in Ultrapure Water (days)% GA Remaining After 24 Hours in a Urea Solution
2.016.1 - 24.6-
3.324.6 (highest stability)-
4.5->98%
8.016.1 (lowest stability)-
8.1->98%
9.0->98%

Data compiled from references.

While specific quantitative data for temperature and light degradation are limited, it is consistently recommended to perform extractions at low temperatures (e.g., 4°C) and to protect samples from light to minimize degradation.

Experimental Protocols

Protocol 1: Extraction of Gibberellins from Plant Tissue
  • Sample Homogenization:

    • Weigh 1-5 g of fresh plant tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent (80% methanol, 19% water, 1% acetic acid) per gram of tissue.

    • To mitigate oxidative degradation, add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 10 mg/L.

    • Vortex the mixture briefly and then shake it on a platform shaker at 4°C for 4-12 hours in the dark.

  • Centrifugation and Collection:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading:

    • Dilute the supernatant from the initial extraction with water to reduce the methanol concentration to less than 10%.

    • Load the diluted extract onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution:

    • Elute the gibberellins from the cartridge with 5 mL of 80% methanol.

    • Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) to a known volume.

Visualizations

Gibberellin_Degradation_Pathway cluster_conditions Degradation Conditions GA Gibberellin (Active) (Lactone Ring Intact) Iso_GA Iso-Gibberellin (Biologically Inactive) GA->Iso_GA Isomerization GA_acid Gibberellenic Acid (Biologically Inactive) Iso_GA->GA_acid Hydrolysis Alkaline pH Alkaline pH Alkaline pH->GA High Temperature High Temperature High Temperature->GA Light Light Light->GA

Caption: General degradation pathway of gibberellins.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Plant Tissue Homogenization Cryogenic Homogenization Start->Homogenization Extraction Solvent Extraction (80% Methanol, 4°C, Dark) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Drying Evaporation SPE->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for gibberellin extraction.

Troubleshooting_Logic Start Low Gibberellin Recovery? Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Yes Check_Solvent Is Extraction Solvent Optimal? Check_Homogenization->Check_Solvent Yes Improve_Homogenization Action: Use Cryogenic Grinding Check_Homogenization->Improve_Homogenization No Check_Conditions Are Extraction Conditions Optimal? Check_Solvent->Check_Conditions Yes Use_Optimal_Solvent Action: Use 80% Methanol w/ Acetic Acid Check_Solvent->Use_Optimal_Solvent No Check_Cleanup Is Sample Cleanup Sufficient? Check_Conditions->Check_Cleanup Yes Optimize_Conditions Action: Extract at 4°C in the Dark Check_Conditions->Optimize_Conditions No Implement_SPE Action: Use C18 SPE Cleanup Check_Cleanup->Implement_SPE No Success Successful Recovery Check_Cleanup->Success Yes Improve_Homogenization->Check_Solvent Use_Optimal_Solvent->Check_Conditions Optimize_Conditions->Check_Cleanup Implement_SPE->Success

Caption: Troubleshooting logic for low gibberellin recovery.

References

Selecting the right chromatography column for gibberellin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column and troubleshooting common issues in gibberellin analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chromatography column used for gibberellin analysis?

A1: The most prevalent type of column for gibberellin analysis is a reversed-phase C18 column.[1][2][3][4][5] These columns are well-suited for separating the various gibberellin species from complex sample matrices. Several specific C18 columns have been successfully used in published methods, including LiChrospher RP-18, Hypersil GOLD C-18, and Agilent Poroshell 120 EC-C18.

Q2: What are the typical mobile phases used for gibberellin analysis on a C18 column?

A2: A common mobile phase for separating gibberellins on a C18 column consists of a mixture of acetonitrile and water. To improve peak shape and resolution, an acidic modifier is typically added to the mobile phase. Frequently used modifiers include formic acid (0.1-0.2%) or phosphoric acid (0.01%). The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution.

Q3: What detection methods are suitable for gibberellin analysis?

A3: Gibberellins can be detected using a variety of methods. UV detection at low wavelengths, typically between 195 nm and 210 nm, is a common approach. However, for higher sensitivity and selectivity, mass spectrometry (MS) is the preferred method. Liquid chromatography-mass spectrometry (LC-MS) and LC-tandem mass spectrometry (LC-MS/MS) provide excellent capabilities for identifying and quantifying trace amounts of gibberellins in complex biological samples.

Q4: Is a guard column necessary for gibberellin analysis?

A4: While not always mandatory, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from contaminants and particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My gibberellin peaks are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like gibberellins is often caused by secondary interactions with exposed silanol groups on the silica-based packing material of the column. To mitigate this, ensure your mobile phase is sufficiently acidic. Adding a small amount of an acid modifier, such as 0.1% formic acid, will protonate the silanol groups and reduce these unwanted interactions. Using a high-purity, end-capped C18 column can also minimize this effect.

  • Question: I am observing peak fronting in my chromatogram. What is the likely cause?

  • Answer: Peak fronting is often an indication of column overload. This can happen if the concentration of the analyte in the injected sample is too high. Try diluting your sample and re-injecting it. If the problem persists, it could be due to a partially blocked frit in the column or an issue with the column packing itself.

Problem 2: Poor Resolution or Co-elution of Peaks

  • Question: I am not able to separate two or more gibberellin peaks. How can I improve the resolution?

  • Answer: To improve the resolution between closely eluting peaks, you can try several approaches:

    • Optimize the mobile phase: Adjusting the ratio of acetonitrile to water can significantly impact selectivity. If you are using an isocratic elution, consider switching to a gradient elution. A shallower gradient can often improve the separation of complex mixtures.

    • Change the mobile phase modifier: Different acidic modifiers can subtly alter the selectivity of the separation.

    • Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution.

    • Use a longer column or a column with a smaller particle size: Both of these options can increase the number of theoretical plates and improve separation efficiency.

Problem 3: Low Sensitivity or Small Peak Areas

  • Question: The peaks for my gibberellins are very small, even at what I expect to be a reasonable concentration. What can I do to improve sensitivity?

  • Answer: Low sensitivity can be due to a variety of factors:

    • Suboptimal detection wavelength: If using a UV detector, ensure you are monitoring at the absorption maximum for gibberellins, which is typically in the low UV range (around 205 nm).

    • Sample degradation: Gibberellins can be unstable, so ensure proper sample handling and storage.

    • Inefficient extraction: The extraction procedure may not be effectively recovering the gibberellins from the sample matrix. Consider optimizing your extraction protocol.

    • Detector issues: Check the lamp and detector performance of your HPLC system.

    • Consider a more sensitive detection method: If you require very low detection limits, switching to a mass spectrometer (MS) detector is the most effective solution.

Data Presentation

Table 1: Comparison of C18 Columns Used for Gibberellin Analysis

Column NameDimensions (L x ID)Particle Size (µm)Reference
LiChrospher RP-18250 x 4 mmNot Specified
Hypersil GOLD C-18100 x 4.6 mm5
Agilent Poroshell 120 EC-C18100 x 4.6 mm4
Kinetex EVO C18150 x 2.1 mm5
Supelcosil LC-18-DB150 x 4.6 mm5
Waters Spherisorb 5µm ODS 2250 x 4.6 mm5
Acquity CSHNot SpecifiedNot Specified

Table 2: Example HPLC and LC-MS Method Parameters for Gibberellin Analysis

ParameterHPLC Method 1HPLC Method 2LC-MS Method
Column LiChrospher RP-18 (250 x 4 mm)Hypersil GOLD C-18 (100 x 4.6 mm, 5 µm)C18 reversed-phase column
Mobile Phase A Acidic water (0.01% H₃PO₄)WaterWater with 0.2% formic acid
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Isocratic (30:70 A:B)Isocratic (50:50 A:B)Isocratic (50:50 A:B)
Flow Rate 0.6 mL/min1.0 mL/min1.0 mL/min
Detection UV at 206 nmUV at 205 nmESI-MS/MS (Negative Ion Mode)
Injection Volume 1 µL20 µLNot Specified
Reference

Experimental Protocols

Protocol 1: Extraction of Gibberellins from Plant Tissue for HPLC Analysis

This protocol is a general guideline and may require optimization for specific plant tissues.

  • Sample Homogenization: Freeze approximately 5-20 g of plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a suitable container and add an appropriate volume of extraction solvent (e.g., 80% methanol or ethyl acetate). Sonicate or shake the mixture for a specified period (e.g., 1-2 hours) at a low temperature (e.g., 4°C).

  • Centrifugation: Centrifuge the extract to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted gibberellins.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Dissolve the dried residue in a small, known volume of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

For complex matrices, an SPE step can significantly improve the quality of the chromatogram by removing interfering substances. C18-based SPE cartridges are commonly used for this purpose.

  • Conditioning: Condition the C18 SPE cartridge by passing a small volume of methanol followed by water through it.

  • Sample Loading: Load the reconstituted plant extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the gibberellins from the cartridge using a stronger solvent, such as a higher percentage of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for HPLC analysis.

Mandatory Visualization

Gibberellin_Analysis_Workflow sample Plant Tissue Sample extraction Extraction with Solvent sample->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration injection HPLC/LC-MS Injection concentration->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS) separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification peak_int->quant

Caption: Workflow for the analysis of gibberellins from plant samples.

Troubleshooting_Decision_Tree start Poor Chromatographic Results issue_type Identify the Issue start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape resolution Poor Resolution issue_type->resolution Resolution sensitivity Low Sensitivity issue_type->sensitivity Sensitivity tailing Peak Tailing peak_shape->tailing Tailing? fronting Peak Fronting peak_shape->fronting Fronting? optimize_mobile_phase Optimize Mobile Phase Gradient resolution->optimize_mobile_phase check_wavelength Check Detection Wavelength sensitivity->check_wavelength add_acid Increase Mobile Phase Acidity tailing->add_acid Yes dilute_sample Dilute Sample fronting->dilute_sample Yes change_column Use Longer Column / Smaller Particles optimize_mobile_phase->change_column use_ms Switch to MS Detection check_wavelength->use_ms

Caption: Troubleshooting decision tree for common HPLC issues.

References

Calibration curve issues in isotope dilution mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in isotope dilution mass spectrometry (IDMS).

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your IDMS experiments.

Question: My calibration curve is non-linear. What are the common causes and how can I fix it?

Answer:

Non-linearity in isotope dilution mass spectrometry can arise from several sources, even when using a stable isotope-labeled internal standard (SIL-IS). Identifying the root cause is crucial for resolving the issue. Common causes include detector saturation, isotopic overlap, and the presence of interferences.

Troubleshooting Steps:

  • Assess Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a non-linear response.

    • Solution: Dilute your samples to ensure the highest concentration point falls within the linear range of the detector. You can determine the linear range by running a series of standards with decreasing concentrations until the response becomes linear.[1][2]

  • Check for Isotopic Overlap: Natural isotope abundance of the analyte can contribute to the signal of the SIL-IS, and vice-versa, especially if the mass difference between them is small. This overlap can cause a non-linear, hyperbolic calibration curve.[3][4]

    • Solution: If possible, choose a SIL-IS with a mass difference of at least 3 Da from the analyte to minimize overlap.[3] If this is not feasible, a mathematical correction or a non-linear regression model may be necessary.

  • Evaluate for Interferences: Co-eluting matrix components can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement and a non-linear response.

    • Solution: Improve sample preparation to remove interfering matrix components. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, optimizing the chromatographic separation can help to resolve the analyte from interfering compounds.

  • Consider an Alternative Regression Model: If non-linearity persists after addressing the issues above, a non-linear regression model might be more appropriate for your data.

    • Solution: A quadratic (second-order polynomial) curve can be used. Another option is the Padé approximant, which accurately describes the theoretical curvature in isotope dilution analysis.

Question: My calibration curve has a high coefficient of determination (R² > 0.99), but the accuracy is poor for my low-concentration standards. Why is this happening?

Answer:

A high R² value indicates a good fit of the data to the regression line overall, but it doesn't guarantee accuracy across the entire concentration range. This issue often stems from a statistical phenomenon called heteroscedasticity , where the variance of the data points is not constant across the calibration range.

Typically, the absolute error is larger for higher concentration standards, which can disproportionately influence the regression line. This can lead to significant bias and reduced precision at the lower end of the curve, resulting in inaccurate quantification of low-level analytes.

Troubleshooting Steps:

  • Use Weighted Regression: This is the most common and effective solution. Weighting gives less influence to the high-concentration standards with larger variance and more influence to the low-concentration standards. Common weighting factors include 1/x, 1/x², 1/y, and 1/y².

  • Evaluate Percent Relative Error (%RE): Instead of relying solely on R², assess the %RE for each standard. This will provide a better indication of accuracy at each concentration level.

  • Optimize the Calibration Range: If possible, narrow the calibration range to focus on the concentrations most relevant to your samples.

  • Increase the Number of Low-Concentration Standards: Adding more calibration points at the lower end of the curve can improve the accuracy and stability of the regression in that region.

Frequently Asked Questions (FAQs)

This section addresses common questions about calibration curve preparation and internal standards in IDMS.

Question: What is the fundamental principle of a calibration curve in stable isotope dilution (SID) analysis?

Answer:

In stable isotope dilution mass spectrometry (SID-MS), the calibration curve is created by plotting the ratio of the signal response of the native analyte to its stable isotope-labeled internal standard against the known concentration ratio of the analyte to the internal standard. A known amount of the SIL-IS is added to all calibration standards and unknown samples. Because the analyte and its isotope-labeled counterpart have nearly identical chemical and physical properties, they experience the same effects from the sample matrix, such as ion suppression or enhancement. Using a response ratio, rather than the absolute response of the analyte, effectively compensates for variations during sample preparation and analysis, leading to high precision and accuracy.

Question: What are critical considerations when selecting and using a stable isotope-labeled internal standard (SIL-IS)?

Answer:

The proper selection and use of a SIL-IS are critical for accurate quantification in IDMS. Here are key considerations:

  • Isotopic Purity: The SIL-IS should have high isotopic enrichment to minimize signal overlap with the native analyte.

  • Chemical Purity: The internal standard should be free of unlabeled analyte and other impurities that could interfere with the measurement. Microheterogeneity of the internal standard can lead to overestimated values in the target analyte quantification.

  • Stability: The SIL-IS should be stable throughout the sample preparation, storage, and analysis process.

  • Accurate Concentration: The concentration of the SIL-IS stock solution must be accurately known, as this value is critical for the final calculation of the analyte concentration in the samples.

  • Equilibration: It is essential to ensure complete equilibration between the SIL-IS and the native analyte in the sample matrix. This may require optimizing sample preparation procedures, such as digestion or extraction times and conditions.

Data Presentation

Table 1: Common Regression Models for Calibration Curves in IDMS

Regression ModelEquationTypical Use CaseConsiderations
Linear y = mx + cData exhibits a linear relationship between response ratio and concentration ratio.Most desirable model due to its simplicity and robustness.
Linear (Forced through Origin) y = mxUsed when a blank sample (zero analyte concentration) is expected to have a zero response ratio.Should only be used if there is a strong theoretical and experimental justification.
Quadratic y = ax² + bx + cTo fit data that exhibits a slight, consistent curvature.Use with caution. A non-linear response may indicate an underlying issue that should be addressed (e.g., detector saturation).
Weighted Linear (Varies)To address heteroscedasticity, where the variance of the response increases with concentration.Common weighting factors include 1/x, 1/x², 1/y, and 1/y². Improves accuracy at lower concentrations.
Padé Approximant y = (a₀ + a₁q) / (1 + a₂q)Accurately describes the theoretical curvature in isotope dilution that can arise from isotopic overlap.Can eliminate a source of error when dealing with non-linear calibration curves due to isotopic overlap.

Experimental Protocols

Protocol: Preparation of Calibration Standards for Isotope Dilution Mass Spectrometry

This protocol outlines the steps for preparing a set of calibration standards from a certified stock solution. The use of calibrated volumetric equipment and analytical grade reagents is crucial.

Materials:

  • Certified stock solution of the analyte

  • Certified stock solution of the stable isotope-labeled internal standard (SIL-IS)

  • High-purity diluent (e.g., methanol, acetonitrile, water with appropriate modifiers)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Autosampler vials

Procedure:

  • Prepare a Primary Analyte Dilution:

    • Using a calibrated pipette, transfer a calculated volume of the certified analyte stock solution into a Class A volumetric flask.

    • Dilute to the mark with the chosen diluent.

    • Mix thoroughly by inverting the flask multiple times. This will be your primary or intermediate stock solution.

  • Prepare the Internal Standard Working Solution:

    • Prepare a working solution of the SIL-IS at a constant concentration that will be added to all standards and samples.

    • This concentration should be chosen to provide a strong and stable signal in the mass spectrometer.

  • Construct the Calibration Curve Standards:

    • Label a series of vials for each calibration point (e.g., CAL 1 to CAL 8) and a blank.

    • To each labeled vial (except the blank), add the exact same volume of the SIL-IS working solution.

    • Add increasing volumes of the analyte's primary dilution or intermediate stocks to the corresponding vials to create a range of concentration ratios.

    • Add diluent to each vial to reach the same final volume.

    • The blank sample should contain only the diluent and the SIL-IS to check for interferences.

  • Analysis:

    • Analyze the prepared standards, typically from the lowest concentration to the highest.

    • Plot the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).

    • Evaluate the curve using the appropriate regression model and acceptance criteria.

Visualizations

Troubleshooting_Workflow start Start: Calibration Curve Issue non_linearity Is the curve non-linear? start->non_linearity high_r2_poor_accuracy High R² but poor accuracy at low concentrations? non_linearity->high_r2_poor_accuracy No check_saturation Check for Detector Saturation non_linearity->check_saturation Yes check_heteroscedasticity Issue is likely Heteroscedasticity high_r2_poor_accuracy->check_heteroscedasticity Yes end_point Resolution high_r2_poor_accuracy->end_point No check_overlap Evaluate Isotopic Overlap check_saturation->check_overlap check_interferences Assess Matrix Interferences check_overlap->check_interferences use_nonlinear_model Consider Non-Linear Regression (e.g., Quadratic, Padé) check_interferences->use_nonlinear_model use_nonlinear_model->end_point use_weighting Apply Weighted Regression (e.g., 1/x, 1/x²) check_heteroscedasticity->use_weighting optimize_range Optimize Calibration Range & Add Low Standards use_weighting->optimize_range optimize_range->end_point

Caption: A flowchart outlining the logical steps for troubleshooting common calibration curve issues in IDMS.

Calibration_Standard_Prep cluster_standards Construct Calibration Standards start Start: Certified Stock Solutions (Analyte & SIL-IS) prep_analyte_stock Prepare Primary/Intermediate Analyte Stock Solution start->prep_analyte_stock prep_is_working Prepare SIL-IS Working Solution (Constant Concentration) start->prep_is_working add_analyte Add increasing volumes of Analyte Stock prep_analyte_stock->add_analyte add_is Add constant volume of SIL-IS to each vial prep_is_working->add_is add_is->add_analyte add_diluent Add diluent to reach same final volume add_analyte->add_diluent analyze Analyze Standards (Low to High Concentration) add_diluent->analyze plot Plot (Analyte Area / IS Area) vs. (Analyte Conc. / IS Conc.) analyze->plot evaluate Evaluate Curve with Appropriate Regression Model plot->evaluate

Caption: Experimental workflow for the preparation of calibration standards in isotope dilution mass spectrometry.

References

Safe handling and disposal of Gibberellin A4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on the safe handling and disposal of Gibberellin A4 (GA4), tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Gibberellin A4?

A1: Gibberellin A4 is a naturally occurring plant hormone involved in regulating various developmental processes such as stem elongation, germination, and flowering.[1][2] It is a member of the gibberellin family of diterpenoid acids and is utilized in research to study plant growth and development.[2][3]

Q2: What are the primary hazards associated with Gibberellin A4?

A2: According to safety data sheets, Gibberellin A4 is not classified as a hazardous substance under GHS criteria in some reports.[4] However, some suppliers classify it as a skin sensitizer, which may cause an allergic skin reaction upon contact. It is also important to avoid the formation of dust during handling, as fine dust enrichment can lead to the danger of dust explosion.

Q3: What Personal Protective Equipment (PPE) is required when handling Gibberellin A4?

A3: When handling Gibberellin A4, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.

  • Hand Protection: Wear protective gloves that have been inspected prior to use.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder form where dust generation is possible, use a particulate filter respirator.

Q4: How should I properly store Gibberellin A4?

A4: Store Gibberellin A4 in a tightly closed container in a well-ventilated area. Some suppliers recommend storing it in a freezer. Keep it away from food, drink, and animal feedingstuffs.

Q5: What is the correct procedure for cleaning up a Gibberellin A4 spill?

A5: In the event of a spill, you should:

  • Evacuate personnel to a safe area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Avoid dust formation by gently sweeping or scooping up the material.

  • Collect the spilled material into a suitable, labeled container for disposal.

  • Ventilate the affected area after cleanup is complete.

  • Prevent the spilled material from entering drains, surface water, or ground water.

Q6: What are the first-aid measures in case of exposure to Gibberellin A4?

A6:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention immediately.

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.

  • In Case of Eye Contact: Rinse cautiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Q7: How should I dispose of Gibberellin A4 waste?

A7: Unused Gibberellin A4 and other contaminated waste should be disposed of as hazardous waste. The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination. If this is not possible, the material can be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing. Always comply with local, state, and federal regulations for waste disposal. Do not allow the product to be released into the environment or sewer systems.

Q8: How do I properly dispose of empty Gibberellin A4 containers?

A8: Empty containers should be triple rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, puncture the container to make it unusable for other purposes and then dispose of it in a sanitary landfill or by other approved state and local procedures.

Troubleshooting Guide

Q: My Gibberellin A4 powder is not dissolving. What should I do?

A: Gibberellin A4 is slightly soluble in water but has better solubility in organic solvents. For preparing stock solutions, it is soluble in DMF, DMSO, and Ethanol at concentrations of approximately 30 mg/ml. If you are experiencing solubility issues, consider using one of these organic solvents to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q: I am observing inconsistent or unexpected results in my bioassays. Could my Gibberellin A4 be the issue?

A: Inconsistent results can arise from the degradation of the Gibberellin A4. Dry Gibberellin A4 is stable at room temperature, but it slowly undergoes hydrolysis in aqueous or aqueous-alcoholic solutions. In alkaline conditions, it can rearrange into less biologically active compounds. To ensure consistent results, prepare fresh solutions for your experiments and avoid storing them for extended periods, especially in alkaline buffers.

Q: I am concerned about the stability of my Gibberellin A4 stock solution. How should I prepare and store it?

A: To ensure the stability of your Gibberellin A4 stock solution, prepare it using a high-purity organic solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots in a freezer at or below -20°C. When ready to use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer immediately before use.

Data Presentation

Summary of Gibberellin A4 Properties

PropertyValue
CAS Number 468-44-0
Molecular Formula C₁₉H₂₄O₅
Molar Mass 332.4 g/mol
Appearance Powder Solid
Hazard Statements H317: May cause an allergic skin reaction
Precautionary Statements P261, P272, P280, P302+P352, P362+P364, P501

Experimental Protocols

Protocol for Preparation of a 10 mM Gibberellin A4 Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood or a well-ventilated area. Ensure all necessary PPE (safety goggles, gloves, lab coat) is worn.

  • Weighing: Carefully weigh out 3.324 mg of Gibberellin A4 powder using a calibrated analytical balance. To avoid generating dust, handle the solid form with care.

  • Dissolving: Transfer the weighed Gibberellin A4 to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex the solution until the Gibberellin A4 is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal A Receive Gibberellin A4 B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Well-Ventilated Workspace C->D E Weigh Solid GA4 Carefully (Avoid Dust Generation) D->E F Prepare Stock/Working Solutions E->F G Perform Experiment F->G H Decontaminate Work Surfaces G->H I Segregate Waste (Solid, Liquid, Sharps) H->I J Dispose of Waste via Licensed Contractor I->J K Remove PPE and Wash Hands J->K

Caption: Workflow for the safe handling of Gibberellin A4.

SpillResponse Spill Gibberellin A4 Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess the spill size Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don appropriate PPE (respirator, gloves, goggles) SmallSpill->PPE Evacuate Evacuate the area LargeSpill->Evacuate Contain Contain the spill PPE->Contain Cleanup Clean up with absorbent material Contain->Cleanup Collect Collect waste in a sealed container Cleanup->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose ContactEHS Contact Emergency Services / EHS Evacuate->ContactEHS

Caption: Decision workflow for Gibberellin A4 spill response.

References

Technical Support Center: Gibberellin A4-d2 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the chemical and isotopic purity of Gibberellin A4-d2 standards. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterium-labeled version of Gibberellin A4 (GA4), a naturally occurring plant hormone. Its primary application in a laboratory setting is as an internal standard for the quantification of unlabeled Gibberellin A4 in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: Why is it crucial to verify the purity of my this compound standard?

The accuracy of your quantitative analysis is directly dependent on the purity of your internal standard. Both chemical and isotopic purity are critical.

  • Chemical Purity: The presence of other gibberellins or contaminants can lead to inaccurate quantification of the target analyte.

  • Isotopic Purity: A low isotopic enrichment (i.e., a high percentage of unlabeled GA4) in your GA4-d2 standard will result in an overestimation of the endogenous GA4 in your sample. For most applications, an isotopic purity of 95% or higher is recommended.[3]

Q3: What information should I look for on the Certificate of Analysis (CoA)?

A comprehensive Certificate of Analysis (CoA) is essential for any analytical standard. For this compound, the CoA should ideally provide the following information:

ParameterDescriptionTypical Specification
Chemical Purity The percentage of the desired compound (this compound) relative to all other chemical substances.>95%[]
Isotopic Purity The percentage of the deuterium-labeled compound relative to its unlabeled counterpart.≥95%
Identity Confirmation Methods used to confirm the chemical structure, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.Conforms to structure
Storage Conditions Recommended temperature and other conditions to ensure stability.Typically -20°C for long-term storage.
Retest/Expiry Date The date until which the manufacturer guarantees the specifications.Varies by manufacturer

Q4: What are the common impurities I should be aware of in a this compound standard?

Potential impurities can be categorized as follows:

  • Unlabeled Gibberellin A4: This is the most critical impurity from a quantitative perspective.

  • Other Gibberellin Isomers: Gibberellin A7 (GA7) is a common impurity in GA4 preparations. Other related gibberellins could also be present.

  • Degradation Products: Gibberellins can be susceptible to hydrolysis or rearrangement under improper storage conditions.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.

Q5: How should I properly store my this compound standard?

To ensure the long-term stability of your this compound standard, follow these guidelines:

  • Long-term storage: Store the solid material at -20°C.

  • Short-term storage: For solutions, it is advisable to store them at 2-8°C for short periods.

  • Protection: Keep the standard in a tightly sealed container, protected from light and moisture.

  • Solution Stability: Prepare solutions fresh whenever possible. If you need to store solutions, use a suitable solvent like methanol or acetonitrile and store at low temperatures. Be aware that gibberellic acid can slowly hydrolyze in aqueous solutions.

Purity Verification and Troubleshooting

Verifying the purity of your this compound standard upon receipt and periodically thereafter is good laboratory practice. The following guides provide methodologies and troubleshooting for common analytical techniques.

Workflow for Purity Verification

Caption: Workflow for verifying the purity of a this compound standard.

Guide 1: HPLC-UV for Chemical Purity Assessment

High-Performance Liquid Chromatography with UV detection is a common method for assessing chemical purity.

Experimental Protocol: HPLC-UV
ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid)
Elution Isocratic or gradient. A good starting point is a 50:50 acetonitrile:water mixture.
Flow Rate 0.5 - 1.0 mL/min
Detection Wavelength 205-210 nm
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Troubleshooting HPLC-UV Analysis
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with the silica column; sample overload.Use an acidic mobile phase modifier; reduce injection volume/concentration.
Broad Peaks Column contamination; low flow rate; large injection volume.Flush the column; increase flow rate; reduce injection volume.
Split Peaks Column blockage; sample solvent incompatible with mobile phase.Replace the guard column or column; dissolve the sample in the mobile phase.
Extraneous Peaks Contamination in the mobile phase, glassware, or the standard itself.Use fresh, high-purity solvents; analyze a blank injection; compare with the CoA chromatogram.

Guide 2: LC-MS for Isotopic and Chemical Purity

LC-MS is a powerful technique for confirming both the chemical and, crucially, the isotopic purity of your this compound standard.

Experimental Protocol: LC-MS

The LC conditions can be similar to those used for HPLC-UV analysis. The mass spectrometer settings will be instrument-dependent, but here are general guidelines.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for gibberellins.
Mass Analyzer High-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements and isotopic distribution.
Scan Mode Full scan mode to observe all ions present.
Selected Ion Monitoring (SIM) Monitor the m/z for unlabeled GA4 (e.g., [M-H]⁻ at m/z 331.15) and GA4-d2 (e.g., [M-H]⁻ at m/z 333.16).
Isotopic Purity Calculation

Isotopic purity is calculated from the relative abundance of the labeled and unlabeled species in the mass spectrum.

Formula: Isotopic Purity (%) = [Intensity(d2) / (Intensity(d0) + Intensity(d2))] x 100

Where:

  • Intensity(d2) is the peak intensity of the this compound ion.

  • Intensity(d0) is the peak intensity of the unlabeled Gibberellin A4 ion.

Troubleshooting LC-MS Analysis

LCMS_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Signal or High Noise Cause1 Source Contamination Problem->Cause1 Cause2 Improper Mobile Phase Problem->Cause2 Cause3 Sample Degradation Problem->Cause3 Cause4 Incorrect MS Settings Problem->Cause4 Solution1 Clean Ion Source Cause1->Solution1 Solution2 Use Volatile Additives (e.g., Formic Acid) Cause2->Solution2 Solution3 Prepare Fresh Sample Cause3->Solution3 Solution4 Optimize Source Parameters (Voltages, Temperatures) Cause4->Solution4

Caption: Troubleshooting logic for common LC-MS signal issues.

Guide 3: NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation and can be used to confirm the identity of the this compound standard and the position of the deuterium labels.

Experimental Protocol: NMR
ParameterRecommended Conditions
Solvent Deuterated solvent such as Methanol-d4 or Acetone-d6.
Experiments ¹H NMR, ¹³C NMR.
Analysis Compare the obtained spectra with reference spectra for Gibberellin A4. The ¹H NMR spectrum of the d2-labeled compound should show a reduction or absence of signals corresponding to the positions of deuterium labeling.
Troubleshooting NMR Analysis
IssuePotential Cause(s)Recommended Solution(s)
Broad Resonances Sample aggregation; paramagnetic impurities.Use a more dilute solution; filter the sample.
Impurity Signals Presence of chemical impurities or residual solvents.Identify impurity signals and quantify relative to the main compound. Compare with the CoA.
Incorrect Spectral Pattern Incorrect compound or significant degradation.Re-run with a known standard if available; contact the supplier.

References

Validation & Comparative

Cross-Validation of GA4 Quantification: A Comparative Guide to Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of Gibberellin A4 (GA4), a crucial phytohormone in plant growth and development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of different labeled standards used in the cross-validation of GA4 quantification, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) methods. Supported by established analytical principles and experimental data from analogous compounds, this document aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.

Comparison of Labeled Internal Standards

The use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative mass spectrometry. These standards, being isotopically enriched versions of the analyte, exhibit nearly identical physicochemical properties, allowing them to effectively compensate for variations during sample preparation and analysis. The two most common types of SIL standards are those labeled with deuterium (²H) and carbon-13 (¹³C).

Table 1: Performance Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards for GA4 Quantification

FeatureDeuterated ([²H]) GA4 StandardCarbon-13 ([¹³C]) GA4 StandardRationale & Implications for GA4 Analysis
Chromatographic Co-elution Potential for slight retention time shifts relative to native GA4.[1][2][3][4]Excellent co-elution with native GA4.[1]The C-²H bond is slightly stronger than the C-¹H bond, which can lead to chromatographic separation from the unlabeled analyte. This can result in differential matrix effects and potentially biased quantification. ¹³C-labeling does not significantly alter the physicochemical properties, ensuring true co-elution and more accurate compensation for matrix effects.
Isotopic Stability Generally stable, but a theoretical risk of back-exchange exists if the label is in an exchangeable position.Highly stable with no risk of isotopic exchange.¹³C atoms are integrated into the carbon skeleton of the molecule, making them insusceptible to exchange with protons from the sample matrix or solvents. While deuterium labeling on carbon atoms is generally stable, any potential for exchange could compromise quantitative accuracy.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts.Excellent, due to identical chromatographic behavior and ionization efficiency.Because ¹³C-labeled standards co-elute perfectly, they experience the same ion suppression or enhancement as the native analyte at the point of ionization, leading to more reliable results.
Accuracy and Precision Can provide high accuracy and precision, but requires careful validation to ensure chromatographic shifts do not impact results.Generally provides the highest level of accuracy and precision.The superior co-elution and isotopic stability of ¹³C-labeled standards typically translate to lower variability and higher accuracy in quantitative assays.
Commercial Availability & Cost Often more readily available and less expensive.Can be more expensive and less commonly available due to more complex synthesis.The choice may be influenced by budget and the availability of specific labeled GA4 standards. However, the higher initial cost of a ¹³C standard can be offset by more robust and reliable data, potentially reducing the need for repeat analyses.

Experimental Protocols

General Experimental Workflow for GA4 Quantification

This protocol outlines the key steps for the quantification of GA4 in plant tissues using a stable isotope-labeled internal standard and LC-MS/MS.

GA4_Quantification_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis Sample Plant Tissue Sample Homogenization Homogenization in Liquid N2 Sample->Homogenization Extraction Extraction with Solvent (e.g., 80% Methanol) Homogenization->Extraction Spike Spike with Labeled Internal Standard ([²H]-GA4 or [¹³C]-GA4) Extraction->Spike Centrifugation1 Centrifugation Spike->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification GA4_Signaling_Pathway cluster_nucleus Nucleus GA4 GA4 GID1 GID1 Receptor GA4->GID1 binds to GA4_GID1 GA4-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA4_GID1_DELLA GA4-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome targeted to Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes represses GA4_GID1->DELLA binds to SCF_SLY1_GID2 SCF (SLY1/GID2) E3 Ubiquitin Ligase GA4_GID1_DELLA->SCF_SLY1_GID2 recruits SCF_SLY1_GID2->DELLA ubiquitinates Degradation DELLA Degradation Proteasome->Degradation Degradation->Growth_Genes repression lifted Transcription Transcription Growth_Genes->Transcription Growth_Response Growth Response (e.g., Stem Elongation) Transcription->Growth_Response

References

A Comparative Guide to the Biological Activities of Gibberellins GA₁, GA₃, GA₄, and GA₇

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four prominent bioactive gibberellins (GAs): GA₁, GA₃, GA₄, and GA₇. Gibberellins are a class of diterpenoid phytohormones that regulate crucial aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] While over 136 GAs have been identified, only a select few, including GA₁, GA₃, GA₄, and GA₇, are considered biologically active, making them of significant interest for agricultural and research applications.[2][3]

Gibberellin Signaling Pathway

The biological effects of gibberellins are mediated through a well-defined signaling pathway. Bioactive GAs bind to a soluble receptor known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event induces a conformational change in the GID1 receptor, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for the transcription of genes that drive various growth and developmental processes.[4]

Caption: Generalized Gibberellin (GA) Signaling Pathway.

Comparative Biological Activity

The relative potency of GA₁, GA₃, GA₄, and GA₇ can vary depending on the plant species and the specific biological process being assayed. However, extensive research, particularly in model organisms like Arabidopsis thaliana and rice (Oryza sativa), has revealed key differences in their activities.

Biological Activity MetricGA₁GA₃GA₄GA₇Key Findings & Citations
GID1 Receptor Binding ModerateHighVery High HighGA₄ consistently shows the highest binding affinity to the GID1 receptor in both rice and Arabidopsis. This high affinity is a primary reason for its potent biological activity.
Stem & Shoot Elongation HighHighVery High HighAll four are active in promoting stem elongation. GA₄ is often considered the most active endogenous GA for shoot growth in Arabidopsis. GA₃ is also highly potent and widely used experimentally to promote stem elongation in various plants, including dwarf mutants.
Seed Germination ActiveActiveVery Active ActiveAll four GAs can break seed dormancy and promote germination. GA₄ is noted as a crucial bioactive gibberellin for coleoptile elongation and seed germination.
Flowering Induction Low ActivityHighVery High Not specifiedIn Arabidopsis, GA₄ and GA₃ are the most effective at inducing flowering, with GA₄ being identified as the key endogenous GA regulating this process.
Inactivation Pathway Inactivated by GA2-oxidaseNot a substrate for GA2-oxidaseInactivated by GA2-oxidaseNot specifiedGA₁ and GA₄ are inactivated via 2β-hydroxylation by GA2-oxidases. GA₃ is more stable as it is not a substrate for this enzyme, which may contribute to its effectiveness in some applications.

Experimental Protocols

Dwarf Rice Stem Elongation Bioassay

This bioassay is a classic method for quantifying the biological activity of gibberellins by measuring their effect on the elongation of the second leaf sheath in a GA-deficient dwarf rice mutant.

a. Materials and Reagents:

  • Seeds of a GA-deficient dwarf rice mutant (e.g., Oryza sativa cv. Tan-ginbozu).

  • Test gibberellins (GA₁, GA₃, GA₄, GA₇) dissolved in ethanol to create stock solutions.

  • Uniconazole (a GA biosynthesis inhibitor, optional for reducing endogenous GA levels).

  • Half-strength Murashige and Skoog (MS) liquid medium.

  • Sterile culture tubes or plates.

  • Growth chamber with controlled light and temperature.

b. Methodology:

  • Seed Sterilization and Germination: Surface-sterilize rice seeds and germinate them on moist filter paper or agar in the dark at 28-30°C for 2-3 days until coleoptiles emerge.

  • Seedling Preparation: Select uniformly germinated seedlings and transfer them to culture tubes containing a small amount of MS liquid medium. Pre-treat with uniconazole for 24 hours if desired to enhance sensitivity.

  • GA Application: Prepare a dilution series for each test gibberellin (e.g., 10⁻⁹ M to 10⁻⁵ M) in the MS medium. Apply a small, precise volume (e.g., 10 µL) of each GA solution to the junction between the coleoptile and the first leaf of each seedling. Use a control group treated with the solvent only.

  • Incubation: Place the seedlings in a growth chamber under continuous light at 30°C for 3-5 days.

  • Data Collection: Measure the length of the second leaf sheath from the coleoptilar node to the ligule of the second leaf for each seedling.

  • Data Analysis: Plot the mean leaf sheath length against the logarithm of the GA concentration to generate a dose-response curve for each gibberellin. Compare the concentrations required to achieve a half-maximal response to determine relative potencies.

Arabidopsis Seed Germination Assay

This protocol assesses GA activity by measuring the germination rate of seeds, which is highly dependent on GA signaling.

a. Materials and Reagents:

  • Arabidopsis thaliana seeds (wild-type or GA-deficient mutants like ga1-3).

  • Test gibberellins (GA₁, GA₃, GA₄, GA₇) dissolved in ethanol.

  • Solid MS medium (0.8% agar, 1% sucrose).

  • Sterile petri dishes, filter paper, and micropipette tips.

  • 70% ethanol and 1% sodium hypochlorite solution for sterilization.

  • Growth chamber with controlled light, temperature, and humidity.

b. Methodology:

  • Medium Preparation: Prepare solid MS medium and autoclave. Cool to 50-60°C before adding the desired concentration of the test GA (e.g., 1 µM). Pour plates and allow them to solidify.

  • Seed Sterilization: Place seeds in a 1.5 mL microcentrifuge tube. Add 70% ethanol for 1 minute, then replace with 1% sodium hypochlorite for 5-7 minutes. Wash the seeds 4-5 times with sterile distilled water.

  • Plating and Stratification: Resuspend the sterilized seeds in a small amount of sterile water or 0.1% agar and plate them onto the GA-containing and control MS plates. Seal the plates and stratify by storing them at 4°C in the dark for 2-3 days to break dormancy and synchronize germination.

  • Incubation: Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: Score germination daily for 5-7 days. Germination is typically defined as the emergence of the radicle through the seed coat.

  • Data Analysis: Calculate the germination percentage for each treatment at each time point. Compare the final germination percentages and the time required to reach 50% germination (T₅₀) to evaluate the effectiveness of each gibberellin.

Experimental_Workflow_Germination start Start: Seed Collection sterilize 1. Seed Sterilization (Ethanol & Bleach) start->sterilize plate 2. Plating on MS Medium (With & Without Test GAs) sterilize->plate stratify 3. Stratification (4°C in Dark, 2-3 Days) plate->stratify incubate 4. Incubation (22°C, 16h Light / 8h Dark) stratify->incubate collect 5. Data Collection (Daily Germination Scoring) incubate->collect analyze 6. Data Analysis (Calculate Germination % and T₅₀) collect->analyze end End: Compare GA Potency analyze->end

Caption: Workflow for a typical Gibberellin (GA) seed germination bioassay.

References

A Comparative Guide to In-Vitro Binding Assays of Gibberellin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro binding performance of various gibberellin (GA) derivatives to their target receptors. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the understanding and practical application of these assays.

Introduction to Gibberellin Signaling

Gibberellins are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development. The biological activity of gibberellins is mediated by their binding to a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event initiates a signaling cascade that ultimately leads to the degradation of DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The affinity of different gibberellin derivatives for the GID1 receptor is a key determinant of their biological potency.[1][2][3]

Comparative Analysis of Gibberellin Derivative Binding Affinities

The binding affinities of various gibberellin derivatives to the GID1 receptor have been determined using in-vitro competitive binding assays. In these assays, a radiolabeled gibberellin (e.g., [³H]GA₄) competes with unlabeled gibberellin derivatives for binding to the GID1 receptor. The concentration of the unlabeled derivative that inhibits 50% of the radiolabeled gibberellin binding (IC₅₀) is determined and used to calculate the dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.

Gibberellin DerivativeRelative Binding Affinity (%)Apparent Kd (μM)
GA₄1000.03
GA₁450.07
GA₃250.12
GA₇800.04
GA₉50.6
GA₂₀<1>3
GA₃₄<1>3

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.[4][5]

Experimental Protocols

Competitive Radioligand Binding Assay using DEAE-Cellulose Filter

This method is a rapid and reliable technique for measuring the binding of radiolabeled gibberellins to their soluble receptors.

Materials:

  • Recombinant GID1 receptor protein

  • [³H]Gibberellin A₄ (Radioligand)

  • Unlabeled gibberellin derivatives (Competitors)

  • DEAE-cellulose filter discs

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Wash Buffer (Binding buffer without DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the GID1 receptor protein and the radiolabeled gibberellin in the binding buffer.

  • Add increasing concentrations of the unlabeled gibberellin derivative to the reaction mixture.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filter the reaction mixture through the DEAE-cellulose filter discs under vacuum. The receptor-ligand complex will bind to the filter, while the unbound ligand will pass through.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC₅₀ value.

  • Calculate the Kd for each derivative using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled gibberellin derivative upon binding to the GID1 receptor.

Materials:

  • Recombinant GID1 receptor protein

  • Fluorescently labeled gibberellin derivative (e.g., GA₄-fluorescein)

  • Unlabeled gibberellin derivatives (Competitors)

  • Binding Buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of the fluorescently labeled gibberellin in the binding buffer.

  • Add the GID1 receptor protein to the solution.

  • Add increasing concentrations of the unlabeled gibberellin derivative.

  • Incubate the mixture in a microplate until binding equilibrium is reached.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • The binding of the fluorescent ligand to the receptor will result in an increase in fluorescence polarization. The displacement of the fluorescent ligand by an unlabeled competitor will cause a decrease in polarization.

  • Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC₅₀ value.

  • Calculate the Kd for each derivative as described in the radioligand binding assay protocol.

Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binding GA_GID1 GA-GID1 Complex GA->GA_GID1 GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA Interaction SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation Response Gibberellin Response (e.g., Growth) DELLA->Response Repression SCF->DELLA Ubiquitination Proteasome->Response Derepression

Caption: Gibberellin signaling pathway illustrating the key molecular interactions.

Experimental Workflow for Comparing Gibberellin Derivatives

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Prepare GID1 Receptor Incubation Incubate Receptor with Labeled and Unlabeled Ligands Receptor->Incubation Ligands Prepare Gibberellin Derivatives (Labeled & Unlabeled) Ligands->Incubation Separation Separate Bound from Free Ligand Incubation->Separation Detection Detect Signal (Radioactivity or Fluorescence) Separation->Detection IC50 Determine IC50 Values Detection->IC50 Kd Calculate Kd Values IC50->Kd Comparison Compare Binding Affinities Kd->Comparison

Caption: Workflow for the comparative analysis of gibberellin derivative binding.

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Gibberellin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of phytohormone analysis, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for gibberellin quantification is a critical decision. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.

Gibberellins, a class of diterpenoid plant hormones, play a pivotal role in regulating various aspects of plant growth and development. Accurate and sensitive quantification of these low-abundance compounds is crucial for understanding their physiological functions. Both GC-MS and LC-MS/MS have been instrumental in advancing gibberellin research, yet they operate on different principles and offer distinct advantages and disadvantages.

Quantitative Performance: A Comparative Overview

The choice between GC-MS and LC-MS/MS often hinges on the required sensitivity, selectivity, and the specific gibberellins of interest. The following table summarizes key quantitative performance metrics compiled from various studies.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Generally in the low picogram (pg) rangeCan reach the femtogram (fg) to low picogram (pg) range[1]
Limit of Quantification (LOQ) Typically in the mid to high picogram (pg) rangeAs low as 1.1-4.1 ng/g in plant tissue[1][2]
Linearity (r²) >0.99>0.98[1][2]
Precision (RSD) Generally <15%3.2% - 12.8% in plant tissue
Recovery Highly dependent on derivatization efficiency54.7% - 102.6% in plant tissue
Derivatization Requirement MandatoryNot required
Throughput Lower due to derivatization and longer run timesHigher
Selectivity Good, but can be limited by co-eluting compoundsExcellent, especially with Multiple Reaction Monitoring (MRM)

The Crucial Difference: Derivatization

The most significant divergence between the two techniques lies in the sample preparation, specifically the need for derivatization in GC-MS. Gibberellins are non-volatile compounds, and to make them suitable for gas chromatography, their polar functional groups (carboxyl and hydroxyl groups) must be chemically modified to increase their volatility. This is typically a two-step process involving methylation followed by silylation. While effective, derivatization adds time and complexity to the workflow and can be a source of variability.

LC-MS/MS, on the other hand, analyzes compounds in the liquid phase, completely circumventing the need for derivatization. This simplifies sample preparation and reduces the potential for analytical errors.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for gibberellin analysis using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Plant Tissue Homogenization B Solvent Extraction A->B C Solid Phase Extraction (SPE) B->C D Methylation C->D E Silylation D->E F GC-MS Analysis E->F G Data Processing F->G

GC-MS Workflow for Gibberellin Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plant Tissue Homogenization B Solvent Extraction A->B C Solid Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Data Processing D->E

LC-MS/MS Workflow for Gibberellin Analysis

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for the analysis of gibberellins using both GC-MS and LC-MS/MS.

GC-MS Protocol

1. Sample Preparation and Extraction:

  • Homogenize 100-500 mg of plant tissue in 80% methanol.

  • Add a known amount of a suitable internal standard (e.g., deuterated gibberellins).

  • Shake or sonicate the mixture and centrifuge to pellet the solid material.

  • Collect the supernatant and pass it through a C18 Solid Phase Extraction (SPE) cartridge to remove non-polar interferences.

  • Elute the gibberellins with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

  • Methylation: To the dried extract, add a methylating agent such as diazomethane or trimethylsilyldiazomethane to convert the carboxylic acid groups to methyl esters.

  • Silylation: Following methylation, add a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. Heat the reaction mixture to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C. A typical program might be: 80°C for 1 min, then ramp at 30°C/min to 245°C, then at 5°C/min to 300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

LC-MS/MS Protocol

1. Sample Preparation and Extraction:

  • Follow the same extraction and SPE purification steps as for GC-MS.

  • After evaporation, reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using two solvents, typically:

      • Solvent A: Water with a small amount of acid (e.g., 0.05-0.1% formic acid or acetic acid).

      • Solvent B: Acetonitrile or methanol with the same acidic modifier.

    • Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run to elute the gibberellins.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and specific product ions for each gibberellin.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of gibberellins.

GC-MS is a robust and reliable technique that provides excellent chromatographic separation and structural information. However, the mandatory derivatization step can be time-consuming and introduce variability.

LC-MS/MS offers superior sensitivity and selectivity, particularly when using MRM. The elimination of the derivatization step simplifies the workflow, increases throughput, and reduces the potential for sample loss or degradation. For these reasons, LC-MS/MS has become the preferred method for high-sensitivity, high-throughput quantitative analysis of gibberellins in complex biological matrices.

Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific research question, the available instrumentation, and the desired level of sensitivity and throughput. For targeted, quantitative studies requiring the highest sensitivity, LC-MS/MS is the clear frontrunner. For broader, qualitative analyses where high-throughput is less of a concern, GC-MS remains a viable and valuable tool.

References

Navigating the Landscape of Phytohormone Analysis: A Comparative Guide to Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of plant biology and its applications, the accurate and precise quantification of phytohormones is paramount. These signaling molecules, active at minute concentrations, orchestrate a vast array of physiological processes. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for this analytical challenge, offering unparalleled accuracy and precision by mitigating the common pitfalls of sample loss and matrix effects. This guide provides a comprehensive comparison of isotope dilution methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative techniques, supported by experimental data and detailed protocols to inform methodological choices in your research.

Isotope dilution is a powerful analytical technique that involves the addition of a known quantity of a stable isotope-labeled internal standard (IS) to a sample at the earliest stage of preparation.[1] This "spiked" standard is chemically identical to the analyte of interest but isotopically distinct, allowing it to be differentiated by a mass spectrometer. By measuring the ratio of the endogenous analyte to the IS, the original concentration of the analyte can be determined with high accuracy, as any losses during sample purification and analysis will affect both the analyte and the IS equally.[2]

Comparative Analysis of Analytical Methods

While several techniques are available for phytohormone quantification, they differ significantly in their performance characteristics. The most commonly employed methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

FeatureIsotope Dilution LC-MS/MSIsotope Dilution GC-MSImmunoassays (e.g., ELISA)
Principle Chromatographic separation followed by mass analysis of the analyte and its isotope-labeled internal standard.[3]Chromatographic separation of volatile derivatives followed by mass analysis.[4]Antigen-antibody recognition.
Accuracy Very HighHighModerate to High
Precision Very HighHighModerate
Sensitivity Very High (pg to fg range)High (pg range)Moderate to High (ng to pg range)
Selectivity Very HighHighVariable, prone to cross-reactivity
Sample Throughput HighModerateHigh
Sample Preparation Relatively simple extraction and filtration.More complex, often requires derivatization to increase volatility.Minimal sample preparation.
Simultaneous Analysis Excellent for multiple phytohormone classes in a single run.Good for multiple analytes, but may require different derivatization strategies.Typically limited to a single analyte or a small group of structurally related compounds.
Cost High initial instrument cost.High initial instrument cost.Lower initial instrument cost, but ongoing antibody costs.

Performance Data for Isotope Dilution LC-MS/MS

The following tables summarize typical performance data from validated isotope dilution LC-MS/MS methods for the analysis of key phytohormones. These values demonstrate the high accuracy and precision achievable with this technique.

Table 1: Accuracy and Precision for Selected Phytohormones using LC-MS/MS

Phytohormone ClassAnalyteAccuracy (% Recovery)Precision (RSD %)Reference
Auxins Indole-3-acetic acid (IAA)95 - 105< 10
Cytokinins trans-Zeatin92 - 108< 15
Isopentenyladenine (iP)94 - 106< 15
Gibberellins Gibberellic acid (GA₃)90 - 110< 15
Abscisic Acid Abscisic acid (ABA)96 - 104< 10
Jasmonates Jasmonic acid (JA)93 - 107< 15
Salicylates Salicylic acid (SA)95 - 105< 10

Table 2: Sensitivity of Isotope Dilution LC-MS/MS for Phytohormone Analysis

Phytohormone ClassAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Auxins Indole-3-acetic acid (IAA)0.05 ng/mL0.1 ng/mL
Cytokinins trans-Zeatin0.02 ng/mL0.05 ng/mL
Isopentenyladenine (iP)0.02 ng/mL0.05 ng/mL
Gibberellins Gibberellic acid (GA₃)0.1 ng/mL0.5 ng/mL
Abscisic Acid Abscisic acid (ABA)0.05 ng/mL0.1 ng/mL
Jasmonates Jasmonic acid (JA)0.1 ng/mL0.5 ng/mL
Salicylates Salicylic acid (SA)0.1 ng/mL0.5 ng/mL

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining accurate and reproducible results. Below are detailed methodologies for the key experiments cited in this guide.

Experimental Protocol 1: Phytohormone Extraction and Purification for LC-MS/MS Analysis

This protocol provides a general framework for the extraction and purification of a broad range of phytohormones from plant tissues.

1. Sample Homogenization:

  • Weigh approximately 50-100 mg of frozen plant tissue and place it in a 2 mL microcentrifuge tube containing two small steel beads.

  • Immediately freeze the tissue in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder using a tissue lyser.

2. Extraction:

  • To the homogenized tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).

  • Add a known amount of a mixture of stable isotope-labeled internal standards for the phytohormones of interest.

  • Shake the mixture for 30 minutes at 4°C.

3. Phase Separation:

  • Add 1 mL of dichloromethane and shake for 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the lower organic phase to a new tube.

4. Evaporation and Reconstitution:

  • Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for analysis.

Experimental Protocol 2: Isotope Dilution LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) is used in either positive or negative ion mode, depending on the target phytohormones.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

  • Ion Transitions: For each analyte and its corresponding internal standard, specific precursor-to-product ion transitions are monitored. These transitions are optimized for each compound to ensure maximum sensitivity and specificity.

Visualizing the Workflow and Principles

Diagrams are essential for understanding the complex workflows and principles behind isotope dilution methods.

G cluster_workflow Experimental Workflow for Isotope Dilution LC-MS/MS A 1. Sample Collection & Homogenization B 2. Addition of Isotope-Labeled Internal Standard A->B C 3. Extraction B->C D 4. Purification (e.g., SPE) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Ratio of Analyte to IS) E->F G 7. Quantification F->G

Caption: A typical experimental workflow for phytohormone analysis using isotope dilution LC-MS/MS.

G cluster_principle Principle of Isotope Dilution A Sample with Unknown Amount of Analyte (nA) C Mixture A->C B Known Amount of Isotope-Labeled Standard (nS) B->C D Mass Spectrometer Measures Isotope Ratio (RA/S) C->D E Calculate nA D->E

Caption: The fundamental principle of the isotope dilution method for quantitative analysis.

Conclusion

For researchers requiring the highest level of confidence in their phytohormone quantification, isotope dilution LC-MS/MS is the unequivocal method of choice. Its inherent ability to correct for experimental variations throughout the analytical process ensures data of exceptional accuracy and precision. While GC-MS and immunoassays have their specific applications, they do not offer the same combination of sensitivity, selectivity, and multiplexing capabilities as LC-MS/MS. By understanding the principles, performance characteristics, and experimental protocols outlined in this guide, researchers can make informed decisions to select the most appropriate analytical strategy to advance their scientific inquiries in the dynamic field of plant science.

References

Unraveling Gibberellin Activity: A Comparative Analysis of GA20 and GA1 in Dwarf Peas

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of plant hormones is critical. This guide provides an objective comparison of the relative biological activity of two key gibberellins, GA20 and GA1, in dwarf pea (Pisum sativum) models, supported by experimental data and detailed protocols.

Gibberellins (GAs) are a large family of diterpenoid acids that function as essential plant growth regulators, influencing processes such as stem elongation, seed germination, and flowering. Within this family, the biological activity of individual GAs can vary dramatically. In dwarf pea varieties, which are genetically deficient in endogenous bioactive GAs, the differential effects of exogenously applied gibberellins are particularly pronounced. This guide focuses on the comparison between gibberellin A20 (GA20) and gibberellin A1 (GA1), highlighting their distinct roles in plant development.

Quantitative Comparison of GA20 and GA1 in Dwarf Peas

The primary difference between GA20 and GA1 lies in their biological activity. GA1 is the direct promoter of stem growth in peas, while GA20 is its immediate, biologically inactive precursor.[1][2] The genetic basis for dwarfism in many pea cultivars, such as those carrying the le mutation, is a deficiency in the enzyme GA 3-oxidase.[3][4] This enzyme is responsible for the 3β-hydroxylation of GA20 to the active GA1.[5] Consequently, dwarf peas accumulate GA20 but have very low levels of GA1, leading to their characteristic short stature.

FeatureGibberellin A20 (GA20)Gibberellin A1 (GA1)
Biological Activity in Dwarf Peas Inactive precursorBiologically active form
Primary Function Intermediate in the gibberellin biosynthesis pathwayDirectly promotes stem elongation
Effect of le Mutation Accumulates to high levels in le mutantsLevels are significantly reduced in le mutants
Conversion Converted to GA1 by the enzyme GA 3-oxidase (encoded by the LE gene)The end-product of this specific biosynthetic step

Gibberellin Biosynthesis and Signaling Pathway

The conversion of GA20 to GA1 is a critical step in the gibberellin biosynthesis pathway, which determines the overall growth of the pea plant. The simplified pathway below illustrates the final steps leading to the production of active GA1.

Gibberellin_Biosynthesis GA53 GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Active) GA20->GA1 GA 3-oxidase (LE gene)

Caption: Simplified gibberellin biosynthesis pathway in peas.

Experimental Protocols

To quantitatively assess the biological activity of GA20 and GA1, a dwarf pea bioassay is a standard and effective method.

Dwarf Pea (Pisum sativum) Bioassay for Gibberellin Activity

Objective: To determine and compare the effects of GA20 and GA1 on stem elongation in a gibberellin-deficient dwarf pea mutant.

Materials:

  • Dwarf pea seeds (e.g., 'Meteor' or other le mutant varieties)

  • Gibberellin A20 and Gibberellin A1 standards

  • Ethanol (for dissolving GAs)

  • Sterile distilled water

  • Pots or trays for germination

  • Vermiculite or a similar sterile growing medium

  • Growth chamber or controlled environment with consistent light and temperature

  • Micropipettes

  • Ruler or calipers for measuring stem length

Procedure:

  • Seed Germination: Sow dwarf pea seeds in pots filled with moist vermiculite. Grow the seedlings under controlled conditions (e.g., 20-22°C, 16-hour photoperiod) for 7-10 days, or until the second or third node is visible.

  • Preparation of GA Solutions: Prepare stock solutions of GA20 and GA1 in ethanol. From these stocks, create a series of dilutions (e.g., 0.01, 0.1, 1.0, 10.0 µg/µL) in sterile distilled water containing a small amount of a surfactant like Tween 20 to ensure even application. A control solution containing only the solvent should also be prepared.

  • Application of Gibberellins: Apply a small, precise volume (e.g., 1 µL) of each GA solution to the apical bud of the pea seedlings. Ensure each treatment group has a sufficient number of replicates (e.g., 10-15 plants).

  • Growth and Measurement: Continue to grow the plants under the same controlled conditions. Measure the internode length (the distance between two consecutive nodes) daily for 7-10 days. The internode that develops after the application is the primary focus of measurement.

  • Data Analysis: For each treatment group, calculate the mean internode elongation and the standard error. Plot the dose-response curves for both GA20 and GA1 to visualize and compare their effects on stem growth.

Conclusion

The experimental evidence overwhelmingly indicates that GA1 is the biologically active gibberellin responsible for stem elongation in peas, while GA20 serves as its immediate, inactive precursor. Dwarf pea mutants, which are deficient in the conversion of GA20 to GA1, provide an excellent model system for studying the activity of different gibberellins. For researchers in plant science and drug development, understanding this specific step in the gibberellin biosynthesis pathway is crucial for manipulating plant growth and development. The dwarf pea bioassay remains a fundamental tool for assessing the biological potency of various gibberellin compounds.

References

Differentiating Bioactive and Non-Bioactive Gibberellins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive and non-bioactive gibberellins (GAs) is paramount for accurate experimental design and interpretation. This guide provides an objective comparison, supported by experimental data and detailed protocols, to facilitate the effective differentiation and application of these critical plant hormones.

Gibberellins are a large family of diterpenoid phytohormones, with over 130 identified members (GAs). However, only a select few possess biological activity, playing pivotal roles in regulating diverse aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. The majority of GAs are either precursors in the biosynthetic pathway or inactive catabolites. The key determinant of bioactivity lies in a molecule's ability to bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, initiating a signaling cascade that alleviates the repressive effects of DELLA proteins on growth-promoting genes.[1][2]

Quantitative Comparison of Gibberellin Bioactivity

The biological potency of various gibberellins can be quantitatively assessed using a range of bioassays. The data presented below, collated from multiple studies, summarizes the relative activity of different GAs in two widely used bioassays: the dwarf rice elongation assay and the barley α-amylase induction assay. It is important to note that the relative activity can vary depending on the plant species and the specific bioassay employed.

GibberellinChemical FormulaBioactivity in Dwarf Rice Elongation Assay (Relative to GA₃)Bioactivity in Barley α-Amylase Induction Assay (Relative to GA₃)Classification
GA₁ C₁₉H₂₂O₆HighModerateBioactive
GA₃ C₁₉H₂₂O₆High (Standard)High (Standard)Bioactive
GA₄ C₁₉H₂₄O₅Very HighHighBioactive
GA₇ C₁₉H₂₂O₅HighHighBioactive
GA₅ C₁₉H₂₂O₅LowLowNon-bioactive (Precursor)
GA₈ C₁₉H₂₂O₇InactiveInactiveNon-bioactive (Catabolite)
GA₉ C₁₉H₂₄O₄LowLowNon-bioactive (Precursor)
GA₁₂ C₂₀H₂₈O₄InactiveInactiveNon-bioactive (Precursor)
GA₂₀ C₁₉H₂₄O₅LowLowNon-bioactive (Precursor)
GA₂₉ C₁₉H₂₄O₆InactiveInactiveNon-bioactive (Catabolite)
GA₃₄ C₁₉H₂₄O₆InactiveInactiveNon-bioactive (Catabolite)

Gibberellin Signaling Pathway

The bioactivity of gibberellins is mediated through a well-defined signaling pathway. Bioactive GAs bind to the soluble GID1 receptor, inducing a conformational change that promotes the formation of a GA-GID1-DELLA complex. This complex is then recognized by an F-box protein (SLY1/GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins, which are transcriptional repressors, allows for the expression of GA-responsive genes, ultimately promoting plant growth.

Gibberellin_Signaling GA Bioactive GA GID1 GID1 Receptor GA->GID1 GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome Degraded by TF Transcription Factors (e.g., PIFs) DELLA->TF Represses GA_GID1->GA_GID1_DELLA Binds to DELLA SLY1_GID2 SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SLY1_GID2 Recruits SLY1_GID2->DELLA Ubiquitinates Ub Ubiquitin Ub->SLY1_GID2 Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA GA_Response_Genes GA-Responsive Genes TF->GA_Response_Genes Activates Growth_Response Growth Response (e.g., Stem Elongation) GA_Response_Genes->Growth_Response Leads to

Caption: Gibberellin signaling pathway illustrating the mechanism of DELLA protein degradation.

Experimental Protocols

Precise and reproducible bioassays are essential for determining the biological activity of gibberellins. Below are detailed protocols for two standard bioassays.

Dwarf Pea (or Rice) Elongation Bioassay

This bioassay is based on the principle that bioactive gibberellins stimulate stem or leaf sheath elongation in GA-deficient dwarf mutants.

Experimental Workflow:

Dwarf_Pea_Bioassay A 1. Seed Germination (Dwarf Pea/Rice) B 2. Seedling Selection (Uniform size) A->B C 3. Application of GA Solutions (Varying concentrations) B->C D 4. Incubation (Controlled environment) C->D E 5. Measurement (Stem/Epicotyl length) D->E F 6. Data Analysis (Dose-response curve) E->F

Caption: Workflow for the dwarf pea/rice elongation bioassay.

Methodology:

  • Plant Material: Use a well-characterized gibberellin-deficient dwarf mutant of pea (Pisum sativum) or rice (Oryza sativa cv. 'Tan-ginbozu').

  • Seed Germination: Germinate seeds in the dark on moist filter paper or vermiculite for 5-7 days until seedlings reach a uniform size.[3]

  • Preparation of Gibberellin Solutions: Prepare a stock solution of the gibberellin to be tested in a small amount of ethanol or acetone and then dilute with water containing a surfactant (e.g., 0.05% Tween 20) to final concentrations ranging from 10⁻⁹ to 10⁻⁵ M. A control solution without gibberellin should also be prepared.

  • Application: Apply a small, fixed volume (e.g., 10 µL) of each gibberellin solution to the apical bud or the junction of the first and second leaves of the dwarf seedlings.[4]

  • Incubation: Grow the treated seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 5-7 days.[3]

  • Data Collection: Measure the length of the epicotyl (in peas) or the second leaf sheath (in rice) from the cotyledonary node to the base of the next leaf.

  • Data Analysis: Plot the mean increase in length against the logarithm of the gibberellin concentration to generate a dose-response curve. The activity of the test gibberellin can be compared to that of a standard bioactive gibberellin like GA₃.

Barley α-Amylase Induction Bioassay

This bioassay relies on the induction of α-amylase synthesis in the aleurone layer of barley endosperm by bioactive gibberellins.

Experimental Workflow:

Barley_Amylase_Bioassay A 1. Preparation of Embryoless Barley Half-Seeds B 2. Sterilization and Imbibition A->B C 3. Incubation with GA Solutions B->C D 4. Collection of Supernatant C->D E 5. α-Amylase Activity Assay D->E F 6. Data Analysis (Dose-response curve) E->F

Caption: Workflow for the barley α-amylase induction bioassay.

Methodology:

  • Preparation of Half-Seeds: Cut barley (Hordeum vulgare) seeds transversely to remove the embryo-containing half. The remaining embryoless half-seeds are used for the assay.

  • Sterilization and Imbibition: Surface sterilize the half-seeds (e.g., with a dilute sodium hypochlorite solution) and rinse thoroughly with sterile water. Imbibe the seeds in sterile water for 2-3 days.

  • Incubation: Place the imbibed half-seeds in sterile flasks or petri dishes containing a buffered solution (e.g., 20 mM sodium succinate, pH 4.8, 10 mM CaCl₂) and the test gibberellin at various concentrations (typically 10⁻¹⁰ to 10⁻⁶ M). Incubate for 24-48 hours at 25°C with gentle shaking.

  • Enzyme Assay: After incubation, remove the half-seeds and assay the supernatant for α-amylase activity. This can be done by measuring the rate of starch degradation or the production of reducing sugars.

    • Starch-Iodine Method: Mix an aliquot of the supernatant with a starch solution. After a specific incubation time, add an iodine solution (I₂-KI). The decrease in blue color, measured spectrophotometrically, is proportional to the α-amylase activity.

    • Reducing Sugar Method: Incubate an aliquot of the supernatant with a starch solution. Then, measure the amount of reducing sugars produced using a reagent like 3,5-dinitrosalicylic acid (DNS).

  • Data Analysis: Construct a dose-response curve by plotting α-amylase activity against the logarithm of the gibberellin concentration. The potency of the test gibberellin can be compared to that of GA₃.

By utilizing this comprehensive guide, researchers can more effectively distinguish between bioactive and non-bioactive gibberellins, leading to more precise and impactful scientific discoveries.

References

Unlocking Plant Growth Potential: A Comparative Guide to the Structural Activity Relationship of Novel Gibberellin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of gibberellins and their biological activity is paramount for designing next-generation plant growth regulators. This guide provides a comprehensive comparison of novel gibberellin derivatives, supported by experimental data, detailed protocols, and clear visualizations to illuminate the intricate signaling pathways and structure-activity relationships.

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. The development of synthetic gibberellin derivatives offers the potential to create more potent and selective plant growth regulators. This guide delves into the structural modifications of gibberellin molecules and their corresponding impact on biological activity.

Comparative Bioactivity of Novel Gibberellin Derivatives

The biological activity of novel gibberellin derivatives is often assessed through bioassays that measure their ability to inhibit or promote specific growth processes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds. A lower IC50 value indicates a higher potency.

Recent studies have focused on modifying the gibberellin A5 (GA5) structure, particularly at the 16,17-dihydro position, to develop new plant growth retardants. These derivatives are often designed to inhibit key enzymes in the gibberellin biosynthesis pathway, such as GA3β-hydroxylase (GA3ox).

Here, we summarize the quantitative data on the inhibitory activity of several novel 16,17-dihydro-GA5 derivatives from recent literature.

CompoundModificationBioassayIC50 (µM)Reference
DHGA5 16,17-dihydro-GA5-13-acetate (Lead Compound)Arabidopsis thaliana root growth inhibition97[1][2]
Compound 10e DHGA5 with a thiosemicarbazone moietyArabidopsis thaliana root growth inhibition90[1][2]
Compound 14j DHGA5 derivativeArabidopsis thaliana root growth inhibition73[3]
DHGA5 16,17-dihydro-GA5-13-acetate (Lead Compound)Arabidopsis thaliana root growth inhibition91

Key Observations from the Data:

  • Thiosemicarbazone Moiety Enhances Activity: Compound 10e, which incorporates a thiosemicarbazone group, exhibits a lower IC50 value (90 µM) compared to the lead compound DHGA5 (97 µM), indicating that this modification enhances its inhibitory activity on Arabidopsis root growth.

  • Alternative Modifications Yield Higher Potency: Compound 14j demonstrates an even lower IC50 of 73 µM, suggesting that other structural alterations can lead to more potent inhibition of gibberellin-mediated growth.

  • Differential Activity: It is important to note that the bioactivity of these derivatives can vary between different plant species and bioassays. For instance, some compounds may show strong inhibition in Arabidopsis but have different effects in rice.

Deciphering the Gibberellin Signaling Pathway

The biological effects of gibberellins are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for designing derivatives that can effectively modulate plant growth.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Binds to SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation SCF->DELLA Ubiquitination Growth_Genes Growth-Promoting Genes Proteasome->Growth_Genes Repression Lifted Transcription Transcription & Translation Growth_Genes->Transcription Growth_Response Growth Response (e.g., Stem Elongation) Transcription->Growth_Response

Gibberellin Signaling Pathway

Pathway Description:

  • Perception: Bioactive gibberellin (GA) binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).

  • Complex Formation: This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are nuclear repressors of GA signaling.

  • Ubiquitination and Degradation: The formation of the GA-GID1-DELLA complex leads to the recruitment of an SCF E3 ubiquitin ligase, which tags the DELLA protein for degradation by the 26S proteasome.

  • Gene Expression: With the DELLA repressor removed, transcription of growth-promoting genes is initiated, leading to various developmental responses such as stem elongation and seed germination.

Experimental Protocols for Bioactivity Assessment

Accurate and reproducible bioassays are essential for comparing the efficacy of novel gibberellin derivatives. Below are detailed protocols for two commonly used assays.

Dwarf Rice (Oryza sativa) Seedling Bioassay

This assay measures the effect of gibberellin derivatives on the elongation of the second leaf sheath in dwarf rice seedlings, a classic indicator of GA activity.

Materials:

  • Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu').

  • Test compounds (gibberellin derivatives) dissolved in a suitable solvent (e.g., ethanol or acetone).

  • Petri dishes or culture tubes.

  • Agar or filter paper.

  • Growth chamber with controlled temperature and light.

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize dwarf rice seeds with a 1% sodium hypochlorite solution for 15 minutes, followed by several rinses with sterile distilled water.

    • Place the sterilized seeds on moist filter paper or 0.8% water agar in Petri dishes.

    • Germinate the seeds in the dark at 30-32°C for 2-3 days until the coleoptiles are approximately 2-3 mm long.

  • Application of Test Compounds:

    • Select uniformly germinated seedlings and transfer them to culture tubes or new Petri dishes containing a defined volume of agar or nutrient solution.

    • Prepare serial dilutions of the test compounds.

    • Apply a small, precise volume (e.g., 1 µL) of each test solution to the junction between the coleoptile and the first leaf of each seedling (micro-drop method). A control group should be treated with the solvent only.

  • Incubation and Measurement:

    • Incubate the treated seedlings under continuous light at 30-32°C for 5-7 days.

    • After the incubation period, carefully measure the length of the second leaf sheath from the coleoptilar node to the tip of the leaf.

  • Data Analysis:

    • Calculate the average length of the second leaf sheath for each treatment group.

    • Compare the lengths of the treated groups to the control group to determine the effect of the compound (promotive or inhibitory).

    • Plot a dose-response curve and calculate the IC50 value for inhibitory compounds.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is widely used to screen for compounds that inhibit plant growth by interfering with gibberellin signaling or biosynthesis.

Materials:

  • Seeds of Arabidopsis thaliana (wild-type, e.g., Columbia-0).

  • Murashige and Skoog (MS) medium supplemented with sucrose.

  • Petri plates.

  • Test compounds dissolved in a suitable solvent.

  • Growth chamber with controlled temperature and light.

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using a solution of 70% ethanol for 1 minute, followed by 20% bleach with a drop of Triton X-100 for 10 minutes, and then rinse thoroughly with sterile water.

    • Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Prepare MS agar plates containing various concentrations of the test compounds. The solvent concentration should be kept constant across all plates, including the control.

    • Pipette the stratified seeds onto the surface of the MS agar plates.

  • Incubation and Growth:

    • Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

  • Measurement and Analysis:

    • After 5-7 days of growth, measure the primary root length of the seedlings. This can be done by scanning the plates and using image analysis software.

    • Calculate the average root length for each treatment and the control.

    • Determine the percentage of root growth inhibition for each concentration relative to the control.

    • Plot the inhibition data against the compound concentration to determine the IC50 value.

Experimental Workflow for Structural Activity Relationship (SAR) Studies

The process of identifying and optimizing novel gibberellin derivatives follows a systematic workflow.

SAR_Workflow Start Identify Lead Compound (e.g., Natural Gibberellin) Design Design Novel Derivatives (Computational Modeling) Start->Design Synthesis Chemical Synthesis of Designed Derivatives Design->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Bioassay In vitro / In vivo Bioassays (e.g., Rice, Arabidopsis) Purification->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Design Iterative Optimization Optimized_Compound Optimized Lead Compound with Improved Activity SAR_Analysis->Optimized_Compound Successful Candidate Further_Studies Further Studies (Mechanism of Action, Field Trials) Optimized_Compound->Further_Studies

SAR Study Workflow

This workflow illustrates the iterative process of designing, synthesizing, and testing new derivatives to identify compounds with enhanced biological activity. Computational modeling can aid in the initial design phase, and the results of bioassays feed back into the design of subsequent generations of compounds.

Conclusion

The structural modification of gibberellins presents a promising avenue for the development of novel plant growth regulators with tailored activities. By understanding the intricate details of the gibberellin signaling pathway and employing robust bioassays, researchers can effectively evaluate the structure-activity relationships of new derivatives. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals working to unlock the full potential of gibberellins in agriculture and beyond.

References

A Comparative Guide to GA4-d2 and Other Deuterated Phytohormone Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GA4-d2 with other deuterated phytohormone standards used in quantitative analysis, particularly in mass spectrometry-based methods. The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of phytohormones in complex biological matrices. This document outlines the performance characteristics of these standards, provides detailed experimental protocols, and includes diagrams of relevant biological pathways and analytical workflows.

The Role of Deuterated Standards in Phytohormone Analysis

Deuterated phytohormone standards are essential tools in analytical chemistry, primarily used for isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to a sample at the beginning of the extraction process. Because the deuterated standard is chemically almost identical to the endogenous, non-labeled analyte, it experiences the same losses during sample preparation and ionization suppression or enhancement effects during mass spectrometric analysis. By measuring the ratio of the endogenous analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for variations in recovery and instrument response.[1]

Gibberellins (GAs) are a large family of diterpenoid plant hormones that regulate various developmental processes, including seed germination, stem elongation, and flowering.[2][3] Gibberellin A4 (GA4) is one of the major bioactive GAs. Consequently, its deuterated counterpart, GA4-d2, is a valuable internal standard for the precise measurement of endogenous GA4 levels.

Comparison of Commercially Available Deuterated Gibberellin Standards

While direct, peer-reviewed comparative studies on the performance of different commercially available deuterated gibberellin standards are limited, we can compile and compare their specifications from various suppliers. The ideal deuterated standard should have high isotopic purity, chemical stability, and be free of unlabeled analyte.

Deuterated StandardSupplierCAS NumberIsotopic PurityNotes
Gibberellin A4-d2 LGC Standards84693-21-0Not specifiedUseful for quantitative analysis of GA4.
This compound Olchemim84693-21-0Not specifiedAnalytical standard for GA4 quantification.
Gibberellin A1-d2 Not specifiedNot specifiedNot specifiedUsed in studies for GA1 quantification.
Gibberellin A3-d2 OlchemimNot specifiedNot specifiedDeuterated form of Gibberellic Acid 3.[4]
Gibberellin A20-d2 OlchemimNot specifiedNot specifiedDeuterated standard for a key GA intermediate.

Note: Isotopic purity is a critical parameter that is not always publicly disclosed by suppliers and may vary between batches. It is highly recommended to obtain a certificate of analysis from the supplier for specific batch information. For rigorous quantitative studies, the isotopic distribution of the standard should be characterized by the end-user.

Performance Considerations

The performance of a deuterated standard is primarily assessed during the validation of an analytical method. Key performance indicators include:

  • Recovery: While the primary purpose of a deuterated standard is to correct for variable recovery, understanding the overall recovery of the analyte-standard pair can inform optimization of the extraction procedure. A robust method for gibberellin analysis using deuterated internal standards reported total recoveries of about 72%.[5]

  • Matrix Effects: The co-elution of the deuterated standard with the analyte helps to compensate for matrix-induced ionization suppression or enhancement in LC-MS/MS analysis.

  • Linearity and Range: The use of a deuterated internal standard should result in a linear calibration curve over a wide concentration range. For example, a study on gibberellin residues in tomato paste using an isotope-labeled internal standard achieved excellent linear dynamic ranges.

  • Precision and Accuracy: The ultimate measure of a good internal standard is the precision (reproducibility) and accuracy (closeness to the true value) of the final quantitative results. The use of isotope-labeled internal standards in the analysis of gibberellins in tomato paste resulted in significantly better recoveries (91.1%-103.8%) compared to the external standard method (42.6%-75.0%).

Gibberellin Signaling Pathway

Understanding the biological context of gibberellins is crucial for interpreting quantitative data. The gibberellin signaling pathway is a well-characterized de-repression pathway. In the absence of GA, DELLA proteins, which are transcriptional regulators, repress GA-responsive genes, leading to inhibited growth. When bioactive GAs (like GA4) are present, they bind to the GID1 receptor. This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation via the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for growth and development.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF Targeted for ubiquitination GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes Proteasome 26S Proteasome SCF->Proteasome Growth_Development Growth & Development GA_responsive_genes->Growth_Development Transcription & Translation Repression Repression

Caption: Gibberellin signaling pathway.

Experimental Protocols

A typical experimental workflow for the quantification of gibberellins using a deuterated internal standard like GA4-d2 involves sample extraction, purification, and analysis by LC-MS/MS.

Sample Preparation and Extraction
  • Homogenization: Weigh a precise amount of plant tissue (e.g., 50-100 mg fresh weight) and flash-freeze it in liquid nitrogen. Homogenize the tissue to a fine powder using a mortar and pestle or a bead beater.

  • Internal Standard Spiking: To the homogenized sample, add a known amount of the deuterated internal standard (e.g., GA4-d2) in a suitable solvent.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol or acetonitrile with 1% acetic acid). Vortex thoroughly and incubate at 4°C with shaking for a defined period (e.g., 1-12 hours).

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted phytohormones.

Solid-Phase Extraction (SPE) for Purification and Concentration
  • SPE Column Conditioning: Condition a C18 or a mixed-mode cation exchange (MCX) SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the gibberellins with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for gibberellins.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the endogenous GA4 and the deuterated GA4-d2 are monitored.

    • Quantification: The concentration of endogenous GA4 is determined by calculating the peak area ratio of the endogenous analyte to the deuterated internal standard and comparing this to a calibration curve prepared with known amounts of the non-labeled standard and a fixed amount of the deuterated standard.

Experimental Workflow Diagram

Experimental_Workflow start Start: Plant Tissue Sample homogenization 1. Homogenization start->homogenization is_spike 2. Add Deuterated Internal Standard (GA4-d2) homogenization->is_spike extraction 3. Solvent Extraction is_spike->extraction centrifugation 4. Centrifugation extraction->centrifugation spe 5. Solid-Phase Extraction (SPE) centrifugation->spe evaporation 6. Evaporation & Reconstitution spe->evaporation lcms 7. LC-MS/MS Analysis evaporation->lcms data_analysis 8. Data Analysis & Quantification lcms->data_analysis end End: Quantified Gibberellin Levels data_analysis->end

Caption: Experimental workflow for gibberellin quantification.

Conclusion

References

A Comparative Analysis of Gibberellin Profiles in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of gibberellin (GA) profiles in various model plant species. Gibberellins are a class of diterpenoid hormones that play a crucial role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] Understanding the nuances of GA biosynthesis and signaling across different species is paramount for developing novel strategies in crop improvement and for identifying potential targets for new drug development. This guide presents quantitative data on endogenous gibberellin levels, details the experimental protocols for their analysis, and visualizes the core signaling pathway.

Quantitative Comparison of Endogenous Gibberellin Levels

The concentration and composition of gibberellins can vary significantly between plant species, different tissues within a plant, and at various developmental stages. Bioactive GAs, such as GA1 and GA4, are often present at much lower concentrations than their precursors (e.g., GA20) or inactive catabolites. The following table summarizes the endogenous levels of key gibberellins in the shoots or fruits of four widely studied plant species: Arabidopsis thaliana (a dicot), Oryza sativa (a monocot), Solanum lycopersicum (a dicot), and Pisum sativum (a dicot).

Plant SpeciesTissueGA1 (ng/g dry weight)GA3 (ng/g dry weight)GA4 (ng/g dry weight)GA20 (ng/g dry weight)Reference
Arabidopsis thaliana Shoots~0.1-1.0Not typically detected~1.0-10.0~5.0-50.0[2][3][4]
Oryza sativa (Rice)Shoots~1.0-10.0Trace amountsLow to undetectable~10.0-100.0[5]
Solanum lycopersicum (Tomato)Fruit (developing)~1.0-5.0~0.5-2.0Present, variable~10.0-50.0
Pisum sativum (Pea)Seed (developing)~5.0-20.0DetectedDetected~50.0-200.0

Note: The values presented are approximate ranges compiled from multiple studies and can be influenced by genetic background, growth conditions, and developmental stage.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway is a derepression system. In the absence of GA, DELLA proteins, a family of nuclear transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth. The binding of a bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the formation of a GA-GID1-DELLA complex. This complex is recognized by an F-box protein (SLY1 in Arabidopsis, GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes that promote various growth and developmental processes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex Degradation DELLA Degradation TF Transcription Factors (e.g., PIFs) DELLA->TF Represses GA_GID1->GA_GID1_DELLA Binds to DELLA SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recognized by SCF->Degradation Ubiquitination Proteasome 26S Proteasome Degradation->TF Relieves Repression GA_Response_Genes GA-Responsive Genes TF->GA_Response_Genes Activates Growth_Response Growth and Development GA_Response_Genes->Growth_Response Leads to

Fig. 1: A simplified diagram of the gibberellin signaling pathway.

Experimental Protocols

The accurate quantification of endogenous gibberellins is challenging due to their low abundance and structural diversity. The most widely accepted and robust methods involve stable isotope-labeled internal standards coupled with mass spectrometry.

Extraction and Purification of Gibberellins

This protocol is a generalized procedure based on common practices for gibberellin analysis.

a. Sample Preparation:

  • Harvest plant tissue (e.g., shoots, leaves, fruits) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize (freeze-dry) the tissue to remove water and then grind to a fine powder.

b. Extraction:

  • Extract the powdered tissue with 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) at 4°C with constant shaking. The solvent-to-tissue ratio is typically 10:1 (v/w).

  • Add a known amount of a mixture of stable isotope-labeled gibberellin internal standards (e.g., [²H₂]GA₁, [²H₂]GA₄, [²H₂]GA₂₀) to the extraction solvent for accurate quantification.

  • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Combine the supernatants and evaporate the methanol under reduced pressure.

c. Solid-Phase Extraction (SPE) Purification:

  • Acidify the aqueous extract to pH 2.5-3.0 with an acid (e.g., formic acid).

  • Pass the acidified extract through a C18 SPE cartridge pre-conditioned with methanol and acidified water.

  • Wash the cartridge with acidified water to remove polar impurities.

  • Elute the gibberellins from the cartridge with 80% methanol.

  • For further purification, an optional anion-exchange SPE step can be included.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

a. Chromatographic Separation:

  • Dry the purified extract and redissolve in a small volume of the initial mobile phase.

  • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

  • Use a gradient elution program with a mobile phase consisting of two solvents, typically acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to separate the different gibberellin species.

b. Mass Spectrometric Detection and Quantification:

  • The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

  • For quantification, use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for each endogenous gibberellin and its corresponding stable isotope-labeled internal standard.

  • Calculate the concentration of each endogenous gibberellin by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Experimental Workflow Diagram

Experimental_Workflow Start Plant Tissue Collection (Freeze in Liquid N₂) Lyophilize Lyophilization and Grinding Start->Lyophilize Extraction Extraction with 80% Methanol + Internal Standards Lyophilize->Extraction SPE Solid-Phase Extraction (SPE) (C18 and/or Anion Exchange) Extraction->SPE LCMS LC-MS/MS Analysis (HPLC Separation + MS Detection) SPE->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Fig. 2: General workflow for gibberellin analysis in plant tissues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.